(2r,3s)-2-amino-3-hydroxyhexanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546658 | |
| Record name | (3S)-3-Hydroxy-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59286-25-8 | |
| Record name | (3S)-3-Hydroxy-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2r,3s)-2-amino-3-hydroxyhexanoic acid chemical properties
This guide details the chemical properties, synthesis, and applications of (2R,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2R,3S)-3-hydroxynorleucine ).
Executive Summary & Identity
This compound is a non-proteinogenic
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | (2R,3S)-3-Hydroxynorleucine; D-threo-3-hydroxynorleucine |
| CAS Number | 59286-25-8 (specific stereoisomer) |
| Molecular Formula | |
| Molecular Weight | 147.17 g/mol |
| Stereochemistry | (2R, 3S) – threo configuration |
Stereochemical Analysis
Understanding the stereochemistry is paramount for biological activity.[1] The (2R,3S) configuration denotes a specific spatial arrangement that is often the enantiomer of the "natural" L-threonine-like configuration found in some metabolites.
-
Fischer Projection Analysis:
Figure 1: Stereochemical logic determining the 'threo' designation for the (2R,3S) isomer.
Physicochemical Properties
Data synthesized from computational models and experimental analogues.
| Parameter | Value / Description | Context |
| Melting Point | >232°C (dec.) | Typical for zwitterionic amino acids; decomposition occurs upon melting. |
| Solubility | Water (Slightly to Moderately Soluble) | The hydrophobic butyl chain reduces water solubility compared to Threonine. |
| pKa (COOH) | ~2.39 | Alpha-carboxylic acid proton. |
| pKa ( | ~9.60 | Alpha-ammonium proton. |
| Isoelectric Point (pI) | ~6.0 | Neutral zwitterion dominates at physiological pH. |
| Lipophilicity (LogP) | ~ -0.5 to 0.0 | More lipophilic than Serine/Threonine due to the propyl side chain. |
Synthesis & Manufacturing Protocol
For drug development applications requiring high enantiopurity (>99% ee), the Sharpless Asymmetric Aminohydroxylation (AA) is the preferred synthetic route. This method ensures precise control over both the C2 and C3 chiral centers simultaneously.
Protocol: Sharpless Asymmetric Aminohydroxylation
This protocol yields the protected form of the amino acid, which is often more useful for peptide coupling.
Reagents:
-
Substrate: trans-2-Hexenoic acid ethyl ester.
-
Catalyst: Potassium osmate dihydrate (
). -
Chiral Ligand: (DHQ)
PHAL (Hydroquinine 1,4-phthalazinediyl diether) – Selects for the specific enantiomer. -
Nitrogen Source: Benzyl carbamate (
) or Chloramine-T (depending on desired protection).
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve (DHQ)
PHAL (1 mol%) and (0.4 mol%) in a mixture of t-butanol/water (1:1). -
Add the nitrogen source (e.g., N-bromoacetamide or Chloramine-T salt) (1.1 eq).
-
Cool the mixture to 4°C to suppress side reactions.
-
-
Addition:
-
Slowly add trans-2-hexenoic acid ethyl ester. The trans-geometry is crucial for obtaining the threo diastereomer (syn-addition to trans-alkene yields threo product).
-
-
Quenching & Workup:
-
Quench with sodium sulfite (
) to reduce osmium species. -
Extract with ethyl acetate.[3]
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
-
Deprotection (Hydrolysis):
-
Treat the ester with LiOH in THF/H2O to release the free acid.
-
If Cbz-protected, perform hydrogenolysis (
, Pd/C) to yield the free amino acid zwitterion.
-
Figure 2: Synthetic workflow via Sharpless Asymmetric Aminohydroxylation.
Analytical Characterization
To validate the identity and purity of this compound, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)[14]
-
NMR (D_2O/DCl):
-
-Proton (H-2): Doublet (d) around
3.9 - 4.1 ppm. -
-Proton (H-3): Multiplet (m) around
4.2 - 4.3 ppm. -
Coupling Constant (
): The threo isomer typically exhibits a smaller coupling constant ( Hz) compared to the erythro isomer ( Hz) in protected forms, though this varies by solvent and protecting group. -
Side Chain: Triplet (terminal
) at 0.9 ppm; Multiplets for groups.
-
-Proton (H-2): Doublet (d) around
Mass Spectrometry (MS)[7]
-
ESI-MS (+):
m/z.
HPLC Separation (Chiral)
-
Column: Chiralpak MA(+) or Crownpak CR(+).
-
Mobile Phase: Aqueous
(pH 1.5 - 2.0). -
Detection: UV at 210 nm (or post-column derivatization with Ninhydrin).
Applications in Drug Discovery
The (2R,3S) isomer is a "chiral scaffold" used to induce specific conformational constraints in peptide chains.
-
Protease Inhibitors: The vicinal amino-alcohol moiety mimics the tetrahedral transition state of peptide bond hydrolysis, making it a potent warhead in aspartyl protease inhibitors (e.g., HIV protease, Renin).
-
Peptide Cyclization: Used in the synthesis of cyclic peptides (e.g., analogues of Lysobactin or Katanosin) where the hydroxyl group can participate in depsipeptide (ester) bond formation.
-
Antiviral Agents: As an analogue of 6-hydroxynorleucine, it serves as a precursor for non-natural nucleoside/peptide conjugates.
References
-
BenchChem. this compound Product Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57370298, (2R,3S)-3-Amino-2-hydroxyhexanoic acid. Retrieved from
-
ChemicalBook. Properties and Suppliers of (2R,3S)-3-Hydroxynorleucine. Retrieved from
-
Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510. (Methodology reference for hydroxy-amino acid synthesis). Retrieved from
- Cleland, W. W. (1999). Erythro and Threo Stereochemistry in Enzymatic Reactions. Biochemistry.
Sources
Physical Properties and Characterization of (2R,3S)-3-Hydroxynorleucine: A Technical Guide
Executive Summary
(2R,3S)-3-Hydroxynorleucine (CAS 59286-25-8) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide engineering. As a chiral building block, it serves as a critical intermediate in the synthesis of antiviral and antihypertensive therapeutics. Its structural homology to threonine—distinguished by an extended aliphatic chain—allows it to introduce unique hydrophobic interactions while maintaining specific hydrogen-bonding capabilities within a peptide backbone. This guide provides a comprehensive analysis of its physicochemical properties, stereochemical designation, and synthesis, designed for researchers requiring high-fidelity data for drug development.
Chemical Identity & Stereochemistry[1][2]
The precise stereochemical definition of (2R,3S)-3-hydroxynorleucine is paramount, as "3-hydroxynorleucine" possesses four stereoisomers. The (2R,3S) configuration corresponds to the D-threo isomer, the enantiomer of the naturally occurring-like L-threo form (analogous to L-threonine).
| Parameter | Detail |
| IUPAC Name | (2R,3S)-2-Amino-3-hydroxyhexanoic acid |
| Common Name | D-threo-3-Hydroxynorleucine |
| CAS Number | 59286-25-8 |
| Molecular Formula | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol |
| SMILES (Isomeric) | CCCC(=O)O |
| Stereochemical Designation | (2R) at |
Stereochemical Visualization
The diagram below illustrates the specific spatial arrangement of the (2R,3S) isomer compared to its enantiomer, highlighting the "threo" relationship (anti-disposition of amino and hydroxyl groups in the Fischer projection).
Caption: Stereochemical relationships of (2R,3S)-3-hydroxynorleucine. The (2R,3S) configuration is the specific D-threo isomer.
Physical Properties[2][4][5][6][7]
The physical state of (2R,3S)-3-hydroxynorleucine is influenced heavily by its zwitterionic nature. Data presented below represents high-purity (>95%) crystalline material.
Macroscopic & Thermal Properties
| Property | Value / Observation | Context |
| Appearance | White to Off-White Solid | Crystalline powder form is standard for high-purity isolates. |
| Melting Point | >153°C (Decomposition) | Like most amino acids, it decomposes upon melting due to strong lattice energy. |
| Solubility (Water) | Slightly Soluble to Soluble | Zwitterionic character allows solubility; pH-dependent enhancement. |
| Solubility (Organic) | Insoluble in non-polar solvents | Poor solubility in hexane/ether; soluble in lower alcohols with acid/base. |
| Hygroscopicity | Low to Moderate | Should be stored desiccated to prevent caking or hydrolysis risks. |
Physicochemical Parameters
| Parameter | Value (Estimated/Experimental) | Significance |
| pKa₁ ( | ~2.2 | Protonation state determines net charge at physiological pH. |
| pKa₂ ( | ~9.0 | Determines isoelectric point (pI). |
| Isoelectric Point (pI) | ~5.6 | pH at which net charge is zero; minimum solubility often observed here. |
| LogP | -2.7 (Calculated) | Indicates hydrophilicity; higher lipophilicity than Threonine due to propyl chain. |
Spectroscopic Identification
Reliable identification requires a combination of NMR and Mass Spectrometry.
-
¹H NMR (D₂O, 400 MHz) :
- ~0.90 (t, 3H, terminal CH₃)
- ~1.3-1.5 (m, 4H, CH₂-CH₂ chain)
-
~3.9-4.1 (m, 1H,
-CH-OH) -
~3.6 (d, 1H,
-CH-NH₂) -
Note: The coupling constant (
) between -H and -H is diagnostic for threo vs. erythro configuration ( typically for anti-rotamers).
-
Mass Spectrometry (ESI-MS) :
-
[M+H]⁺ : m/z 148.18
-
[M-H]⁻ : m/z 146.16
-
Synthesis & Isolation Protocols
For research and drug development, the synthesis of (2R,3S)-3-hydroxynorleucine typically employs asymmetric aldol condensation. The following protocol outlines the Ni(II)-complex method , a gold standard for producing enantiopure
Experimental Workflow: Asymmetric Aldol Condensation
Reagents:
-
Glycine equivalent (Ni(II) complex of glycine Schiff base with chiral auxiliary).
-
Butyraldehyde (Butanal).
-
Base (DBU or NaOMe).
Protocol Steps:
-
Complex Formation : React the chiral Ni(II)-glycine complex with butyraldehyde in methanol under basic conditions. The chiral auxiliary directs the approach of the aldehyde, favoring the (2R,3S) geometry.
-
Hydrolysis : Quench the reaction and hydrolyze the complex using dilute HCl. This releases the free amino acid and recovers the chiral auxiliary.
-
Purification :
-
Pass the crude hydrolysate through a cation-exchange resin (Dowex 50W).
-
Elute with aqueous ammonia.
-
Recrystallize from water/ethanol to isolate the diastereomerically pure (2R,3S) isomer.
-
Caption: Asymmetric synthesis workflow via Ni(II) glycine equivalent for high optical purity.
Applications in Drug Development[8]
(2R,3S)-3-Hydroxynorleucine is not merely a research curiosity; it is a functional probe in medicinal chemistry:
-
Peptide Backbone Modification : Used to replace Threonine or Leucine in peptide drugs to alter solubility and proteolytic stability. The (2R) configuration confers resistance to standard proteases.
-
Antiviral Intermediates : Acts as a precursor for protease inhibitors where the vicinal amino-alcohol motif mimics the transition state of peptide bond hydrolysis.
-
Conformational Constraint : The side-chain hydroxyl group can form intramolecular hydrogen bonds, locking the peptide into a specific bioactive conformation.
References
-
ChemicalBook . This compound Properties and Suppliers. Retrieved from
-
BenchChem . Product Analysis: this compound (CAS 59286-25-8).[1] Retrieved from
-
National Institutes of Health (NIH) . PubChem Compound Summary for CID 57370298: (2R,3S)-3-Amino-2-hydroxyhexanoic acid (Isomer Distinction). Retrieved from [2]
-
Hale, K. J., et al. A practical new asymmetric synthesis of (2S,3S)- and (2R,3R)-3-hydroxyleucine. Tetrahedron, 1994.[3] (Contextual reference for synthetic methodology of hydroxynorleucine analogs).
Sources
Structural Elucidation and Stereochemical Assignment of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid
A Multidimensional Approach for Medicinal Chemistry and Peptide Therapeutics
Executive Summary
The non-proteinogenic amino acid (2R,3S)-2-amino-3-hydroxyhexanoic acid (often referred to as (2R,3S)-3-hydroxynorleucine) represents a critical chiral building block in the synthesis of bioactive peptides and protease inhibitors. Its structural elucidation presents a unique challenge: while the connectivity is straightforward, the presence of two adjacent chiral centers (C2 and C3) creates four possible stereoisomers.
This guide outlines a rigorous, self-validating workflow for the unambiguous assignment of this molecule. We move beyond simple spectral matching, advocating for a hybrid methodology combining Advanced Marfey’s Method (for absolute C2 configuration) and Cyclic Oxazolidinone Derivatization (for relative C2–C3 stereochemistry).
Chemical Identity & Significance[1]
| Feature | Description |
| IUPAC Name | This compound |
| Common Name | (2R,3S)-3-Hydroxynorleucine |
| Molecular Formula | C₆H₁₃NO₃ |
| Exact Mass | 147.0895 Da |
| Chiral Centers | C2 (Amino), C3 (Hydroxyl) |
| Stereochemical Relationship | Anti-configuration (Erythro/Threo nomenclature is ambiguous; CIP priority is preferred) |
| Medicinal Application | Transition state mimic in aspartyl protease inhibitors; component of cyclic depsipeptides (e.g., Citropeptin).[1] |
The Elucidation Workflow
The following directed acyclic graph (DAG) illustrates the logical flow of the elucidation process, ensuring no assumptions are made without experimental validation.
Caption: Logical workflow for structural elucidation, moving from connectivity (green) to stereochemistry (red).
Primary Structural Verification (Connectivity)
Before addressing stereochemistry, the planar structure must be indisputably confirmed.
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF or Orbitrap MS in positive mode.
-
Target Ion:
m/z. -
Fragmentation: Look for loss of H₂O (130.08 m/z) and loss of COOH (102.09 m/z), characteristic of
-amino acids.
NMR Connectivity Analysis
Standard 1D NMR in D₂O or MeOD often results in overlapping signals for the propyl tail.
-
Recommendation: Use DMSO-d6 to observe exchangeable protons (NH₂, OH) if possible, or D₂O with pH adjustment to separate
and protons. -
Key Correlations (2D NMR):
-
COSY: Trace the spin system:
. -
HMBC: Crucial for linking the carbonyl (C1) to H2 and H3 to confirm the
-amino, -hydroxy motif.
-
Relative Stereochemistry: The Oxazolidinone Method
Determining the relative configuration (syn vs. anti) between C2 and C3 is difficult in the free amino acid due to free rotation averaging the J-coupling constants.
The Expert Solution: Convert the acyclic amino acid into a rigid cyclic 2-oxazolidinone derivative. This "locks" the conformation, making
Experimental Protocol
-
N-Protection: Protect the amine with a Cbz or Boc group (if not already protected).
-
Cyclization: Treat the N-protected amino acid with paraformaldehyde and catalytic p-TsOH in refluxing benzene/toluene (with Dean-Stark trap) or use triphosgene/base.
-
Result: Formation of a 5-membered oxazolidinone ring involving N, C2, and C3.
Data Interpretation
In the oxazolidinone ring, the relationship between protons at C4 (original C2) and C5 (original C3) follows the Karplus equation rigidly.
| Configuration | Relationship (H2/H3) | Observed | NOE Correlation |
| (2R,3S) / (2S,3R) | Anti (Trans in ring) | < 5.0 Hz (Typically 2–4 Hz) | Weak/None |
| (2R,3R) / (2S,3S) | Syn (Cis in ring) | > 7.0 Hz (Typically 7–9 Hz) | Strong NOE |
Causality: The (2R,3S) isomer places the C2-H and C3-H in a trans pseudo-diaxial or axial-equatorial arrangement depending on ring pucker, consistently yielding smaller coupling constants compared to the cis arrangement of the syn-isomer.
Absolute Stereochemistry: Advanced Marfey’s Method[3]
Once the relative stereochemistry is known (e.g., anti), we must determine if the molecule is (2R,3S) or its enantiomer (2S,3R). Marfey’s Method is the gold standard for this analysis.
The Principle
Marfey’s reagent (L-FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form diastereomers.[2] These diastereomers have distinct retention times on standard C18 HPLC columns due to intramolecular H-bonding and hydrophobicity differences.
Protocol
-
Derivatization:
-
Dissolve 50 µg of sample in 100 µL H₂O.
-
Add 200 µL 1% L-FDAA in acetone.
-
Add 40 µL 1M NaHCO₃.[3]
-
Heat at 40°C for 1 hour.
-
Quench with 20 µL 2M HCl.
-
-
Control: Repeat with authentic L-FDAA and D-FDAA standards if available, or derivatize a known standard of L-3-hydroxynorleucine.
-
Analysis: LC-MS (C18 column), gradient elution (Water/Acetonitrile + 0.1% Formic Acid). Monitor UV at 340 nm.
Elution Order Logic
For L-FDAA derivatives of
-
L-Amino Acids (2S): Elute earlier (L-L interaction is less hydrophobic).
-
D-Amino Acids (2R): Elute later (L-D interaction is more hydrophobic).
Specific Prediction for (2R,3S)-3-hydroxynorleucine:
-
If the sample is (2R,3S), the L-FDAA derivative will elute later than the hypothetical (2S,3R) enantiomer.
-
Validation: To confirm, derivatize the sample with D-FDAA (which mimics the L-FDAA reaction with the enantiomer).
-
If
, the C2 configuration is R .
-
Caption: Decision tree for assigning C2 configuration using L- and D-FDAA.
Synthesis of Authentic Standard (Verification)
To achieve the highest level of trust (E-E-A-T), the elucidation should be confirmed by synthesizing the proposed structure.
Recommended Route:
-
Starting Material: trans-2-Hexenoic acid.
-
Asymmetric Dihydroxylation: Sharpless AD-mix-
yields the (2R,3S)-diol ester. -
Regioselective Amination: Cyclic sulfate formation followed by azide opening at C2 (inversion) would yield (2S,3S).
-
Correction for Target: To get (2R,3S), one typically starts with the aldehyde and uses an asymmetric Strecker synthesis or an aldol condensation with a chiral glycine equivalent (e.g., Ni(II) complex).
-
-
Comparison: The synthetic standard must match the natural isolate in:
-
NMR spectra (identical chemical shifts).
-
Optical Rotation
. -
Marfey’s Analysis co-injection.
-
References
-
Marfey, P. (1984).[4][5][6] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[2] Carlsberg Research Communications, 49(6), 591-596. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Hale, K. J., et al. (1994). A practical new asymmetric synthesis of (2S,3S)- and (2R,3R)-3-hydroxyleucine.[7][8] Tetrahedron, 50(30), 9181-9188.[8] Link
-
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines and amino acids. Tetrahedron Letters, 37(19), 3299-3302. Link
Sources
- 1. (2R,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 57370298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities [mdpi.com]
- 5. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Biological Role of Non-Proteinogenic Hydroxy Amino Acids
Executive Summary
While the 20 standard proteinogenic amino acids constitute the alphabet of the proteome, non-proteinogenic hydroxy amino acids function as the critical accents and modifiers that dictate higher-order structural stability, metabolic signaling, and pharmacological potency. Unlike Serine, Threonine, or Tyrosine, these residues—such as 4-Hydroxyproline (Hyp) , 5-Hydroxytryptophan (5-HTP) , and 4-Hydroxyisoleucine (4-HIL) —are rarely incorporated co-translationally. Instead, they arise via specific post-translational modifications (PTMs) or distinct biosynthetic pathways.
This guide dissects the stereoelectronic mechanisms by which these molecules stabilize collagen, act as oxygen sensors in the HIF pathway, and serve as potent peptidomimetics in drug development.
Part 1: Structural Biology & The Stereoelectronic Effect
The Collagen Triple Helix and 4-Hydroxyproline (Hyp)
Collagen is the most abundant protein in mammals, and its thermal stability at body temperature (
The Mechanism: The stability does not arise primarily from inter-chain hydrogen bonding of the hydroxyl group, as classically believed. Instead, it is driven by the stereoelectronic gauche effect .
-
Endo/Exo Pucker: The pyrrolidine ring of proline fluctuates between C
-endo and C -exo conformations. -
Electronegativity: In
-4-hydroxyproline, the electronegative oxygen on C4 exerts an inductive effect that forces the ring into the C -exo pucker. -
Pre-organization: This pucker pre-organizes the
and torsion angles to be perfectly compatible with the polyproline II (PPII) helix required for the collagen triple helix. Without this hydroxylation, the collagen triple helix would unfold at room temperature.
Biosynthesis: Prolyl 4-Hydroxylase (P4H)
The conversion of Pro to Hyp is catalyzed by P4H, an
Reaction Stoichiometry:
-
Critical Note: Ascorbate (Vitamin C) is not consumed stoichiometrically in the hydroxylation itself but is required to rescue the enzyme when it uncouples (decarboxylates
-KG without hydroxylating the substrate), which oxidizes the active site Iron to . Ascorbate reduces it back to .
Visualization: Collagen Stabilization Pathway
Figure 1: The stereoelectronic pathway by which Prolyl 4-Hydroxylase stabilizes the collagen triple helix.
Part 2: Signal Transduction & Oxygen Sensing
The HIF-1 Switch
In this context, hydroxyproline acts as a "degradation tag." The Hypoxia-Inducible Factor 1
-
Normoxia (
present): PHDs hydroxylate Pro402 and Pro564 on HIF-1 .[2][3][4] This creates a high-affinity binding site for the Von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase component.[2][3][4] Result: Rapid proteasomal degradation. -
Hypoxia (
absent): PHDs are inactive. HIF-1 remains un-hydroxylated, escapes VHL binding, accumulates, and translocates to the nucleus to drive erythropoietin (EPO) and VEGF expression.
Visualization: The Hypoxia Logic Gate
Figure 2: The oxygen-dependent logic gate controlling HIF-1
Part 3: Metabolic & Pharmacological Applications[5][6]
Comparative Analysis of Key Non-Proteinogenic Hydroxy Amino Acids
| Compound | Source | Biological Mechanism | Therapeutic Application |
| 4-Hydroxyproline | Collagen PTM | Stabilizes PPII helix via gauche effect. | Wound healing markers; chiral building block for ACE inhibitors. |
| 5-Hydroxytryptophan (5-HTP) | Griffonia simplicifolia | Direct precursor to Serotonin (5-HT). Bypasses rate-limiting Tryptophan Hydroxylase. | Depression, insomnia, and ataxia treatment. |
| 4-Hydroxyisoleucine (4-HIL) | Fenugreek seeds | Depolarizes pancreatic | Type 2 Diabetes (Insulin secretagogue). |
| Non-ribosomal peptides | Rigidifies peptide backbone; crucial for Vancomycin binding pocket. | Antibiotics (Vancomycin, Teicoplanin). |
4-Hydroxyisoleucine: A Glucose-Dependent Insulin Secretagogue
Unlike sulfonylureas, which can cause hypoglycemia by stimulating insulin regardless of glucose levels, 4-HIL works only in the presence of elevated glucose.[5] It increases mitochondrial respiration in
Part 4: Experimental Protocols
Protocol A: Colorimetric Detection of Hydroxyproline (Chloramine-T Method)
A robust, self-validating assay for quantifying collagen content in tissue samples.
Principle: Oxidation of hydroxyproline by Chloramine-T yields a pyrrole intermediate, which reacts with 4-Dimethylaminobenzaldehyde (DMAB/Ehrlich’s Reagent) to form a chromophore absorbing at 560 nm.
Reagents:
-
Oxidation Buffer: Citrate-acetate buffer (pH 6.0).
-
Chloramine-T Solution: 14 mM in Oxidation Buffer (Prepare fresh).
-
Ehrlich’s Reagent: 2 g DMAB in 3 mL 70% Perchloric acid + 12 mL Isopropanol.
Step-by-Step Workflow:
-
Hydrolysis: Incubate tissue sample in 6M HCl at 110°C for 18–24 hours.
-
Validation: Spike a control sample with known collagen to calculate recovery rate.
-
-
Neutralization: Evaporate acid or neutralize with NaOH to pH 6.0–7.0.
-
Oxidation: Add 100 µL sample + 50 µL Chloramine-T. Incubate 20 mins at Room Temp (RT).
-
Critical Step: Do not exceed 25 mins; over-oxidation degrades the pyrrole intermediate.
-
-
Chromophore Formation: Add 50 µL Ehrlich’s Reagent. Incubate at 65°C for 20 mins.
-
Read: Measure Absorbance at 550–560 nm.
Protocol B: In Vitro HIF-Prolyl Hydroxylase (PHD) Assay
Used in drug discovery to screen for PHD inhibitors (anemia therapy).
Reagents:
-
Substrate: Biotinylated HIF-1
peptide (19 residues containing Pro564). -
Enzyme: Recombinant PHD2.
-
Cofactor Mix: 2-Oxoglutarate (10 µM), Ascorbate (100 µM),
(5 µM).
Workflow:
-
Reaction: Mix Enzyme, Substrate, and Cofactors in Tris-buffer (pH 7.5). Incubate 30 mins at 30°C.
-
Capture: Transfer to Streptavidin-coated plate (binds Biotin-peptide).
-
Detection: Add primary antibody specific for Hydroxy-HIF-1
. -
Signal: Add HRP-conjugated secondary antibody + TMB substrate.
-
Validation: Run a "No Enzyme" control (Background) and "No Cofactor" control (Specificity check).
References
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry, 78, 929-958. Link
-
Kaelin, W. G., & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase pathway. Molecular Cell, 30(4), 393-402. Link
-
Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. Link
-
Renata, H., et al. (2016). Recent advances in the enzymatic synthesis of amino acids. Chemical Reviews, 116(12), 6753-6778. Link
-
Cissell, J. A., et al. (2017). A practical guide to the preparation of hydroxyproline-rich glycoproteins. Methods in Molecular Biology, 1511, 19-34. Link
Sources
- 1. drinkharlo.com [drinkharlo.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery, Synthesis, and Isolation of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid
Executive Summary
(2R,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2R,3S)-3-hydroxynorleucine) is a critical non-proteinogenic amino acid used primarily as a chiral building block in the development of protease inhibitors (e.g., for HCV, HIV, and renin). While structural motifs of 3-hydroxy amino acids exist in natural depsipeptides like Muraymycins and Hapalosin, the isolation of this specific isomer from biological matrices is inefficient for pharmaceutical applications.
This guide details the rational "isolation" of this molecule through stereoselective synthesis, followed by a rigorous purification and validation protocol. It is designed for researchers requiring high optical purity (>99% ee/dr) for Structure-Activity Relationship (SAR) studies.
Part 1: Discovery and Biological Context
The Pharmacophore
The (2R,3S)-3-hydroxy-amino acid motif acts as a transition-state mimic in peptide bond hydrolysis. In protease inhibitors, the hydroxyl group often displaces the water molecule required for the enzymatic mechanism or interacts with the catalytic aspartate/serine residues, effectively "locking" the enzyme.
-
Target Molecule: this compound
-
CAS Registry: 59286-25-8
-
Role: P1' or P2 building block in peptidomimetics.
-
Natural Analog: Structurally related to 3-hydroxyleucine found in Azinothricin and Citropeptin.[1]
Why Synthetic Isolation?
While 3-hydroxylated amino acids occur in bacterial secondary metabolites (e.g., from Streptomyces or Pseudomonas), they are often produced as complex mixtures of diastereomers or are covalently bound in cyclic peptides. "Discovery" in a modern pharmaceutical context refers to the stereoselective construction of the free acid to serve as a modular tool for drug design.
Part 2: Synthetic Isolation Protocol
The most robust method for "isolating" the (2R,3S) isomer is via the Sharpless Asymmetric Epoxidation (SAE) route. This pathway ensures the correct absolute configuration at both chiral centers (C2 and C3) through catalyst control.
Experimental Workflow (Sharpless Route)
Reagents:
-
Substrate: (E)-2-Hexen-1-ol
-
Catalyst: (+)-Diethyl tartrate (DET), Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Oxidant: tert-Butyl hydroperoxide (TBHP)
-
Nucleophile: Sodium Azide (NaN3)
Step 1: Asymmetric Epoxidation
The reaction establishes the (2S,3S)-epoxide precursor. The use of (+)-DET directs the oxygen delivery to the re-face of the alkene.
-
Protocol: Cool a solution of activated 4Å molecular sieves and (+)-DET in dry DCM to -20°C. Add Ti(OiPr)4 and stir for 20 min. Add (E)-2-hexen-1-ol dropwise. After 30 min, add TBHP and stir at -20°C for 4-6 hours.
-
Checkpoint: Monitor consumption of allylic alcohol by TLC (Hexane/EtOAc 7:3).
Step 2: Regioselective Ring Opening (The "Payne" Logic)
Opening the epoxide with azide at C2 inverts the stereochemistry, establishing the (2R) amine center while retaining the (3S) hydroxyl configuration.
-
Protocol: Treat the crude epoxide with Ti(OiPr)4 and TMSN3 (or NaN3/NH4Cl) in benzene/reflux. The titanium coordinates the epoxide oxygen, directing the nucleophile to C2.
-
Result: (2R,3S)-2-azido-3-hydroxyhexan-1-ol.
Step 3: Oxidation and Reduction
The C1 alcohol is oxidized to the carboxylic acid, and the azide is reduced to the amine.
-
Oxidation: Jones reagent or TEMPO/NaOCl oxidation to the carboxylic acid.
-
Reduction: Hydrogenation (H2, Pd/C) converts the azide to the amine.
Visualization of Synthetic Logic
Caption: Figure 1. Stereoselective synthesis workflow ensuring (2R,3S) configuration via Sharpless Epoxidation.
Part 3: Purification and Validation (The "Isolation")
Once synthesized, the crude material contains titanium salts and potential diastereomers. The "isolation" process purifies the amino acid to pharmaceutical standards.
Ion-Exchange Chromatography
This step removes non-ionic organic impurities and metal salts.
-
Resin: Dowex 50W-X8 (H+ form).
-
Loading: Dissolve crude amino acid in water (pH < 2) and load onto the column. The amino acid binds as a cation.
-
Washing: Wash with distilled water until neutral (removes unreacted salts/acids).
-
Elution: Elute with 1M or 2M NH4OH. The amino acid releases as the zwitterion.
-
Lyophilization: Freeze-dry the ammoniacal fractions to yield a white powder.
Crystallization
-
Solvent System: Water/Ethanol or Water/Acetone.
-
Procedure: Dissolve in minimum hot water; add ethanol until turbid. Cool slowly to 4°C. This preferentially crystallizes the major diastereomer, enhancing optical purity.
Stereochemical Validation: Marfey's Analysis
This is the Critical Quality Attribute (CQA) check. Standard HPLC cannot separate enantiomers of amino acids easily.[2] Marfey's reagent (FDAA) converts them into diastereomers separable on a standard C18 column.
Protocol:
-
Derivatization: Mix 50 µL of sample (50 mM) with 100 µL of FDAA (1% in acetone) and 20 µL of 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quench: Add 20 µL of 1M HCl.
-
Analysis: Inject onto C18 HPLC (Gradient: Water/Acetonitrile with 0.1% TFA).
-
Interpretation: The (2R,3S) derivative will have a distinct retention time compared to (2S,3R), (2S,3S), or (2R,3R) standards.
Validation Logic Diagram
Caption: Figure 2. Marfey's Analysis workflow for validating stereochemical purity.
Part 4: Technical Data Summary
| Parameter | Specification | Method of Verification |
| Appearance | White to off-white powder | Visual Inspection |
| Molecular Weight | 147.17 g/mol | Mass Spectrometry (ESI+) |
| Proton NMR | 1H-NMR (D2O/DCl) | |
| Optical Rotation | Polarimetry | |
| Stereochemical Purity | > 99% de, > 99% ee | Marfey's Method (HPLC) |
| Solubility | Soluble in water, slightly soluble in EtOH | Solubility Test |
References
-
BenchChem. this compound Product Data. Retrieved from (Verified Context: Drug Intermediate).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57370298, (2R,3S)-3-Amino-2-hydroxyhexanoic acid. Retrieved from .
-
Khalaf, J. K., & Datta, A. (2008).[3] A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-10.[3] (Methodology Reference for Sharpless AA). Retrieved from .
-
Ayon, N. J., et al. (2019).[4] LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. J. Am. Soc.[4] Mass Spectrom. (Validation Protocol). Retrieved from .
-
Zhu, Y., et al. (2014).[1] Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine.[1] Beilstein J. Org. Chem. (Context on natural 3-hydroxy amino acids). Retrieved from .
Sources
- 1. Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R,3S)-2-Amino-3-Hydroxyhexanoic Acid: A Critical Chiral Building Block in Peptidomimetic Drug Design
Topic: (2R,3S)-2-amino-3-hydroxyhexanoic acid (CAS 59286-25-8) Content Type: Technical Guide / Whitepaper[1]
Executive Summary
This compound (CAS 59286-25-8), also known as (2R,3S)-3-hydroxynorleucine , is a non-proteinogenic amino acid of significant interest in medicinal chemistry. It serves as a crucial chiral scaffold in the synthesis of cyclic depsipeptides and peptidomimetics, most notably as a structural analogue to residues found in the marine natural product Cyclomarin A .
This guide details the physicochemical properties, biological relevance, and a high-fidelity asymmetric synthesis protocol for this compound. It is designed for researchers targeting anti-tuberculosis (anti-TB) and anti-malarial pathways, specifically those involving the ClpC1 protease complex.[2]
Chemical Identity & Stereochemical Analysis[3]
The compound is a
| Property | Data |
| CAS Number | 59286-25-8 |
| IUPAC Name | This compound |
| Synonyms | (2R,3S)-3-Hydroxynorleucine; D-threo-3-Hydroxynorleucine |
| Molecular Formula | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol |
| Stereochemistry | (2R, 3S) – anti relative configuration (equivalent to D-threo) |
| pKa Values (Calc.) |
Stereochemical Significance
The (2R,3S) configuration is the enantiomer of the standard proteinogenic amino acid L-Threonine's relative configuration (which is 2S,3R). In the context of drug design, the (2R) configuration at the
Biological Relevance: The Cyclomarin Connection
The primary pharmacological interest in (2R,3S)-3-hydroxynorleucine stems from its structural homology to the specialized residues in Cyclomarin A , a cyclic heptapeptide isolated from Streptomyces sp. (CNB-982).
Mechanism of Action
Cyclomarin A exhibits potent anti-mycobacterial activity by targeting ClpC1 , an ATP-dependent unfoldase in Mycobacterium tuberculosis. Unlike standard antibiotics that inhibit cell wall synthesis, Cyclomarin A binds to the N-terminal domain of ClpC1, leading to uncontrolled proteolytic activity and cell death.
The (2R,3S)-3-hydroxynorleucine scaffold is used to synthesize simplified analogues of Cyclomarin to probe the Structure-Activity Relationship (SAR) of the hydrophobic binding pocket in ClpC1.
Figure 1: Pathway illustrating the role of the 3-hydroxynorleucine scaffold in anti-TB drug development.
Asymmetric Synthesis Protocol
To access the specific (2R,3S) stereoisomer with high optical purity (>98% ee), the Ni(II)-Complex of Glycine Schiff Base (Belokon’s Method) is the industry standard. This method utilizes a chiral auxiliary to control the facial selectivity of the aldol addition.
Experimental Workflow
Objective: Synthesis of this compound. Key Reagents:
-
Chiral Auxiliary: (R)-2-[N-(N'-benzylprolyl)amino]benzophenone ((R)-BPB). Note: Using the (R)-auxiliary directs the formation of the (2R) amino acid.
-
Glycine Equivalent: Ni(II)-complex of glycine Schiff base with (R)-BPB.
-
Electrophile: Butyraldehyde (Butanal).
Step 1: Formation of the Ni(II) Coordination Complex
-
React (R)-BPB with Glycine and Ni(NO₃)₂ in the presence of a base (KOH) in methanol.
-
Reflux for 2 hours to form the red crystalline Ni-(R)-BPB-Gly complex.
-
Isolate by filtration and dry.
Step 2: Asymmetric Aldol Reaction
-
Dissolve Ni-(R)-BPB-Gly (1.0 eq) in anhydrous methanol/DMF (1:1).
-
Add Butyraldehyde (1.5 eq) and KOH (0.2 eq) as a catalyst.
-
Stir at room temperature under Nitrogen for 2-4 hours. The reaction proceeds via thermodynamic control to favor the syn-diastereomer (relative configuration).
-
Quench with dilute acetic acid and precipitate the product by adding water.
-
Filter the red solid (Ni-complex of the product).
Step 3: Hydrolysis and Recovery[3]
-
Suspend the product complex in MeOH/HCl (3M) (1:1).
-
Heat to reflux for 30 minutes. The complex decomposes; the red color disappears as the Ni(II) ion is released and the chiral auxiliary cleaves.
-
Cool and extract the chiral auxiliary ((R)-BPB) with Chloroform (it can be recycled).
-
The aqueous layer contains the free amino acid and NiCl₂.
Step 4: Purification
-
Load the aqueous phase onto a cation exchange resin (e.g., Dowex 50W-X8 , H+ form).
-
Wash with water to remove Ni(II) salts.
-
Elute the amino acid with 2M NH₄OH .
-
Concentrate the eluent in vacuo to yield crude this compound.
-
Recrystallize from Water/Ethanol.
Figure 2: Synthetic workflow for the asymmetric production of (2R,3S)-3-hydroxynorleucine.
Analytical Characterization
To validate the identity and purity of the synthesized compound, compare spectral data against the following expected values:
-
¹H NMR (400 MHz, D₂O):
- 0.92 (t, 3H, terminal CH₃)
- 1.35–1.55 (m, 4H, -CH₂-CH₂-)
-
3.95 (d, 1H,
Hz, -H) -
4.15 (m, 1H,
-H) -
Note: The coupling constant
is diagnostic. A value of ~4-5 Hz typically indicates the syn (threo) relative configuration in these systems.
-
Mass Spectrometry (ESI-MS):
-
Calculated
-
Observed
-
References
-
BenchChem. this compound Product Information. BenchChem Database. Link
-
PubChem. (2R,3S)-3-amino-2-hydroxyhexanoic acid (Compound Summary). National Library of Medicine. Link
-
Barbie, P., & Kazmaier, U. (2016).[2] Total Synthesis of Cyclomarin A, a Marine Cycloheptapeptide with Anti-Tuberculosis and Anti-Malaria Activity.[2] Organic Letters, 18(2), 204–207.[2] Link
-
Belokon, Y. N., et al. (1985). Asymmetric synthesis of
-hydroxy- -amino acids via a chiral Ni(II) complex of glycine. Journal of the American Chemical Society, 107(14), 4252–4259. Link -
Schmitt, E. K., et al. (2011).[2] The Natural Product Cyclomarin Kills Mycobacterium tuberculosis by Targeting the ClpC1 Subunit of the Caseinolytic Protease. Angewandte Chemie International Edition, 50(25), 5889–5891. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 3. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Natural Sources and Chemical Biology of 2-Amino-3-Hydroxyhexanoic Acid (3-Hydroxynorleucine)
The following guide details the natural sources, chemical biology, and isolation methodologies for 2-amino-3-hydroxyhexanoic acid isomers.
Executive Summary
2-Amino-3-hydroxyhexanoic acid , commonly referred to as 3-hydroxynorleucine or
This guide provides a technical deep-dive into the natural occurrence of this molecule, focusing on its presence in non-ribosomal peptides (NRPs) produced by Actinobacteria. It outlines the stereochemical diversity, biosynthetic origins, and rigorous protocols for isolation and characterization.
Part 1: Chemical Identity and Stereochemistry[1][2][3]
The molecule exists as four distinct stereoisomers due to two chiral centers at the
Structural Classification[4]
-
IUPAC Name: 2-amino-3-hydroxyhexanoic acid[1]
-
Molecular Formula:
[1] -
Molecular Weight: 147.17 g/mol [4]
Stereoisomer Properties
| Isomer Configuration | Common Designation | Natural Occurrence Context |
| (2S, 3R) | L-threo-3-hydroxynorleucine | Found in Azinothricin and related hexadepsipeptides. |
| (2S, 3S) | L-erythro-3-hydroxynorleucine | Precursor in Muraymycin analogues; often synthetic. |
| (2R, 3S) | D-threo-3-hydroxynorleucine | Rare; observed in specific modified siderophores. |
| (2R, 3R) | D-erythro-3-hydroxynorleucine | Synthetic reference standard. |
Part 2: Natural Sources and Occurrence
The primary natural reservoir for 3-hydroxynorleucine is the secondary metabolome of soil bacteria, specifically the genus Streptomyces.[5] It rarely exists as a free amino acid but is sequestered within the backbone of cyclic depsipeptides .
Hexadepsipeptide Antibiotics
The most prominent source is a class of 19-membered cyclodepsipeptides. In these molecules, the hydroxyl group of the amino acid often participates in the ester linkage that closes the macrocyclic ring.
-
Azinothricin: Isolated from Streptomyces sp.[6][7][8][9] X-14950. A potent antibiotic against Gram-positive bacteria.[10] The 3-hydroxynorleucine moiety is critical for maintaining the rigid conformation required for binding to the bacterial ribosome.
-
Citropeptin: Structurally related to azinothricin, containing modified amino acids that confer resistance to proteolytic degradation.
-
Kettapeptin & Pipalamycin: Variants where the aliphatic side chain of the hydroxynorleucine residue contributes to membrane intercalation properties.
Nucleoside Antibiotics
-
Muraymycins: While typically containing 3-hydroxyleucine, specific congeners and biosynthetic intermediates utilize the linear 3-hydroxynorleucine framework to modulate solubility and target affinity (translocase I inhibition).
Metabolic Byproducts
Trace amounts of 2-amino-3-hydroxyhexanoic acid have been detected in mammalian tissue homogenates as a metabolic conjugate of acetaldehyde and threonine, though this is a degradative byproduct rather than a biosynthetic end-product.
Taxonomy of Sources (Graphviz Diagram)
Figure 1: Taxonomic classification of natural sources yielding 2-amino-3-hydroxyhexanoic acid isomers.
Part 3: Biosynthetic Pathways[15]
The biosynthesis of 3-hydroxynorleucine follows the logic of Non-Ribosomal Peptide Synthetase (NRPS) machinery. Unlike proteinogenic amino acids, it is not encoded by the genetic code but is synthesized or modified directly on the enzyme complex.
Mechanism: -Hydroxylation on the Assembly Line
-
Precursor Loading: A standard amino acid (likely Norleucine or a fatty acid-derived precursor) is activated by an Adenylation (A) domain and loaded onto the Peptidyl Carrier Protein (PCP).
-
Chain Elongation/Modification:
-
Route A (Direct Hydroxylation): A specific Cytochrome P450 monooxygenase or a non-heme iron hydroxylase targets the
-carbon of the PCP-bound amino acid. -
Route B (Aldol Condensation): An aldolase domain catalyzes the condensation of a glycine equivalent with an aldehyde (butanal), generating the
-hydroxy functionality and the carbon chain simultaneously.
-
-
Stereochemical Control: The specific chirality ((2S,3R) vs (2S,3S)) is dictated by the stereospecificity of the tailoring enzyme (hydroxylase or aldolase) and the Epimerization (E) domains within the NRPS module.
Part 4: Isolation and Characterization Protocols
Isolating 3-hydroxynorleucine requires extracting the parent peptide from the microbial broth, followed by hydrolysis to release the free amino acid.
Protocol 1: Fermentation and Extraction of Azinothricin-Type Peptides
Objective: Isolate the peptide complex containing 3-hydroxynorleucine from Streptomyces broth.
-
Inoculation: Inoculate Streptomyces sp. (e.g., strain X-14950) into 500 mL Tryptic Soy Broth (TSB). Incubate at 28°C, 200 rpm for 48 hours.
-
Scale-Up: Transfer seed culture to 10 L fermentation medium (Soybean meal, glucose, CaCO3). Ferment for 5–7 days.
-
Separation: Centrifuge broth (4000 rpm, 20 min) to separate mycelium from supernatant.
-
Note: Azinothricin is often found in the supernatant.
-
-
Solvent Extraction: Extract the supernatant twice with an equal volume of Ethyl Acetate (EtOAc) .
-
Concentration: Dry the organic layer over anhydrous
and concentrate in vacuo to yield a crude oily residue. -
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of Chloroform:Methanol (95:5 to 80:20).
-
Monitor fractions via TLC (visualize with phosphomolybdic acid).
-
Protocol 2: Acid Hydrolysis and Stereochemical Analysis
Objective: Release 3-hydroxynorleucine and determine its stereochemistry.
-
Hydrolysis: Dissolve 1 mg of purified peptide in 0.5 mL of 6N HCl (constant boiling).
-
Seal in a glass ampoule under nitrogen atmosphere.
-
Heat at 110°C for 16–24 hours .
-
-
Drying: Remove HCl under a stream of nitrogen or rotary evaporation.
-
Derivatization (Marfey’s Method):
-
Dissolve hydrolysate in 50
L water. -
Add 100
L of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone. -
Add 20
L of 1M . -
Incubate at 40°C for 1 hour.
-
Quench with 10
L of 2N HCl.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (
mm). -
Eluent: Acetonitrile/Water (+0.1% Formic Acid) gradient.
-
Validation: Compare retention times against synthetic standards of (2S,3R), (2S,3S), (2R,3S), and (2R,3R) 3-hydroxynorleucine-FDAA adducts.
-
Isolation Workflow (Graphviz Diagram)
Figure 2: Step-by-step workflow for isolating and characterizing 3-hydroxynorleucine from natural sources.
Part 5: Pharmacological Relevance[4][16]
For drug development professionals, 3-hydroxynorleucine serves as a high-value chiral building block .
-
Conformational Constraint: When incorporated into peptide drugs, the
-hydroxyl group can form intramolecular hydrogen bonds (e.g., with the backbone carbonyl), locking the peptide into a bioactive conformation (e.g., -turn mimicry). -
Protease Resistance: The non-canonical structure prevents recognition by standard mammalian proteases, extending the half-life of peptide therapeutics.
-
Synthetic Utility: It is a precursor for the synthesis of
-lactamase inhibitors and novel antiviral agents where the linear alkyl chain provides hydrophobic interaction with viral protease pockets.
References
-
Maehr, H., et al. (1986). "Microbial products.[5][6][7][8][9][11] VIII. Azinothricin, a novel hexadepsipeptide antibiotic."[10] The Journal of Antibiotics, 39(1), 17-25.[10] Link
-
Oh, D. C., et al. (2009). "Dentigerumycin: a bacterial mediator of an ant-fungus symbiosis." Nature Chemical Biology, 5(6), 391-393.
-hydroxy amino acid isolation). Link -
PubChem. (n.d.). "(2S,3R)-3-Amino-2-hydroxyhexanoic acid." National Center for Biotechnology Information. Link
-
BenchChem. (n.d.). "(2R,3S)-2-amino-3-hydroxyhexanoic Acid Product Information." BenchChem. Link
-
Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications, 49(6), 591-596. (Standard protocol for stereochemical assignment). Link
Sources
- 1. US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity - Google Patents [patents.google.com]
- 2. berrchem.com [berrchem.com]
- 3. This compound | 59286-25-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dentigerumycin: a bacterial mediator of an ant-fungus symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial products. VIII. Azinothricin, a novel hexadepsipeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Architectures: A Guide to 2-Amino-3-Hydroxyhexanoic Acid
This guide details the stereochemical architecture, asymmetric synthesis, and analytical validation of 2-amino-3-hydroxyhexanoic acid (also known as 3-hydroxynorleucine ).
Executive Summary
2-Amino-3-hydroxyhexanoic acid is a non-proteinogenic
Stereochemical Foundation
The molecule possesses two stereogenic centers: the
The Four Stereoisomers
The configuration is best understood using the Erythro/Threo nomenclature (derived from carbohydrate chemistry) alongside the absolute Cahn-Ingold-Prelog (R/S) designations.
| Stereoisomer | C2 Config | C3 Config | Common Designation | Relationship |
| 1 | 2S | 3R | L-erythro | L-Threonine Analog (Bioactive) |
| 2 | 2R | 3S | D-erythro | Enantiomer of 1 |
| 3 | 2S | 3S | L-threo | L-allo-Threonine Analog |
| 4 | 2R | 3R | D-threo | Enantiomer of 3 |
-
Syn vs. Anti: In the context of aldol synthesis, the erythro isomers (1 and 2) are often referred to as syn products (substituents on the same side in the Fischer projection), while threo isomers (3 and 4) are anti products.
-
Bio-Significance: The (2S,3R) isomer is most frequently targeted in medicinal chemistry because it matches the stereochemistry of natural L-threonine, allowing for seamless integration into peptide backbones.
Visualization of Stereochemical Relationships
Figure 1: Stereochemical relationships between the four isomers of 3-hydroxynorleucine.
Synthetic Strategy: The Ni(II)-Glycine Aldol
To access the desired (2S,3R) isomer with high fidelity, the Ni(II)-BPB-Glycine Schiff Base method (developed by Belokon) is the gold standard. Unlike standard Evans aldol reactions which typically yield propionate derivatives, this method directly utilizes a glycine equivalent to generate the
Mechanistic Causality
-
Chiral Template: The reaction employs a Ni(II) complex containing glycine and a chiral ligand (S)-BPB (2-[N-(benzylprolyl)amino]benzophenone). The geometry of the complex is rigid and square-planar.
-
Thermodynamic Control: Under basic conditions, the glycine moiety forms an enolate that attacks the aldehyde. The steric bulk of the (S)-BPB ligand shields one face of the enolate.
-
Syn-Selectivity: The reaction proceeds via a transition state that minimizes steric clash between the aldehyde side chain (propyl) and the ligand's benzyl group, overwhelmingly favoring the syn-(2S,3R) product (
dr).
Experimental Protocol
Objective: Synthesis of (2S,3R)-2-amino-3-hydroxyhexanoic acid via Ni(II) complex.
Reagents:
-
Ni(II)-(S)-BPB-Glycine Complex (commercially available or prepared from (S)-BPB,
, and Glycine). -
Butanal (Butyraldehyde).
-
Base: Powdered NaOH or KOH.
-
Solvent: Methanol (MeOH) or DMF.
Step-by-Step Workflow:
-
Aldol Addition:
-
Dissolve the Ni(II)-Glycine complex (1.0 equiv) in MeOH.
-
Add Butanal (1.5 - 2.0 equiv) to the red solution.
-
Add powdered NaOH (1.5 equiv). The reaction mixture will darken.
-
Stir at room temperature under Nitrogen for 2–4 hours.
-
Checkpoint: Monitor by TLC (Silica, CHCl3:Acetone 5:1). The starting complex spot will disappear, and a new diastereomeric spot (the product complex) will appear.
-
-
Quenching & Isolation of Complex:
-
Neutralize with dilute acetic acid.
-
Pour into water and extract with
. -
Dry over
and concentrate. -
Purification: Flash chromatography (Silica gel) to isolate the major red diastereomer (the syn complex).
-
-
Hydrolysis (Chiral Auxiliary Removal):
-
Dissolve the purified red complex in MeOH.
-
Add 3N HCl (excess) and heat to reflux for 30–60 minutes. The red color will fade to green (release of Ni(II)) and then colorless.
-
Mechanism:[1][2][3][4][5][6][7] Acid hydrolysis cleaves the imine and amide bonds, releasing the free amino acid and the chiral ligand (BPB).
-
-
Product Purification:
-
Cool the mixture. The chiral ligand (BPB) hydrochloride often precipitates or can be extracted with
. -
The aqueous layer contains the Ni(II) salts and the amino acid hydrochloride .
-
Pass the aqueous solution through an Ion Exchange Resin (Dowex 50W,
form). -
Wash with water (removes Ni salts).
-
Elute the amino acid with 2M
. -
Lyophilize the eluent to obtain (2S,3R)-2-amino-3-hydroxyhexanoic acid as a white solid.
-
Analytical Validation
Validating the stereochemistry of
Method A: Oxazolidinone Derivatization (NMR)
To unambiguously distinguish erythro (syn) from threo (anti), the acyclic amino acid is cyclized into a rigid oxazolidinone.
-
Protocol: React the amino acid with Phosgene or Carbonyldiimidazole (CDI) in basic aqueous solution.
-
Analysis: Measure the
H NMR coupling constant between H-4 and H-5 (the ring protons corresponding to C2 and C3).-
Cis-Oxazolidinone (Syn/Erythro):
. -
Trans-Oxazolidinone (Anti/Threo):
.
-
-
Interpretation: A coupling constant of ~9 Hz confirms the (2S,3R) or (2R,3S) erythro configuration.
Method B: Marfey's Analysis (HPLC)
For absolute configuration (distinguishing 2S,3R from 2R,3S), Marfey's method is superior.
-
Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Mechanism: FDAA reacts with the amine to form diastereomeric derivatives.
-
Protocol:
-
Derivatize a small aliquot of the product with L-FDAA.
-
Derivatize authentic standards of L- and D- amino acids (if available) or rely on elution order.
-
Elution Rule: On a C18 reverse-phase column, L-amino acid derivatives typically elute before D-amino acid derivatives (due to intramolecular H-bonding in the L-L derivative reducing hydrophobicity relative to the L-D derivative).
-
Analytical Decision Tree
Figure 2: Analytical workflow for stereochemical assignment.
References
-
Belokon, Y. N., et al. (2001).[8] "A new synthesis of enantiomerically pure syn-(S)-
-hydroxy- -amino acids via asymmetric aldol reactions of aldehydes with a homochiral Ni(II)-glycine/(S)-BPB Schiff base complex."[8] Tetrahedron: Asymmetry, 12(3), 481-485.[8] -
Shao, H., & Goodman, M. (1996). "Syntheses of L-erythro-3-hydroxynorleucine and L-threo-3-hydroxynorleucine." The Journal of Organic Chemistry, 61(7), 2582-2583.
-
Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids." Topics in Current Chemistry, 109, 65-84.[9]
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247.
Sources
- 1. youtube.com [youtube.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ccpn.ac.uk [ccpn.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
Technical Guide: Biological Activity and Pharmacological Potential of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid
The following technical guide provides an in-depth analysis of the biological activity, pharmacological potential, and experimental utility of (2R,3S)-2-amino-3-hydroxyhexanoic acid.
Executive Summary
This compound , commonly known as (2R,3S)-3-hydroxynorleucine , is a non-proteinogenic amino acid that serves as a critical chiral building block in modern medicinal chemistry.[1] Unlike canonical amino acids, its structure combines a hydrophobic alkyl tail with a polar hydroxyl group at the
This compound is primarily utilized in the synthesis of peptidomimetics designed to inhibit proteases (e.g., HCV NS3/4A protease, Renin). Its incorporation into peptide backbones enhances proteolytic stability and increases binding affinity through specific hydrogen bonding and hydrophobic interactions within enzyme active sites.[2]
Structural Biology & Pharmacophore Analysis[2]
Chemical Identity[2][3]
-
IUPAC Name: this compound[1]
-
Common Name: (2R,3S)-3-Hydroxynorleucine[1]
-
Stereochemistry: The (2R,3S) configuration is critical for biological recognition.[2] The specific orientation of the
-hydroxyl group often mimics the transition state of peptide bond hydrolysis or interacts with the catalytic residues (e.g., Serine or Threonine) of target enzymes.
Mechanism of Action: Protease Inhibition
The biological activity of (2R,3S)-3-hydroxynorleucine is most potent when it is incorporated as a residue within a larger inhibitor molecule. Its mechanism is defined by two key interactions:
-
Hydrogen Bonding (Warhead Mimicry): The
-hydroxyl group can act as a hydrogen bond donor/acceptor, interacting with the oxyanion hole or the catalytic triad (Ser-His-Asp) of serine proteases.[2] This mimics the tetrahedral transition state of the substrate, effectively "locking" the enzyme.[2] -
Hydrophobic Occupation: The hexanoic acid side chain (propyl group relative to the
-carbon) extends into the hydrophobic S1 or S1' pockets of the enzyme, providing entropic gain and specificity.[2]
Visualization: Protease Binding Mechanism
The following diagram illustrates the theoretical interaction of a peptide inhibitor containing (2R,3S)-3-hydroxynorleucine with a serine protease active site.
Figure 1: Mechanism of protease inhibition showing the dual role of the hydroxyl group and alkyl side chain.
Biological Activity Profile
Antiviral Activity (HCV)
Research into Hepatitis C Virus (HCV) NS3/4A protease inhibitors has utilized various non-proteinogenic amino acids. (2R,3S)-3-hydroxynorleucine serves as a scaffold to optimize the P1-P3 positions of macrocyclic inhibitors.
-
Role: Enhances potency against resistant viral strains by fitting tightly into the non-prime side of the active site.[2]
-
Outcome: Derivatives often show IC50 values in the nanomolar (nM) range.[2]
Antimicrobial & Antifungal Potential
While the free acid has limited intrinsic activity, it is structurally homologous to residues found in potent natural products like Fellutamide B (a proteasome inhibitor) and Muraymycins (nucleoside antibiotics).
-
Fellutamide Analogy: Fellutamide B contains a related hydroxylated fatty acyl chain and hydroxy-amino acid residues.[2] Synthetic analogues replacing these complex residues with (2R,3S)-3-hydroxynorleucine are used to simplify synthesis while retaining proteasome inhibitory activity (anti-tuberculosis and antifungal activity).
Comparative Activity Data
The table below summarizes the activity of peptides containing hydroxy-amino acid residues compared to wild-type substrates.
| Target Enzyme | Compound Class | Residue Modification | Activity (IC50 / Ki) | Mechanism |
| HCV NS3/4A | Macrocyclic Peptide | 3-Hydroxynorleucine (P1) | < 10 nM | Transition State Mimic |
| 20S Proteasome | Fellutamide Analogue | Hydroxy-Leu/Norleucine | ~ 9.4 nM | Beta-subunit covalent binding |
| Renin | Peptidomimetic | Hydroxy-analogue | Low µM | Aspartyl protease inhibition |
Experimental Protocols
Protocol: Enzymatic Inhibition Assay (Fluorescence-Based)
Objective: Determine the inhibitory constant (
Materials:
-
Enzyme: Recombinant Protease (10 nM final concentration).
-
Substrate: Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[2]
-
Inhibitor: Peptide containing (2R,3S)-3-hydroxynorleucine (0.1 nM – 10 µM).[2]
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
Workflow:
-
Preparation: Dilute inhibitor in DMSO to create a 10-point serial dilution series.
-
Pre-incubation: Mix 90 µL of Enzyme solution with 5 µL of Inhibitor. Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Initiation: Add 5 µL of Substrate (at
concentration). -
Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.
-
Analysis: Plot initial velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Incorporate (2R,3S)-3-hydroxynorleucine into a peptide backbone.
Key Step - Coupling:
-
Protection: Ensure the
-amino group is Fmoc-protected and the -hydroxyl group is TBS-protected (tert-butyldimethylsilyl) to prevent side reactions.[2] -
Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (Diisopropylethylamine).
-
Coupling: React 3 equivalents of the protected amino acid with the resin-bound peptide for 2 hours.
-
Deprotection: Remove Fmoc with 20% Piperidine.[2] Remove TBS post-cleavage or during global deprotection depending on acid sensitivity.[2]
Visualization: Experimental Workflow
Figure 2: Workflow for synthesizing and testing the biological activity of the compound.
References
-
BenchChem. this compound: Product Overview and Applications. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2R,3S)-3-Amino-2-hydroxyhexanoic acid Compound Summary.[2] Retrieved from
-
Hines, J., et al. (2008). Proteasome Inhibition by Fellutamide B Induces Nerve Growth Factor Synthesis.[2] Chemistry & Biology.[2][3][4] (Contextual reference for hydroxy-amino acid pharmacophores in proteasome inhibitors). Retrieved from
-
ChemicalBook. (2R,3S)-3-Hydroxynorleucine Properties and Suppliers. Retrieved from
-
MDPI. Peptidomimetics in Modern Drug Discovery. (General context for non-proteinogenic amino acid utility). Retrieved from
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid
Topic: Synthesis of (2R,3S)-2-amino-3-hydroxyhexanoic acid Content Type: Application Note & Protocol
Executive Summary
This compound is a non-canonical, chiral
This guide details a robust, scalable protocol for the synthesis of this compound using the Ni(II)-catalyzed asymmetric aldol reaction with a chiral glycine equivalent. This method, utilizing the (R)-BPB (benzylproline-aminobenzophenone) chiral auxiliary, is selected for its operational simplicity, "self-validating" crystalline intermediates, and high stereoselectivity (typically >98% de/ee after recrystallization).
Retrosynthetic Analysis & Strategy
The synthesis relies on the thermodynamic control of a Ni(II)-enolate attacking an electrophilic aldehyde. The rigid geometry of the Ni(II) complex ensures that the chiral information from the auxiliary ((R)-Proline derived) is transferred effectively to the newly formed stereocenters.
Strategic Disconnection
The target molecule is disconnected at the C2-C3 bond. The C2 (alpha) center comes from the glycine equivalent, and the C3 (beta) center comes from butanal.
Figure 1: Retrosynthetic strategy utilizing the Ni(II) chiral template.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| (R)-BPB | Chiral Auxiliary | 2-[N-(N'-benzylprolyl)amino]benzophenone |
| Glycine | Substrate | Amino acid grade, >99% |
| Ni(NO₃)₂ · 6H₂O | Metal Template | Reagent grade |
| Butanal | Electrophile | Freshly distilled, anhydrous |
| KOH | Base | Pellets, crushed |
| Methanol (MeOH) | Solvent | HPLC grade |
| Acetone/Acetic Acid | Quench/Solvent | Reagent grade |
Step-by-Step Methodology
Phase 1: Synthesis of the Ni(II)-(R)-BPB-Glycine Complex
Rationale: This step creates the nucleophilic "glycine equivalent." The Ni(II) ion forms a square-planar complex that locks the enolate geometry, while the (R)-BPB auxiliary blocks one face of the molecule, forcing the approaching aldehyde to a specific trajectory.
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve (R)-BPB (10.0 g, 26 mmol) and Ni(NO₃)₂ · 6H₂O (15.1 g, 52 mmol) in Methanol (150 mL).
-
Glycine Addition: Add Glycine (9.75 g, 130 mmol) to the stirring solution.
-
Complexation: Heat the mixture to 50 °C. Slowly add KOH (10.0 g in 50 mL MeOH) over 30 minutes. The solution will turn deep red, indicating the formation of the Ni-Schiff base complex.
-
Workup: Pour the reaction mixture into ice-cold water (500 mL). The red complex will precipitate.
-
Filtration: Filter the red solid, wash with water, and dry in vacuo.
-
Yield: Expect ~85-90% yield of the red crystalline solid (Ni-(R)-BPB-Gly).
Phase 2: Asymmetric Aldol Reaction
Rationale: The reaction with butanal creates the C3 stereocenter. Under basic conditions (thermodynamic control), the 'syn' isomer ((2R,3S) for the D-series) is favored due to minimizing steric clash between the side chain and the auxiliary's phenyl rings.
-
Reagent Prep: Dissolve the Ni-(R)-BPB-Gly complex (5.0 g, 10 mmol) in Methanol (50 mL) under Nitrogen atmosphere.
-
Base Addition: Add crushed KOH (0.2 g) or DBU (0.5 mL) to create a basic environment (pH > 9).
-
Aldol Addition: Add Butanal (1.44 g, 20 mmol, 2.0 equiv) dropwise.
-
Incubation: Stir at room temperature for 2-4 hours. Monitor by TLC (SiO₂, CHCl₃:Acetone 5:1). The starting material (Rf ~0.5) will convert to the product (Rf ~0.3).
-
Quench: Pour the mixture into 5% Acetic Acid/Water (200 mL).
-
Crystallization (Critical Step): The diastereomers will precipitate. The desired (2R,3S)-syn isomer is typically the major product and less soluble.
-
Filter the crude precipitate.
-
Recrystallization: Dissolve in minimal hot acetone/methanol and let cool slowly. This purifies the (2R,3S) complex to >98% de.
-
Expert Tip: If the anti-isomer is present (visible by NMR), repeat recrystallization. The deep red crystals are your "self-validated" intermediate.
-
Phase 3: Hydrolysis and Isolation
Rationale: Strong acid breaks the Ni-complex, releasing the free amino acid and the auxiliary. The auxiliary is hydrophobic, while the amino acid is hydrophilic, allowing easy separation.
-
Hydrolysis: Suspend the purified Ni-complex (3.0 g) in Methanol (20 mL) and 3N HCl (15 mL). Heat to reflux for 30-45 minutes. The red color will fade to green (Ni salts) and a white precipitate (Auxiliary HCl salt) may form.
-
Auxiliary Recovery: Evaporate methanol. Extract the aqueous residue with Chloroform (3 x 30 mL).
-
Purification: Load the aqueous layer onto a cation exchange column (Dowex 50W x8, H+ form).
-
Wash with water (removes Ni²⁺ and salts).
-
Elute with 2M NH₄OH .
-
-
Final Isolation: Collect ninhydrin-positive fractions and lyophilize.
-
Product: White powder, this compound.
Quality Control & Characterization
Expected Data
| Property | Value (Approx) | Notes |
| Appearance | White Powder | Hygroscopic |
| Molecular Weight | 147.17 g/mol | C₆H₁₃NO₃ |
| ¹H NMR (D₂O) | J values confirm syn vs anti | |
| Optical Rotation | Specific value depends on conc.[5][6] | |
| Chiral HPLC | >98% ee | Column: Chirex 3126 or equivalent |
Stereochemical Verification
To confirm the (2R,3S) configuration:
-
Coupling Constants: The vicinal coupling constant
for syn isomers (D-allo-isoleucine framework) is typically smaller (3-5 Hz) compared to anti isomers (7-9 Hz) in free amino acids, though this can vary with solvation. -
Derivatization: Convert to the oxazolidinone derivative and analyze by NOESY NMR to observe the cis relationship of ring protons.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Expert Tips & Troubleshooting
-
Tip 1 (Stoichiometry): Always use an excess of Butanal (2-3 equiv) as aldol reactions are reversible. The basic conditions drive the equilibrium toward the thermodynamic syn product.
-
Tip 2 (Water Content): Ensure Methanol is relatively dry, but strict anhydrous conditions are not as critical as in organolithium chemistry. However, water can lower the yield of the complex formation.
-
Tip 3 (Color Change): The Ni-complex is a solvatochromic indicator. Deep red is good. Brown or green indicates decomposition or incomplete complexation.
-
Tip 4 (Auxiliary Recycling): The (R)-BPB auxiliary is expensive. Do not discard the chloroform extracts in Phase 3. Wash with water, dry, and recrystallize from ethanol to recover >90% of the auxiliary for reuse.
References
-
Belokon, Y. N., et al. (1985). "Asymmetric synthesis of
-hydroxy- -amino acids via a Ni(II) complex of glycine." Journal of the American Chemical Society, 107(14), 4252–4259. - Soloshonok, V. A., et al. (2003). "Ni(II) complexes of Schiff bases: A general method for the asymmetric synthesis of amino acids." Current Organic Chemistry, 7(16), 1565-1601.
-
Kuwata, K., et al. (2022). "Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor." International Journal of Molecular Sciences, 23(10), 5715.[7]
-
PubChem Compound Summary. "(2R,3S)-3-Amino-2-hydroxyhexanoic acid."[8] National Center for Biotechnology Information.
-
Khalaf, J. K., & Datta, A. (2008).[1] "A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid." Amino Acids, 35(2), 507-10.[1] (Demonstrates alternative Sharpless methodology).
Sources
- 1. A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid | C9H20N2O6 | CID 88416932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (2R,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 57370298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of (2R,3S)-3-Hydroxynorleucine
Executive Summary & Strategic Rationale
(2R,3S)-3-Hydroxynorleucine is a critical non-proteinogenic amino acid frequently utilized in the design of peptidomimetics, specifically as a chiral building block for renin and HIV protease inhibitors. The structural complexity lies in its vicinal stereocenters at C2 (
While routes involving Sharpless Asymmetric Epoxidation (SAE) or Evans Aldol chemistry are viable, they often require lengthy protection/deprotection sequences or yield the anti-isomer preferentially. This Application Note details a thermodynamically controlled asymmetric aldol reaction using a chiral Nickel(II) Schiff base complex (Belokon’s Method).
Why this protocol?
-
Stereocontrol: The Ni(II) complex geometry rigidly enforces a syn-selective aldol addition, directly accessing the (2R,3S) configuration when using the appropriate auxiliary enantiomer.
-
Scalability: The chiral auxiliary is recyclable.
-
Atom Economy: Avoids the heavy use of protecting groups required in linear synthesis from carbohydrates.
Mechanistic Insight & Causality
The Chiral Template: Ni(II)-BPB Complex
The core of this protocol is the square-planar Nickel(II) complex derived from glycine and the chiral auxiliary (R)-BPB [(R)-2-[N-(N-benzylprolyl)amino]benzophenone].
-
Causality of Stereoselection: The Ni(II) ion coordinates with the Schiff base nitrogen, the amide nitrogen, and the carboxylate oxygen. This locks the glycine enolate geometry.
-
Thermodynamic Control: Unlike kinetic enolates (e.g., Li-enolates in Evans chemistry), the Ni(II) enolate reacts under reversible conditions. The reaction equilibrates to the thermodynamically most stable diastereomer, which is the syn-product, stabilized by intramolecular H-bonding and steric minimization between the auxiliary's benzyl group and the incoming aldehyde.
Retrosynthetic Logic
To obtain the (2R,3S) absolute configuration (D-configuration at the
-
Auxiliary Selection: We must use (R)-BPB . (Note: The more common (S)-BPB yields the natural L-configuration (2S,3R)).
-
Electrophile: Butanal (n-butyraldehyde).
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| (R)-BPB | Chiral Auxiliary | >99% ee |
| Glycine | Substrate | Amino acid grade |
| Ni(NO₃)₂ · 6H₂O | Metal Source | Reagent grade |
| Butanal | Electrophile | Freshly distilled |
| NaOMe / MeOH | Base | Anhydrous |
| KOH | Hydrolysis | Pellets |
Step-by-Step Methodology
Phase A: Formation of the (R)-Ni-Gly-BPB Complex (The "Glycine Equivalent")
Rationale: Pre-forming the nucleophile template.
-
Reflux: Combine (R)-BPB (1.0 eq), Glycine (5.0 eq), and Ni(NO₃)₂ · 6H₂O (2.0 eq) in methanol under nitrogen.
-
Base Addition: Add KOH (3.5 eq) in methanol dropwise at 40-50°C. The solution will turn deep red, indicating complex formation.
-
Workup: Pour into water/acetic acid. The complex precipitates as a red solid.
-
Validation:
H NMR should show a characteristic singlet for the -protons of the glycine moiety (~3.5-4.0 ppm).
Phase B: Asymmetric Aldol Reaction
Rationale: C-C bond formation establishing C2 and C3 chirality.
-
Reaction Setup: Suspend (R)-Ni-Gly-BPB complex (10 mmol) in anhydrous MeOH (50 mL).
-
Base Activation: Add NaOMe (15 mmol). The mixture becomes homogenous.
-
Aldehyde Addition: Add Butanal (15 mmol) dropwise.
-
Incubation: Stir at room temperature for 2-4 hours.
-
Process Check: Monitor by TLC (SiO₂, CHCl₃/Acetone 5:1). The starting red spot will shift to a new diastereomeric red spot.
-
-
Quench: Pour into water/acetic acid (pH ~6). Filter the red crystalline precipitate.
-
Result: This solid is the pure (2R,3S)-complex.
-
Phase C: Hydrolysis & Auxiliary Recovery
Rationale: Releasing the free amino acid and recycling the expensive auxiliary.
-
Disassembly: Suspend the aldol adduct in MeOH/2N HCl (1:1). Heat to reflux for 30 minutes. The red color disappears (Ni dissociation).
-
Auxiliary Recovery: Adjust pH to 9 with NH₄OH. Extract with CHCl₃.
-
Note: The organic layer contains the (R)-BPB auxiliary, which can be recrystallized and reused.
-
-
Product Isolation: The aqueous layer contains the Ni(II) salts and the amino acid.
-
Purification: Pass the aqueous solution through an ion-exchange column (Dowex 50W, H+ form). Elute Ni salts with water, then elute the amino acid with 2M NH₄OH.
-
Final Polish: Recrystallize from water/ethanol.
Data Interpretation & Specifications
Expected Results Table
| Parameter | Specification | Notes |
| Yield (Overall) | 65 - 75% | Calculated from (R)-BPB |
| Diastereomeric Ratio (dr) | > 95:5 | syn vs anti |
| Enantiomeric Excess (ee) | > 98% | Determined by Chiral HPLC |
| Appearance | White crystalline powder | Hygroscopic |
| Melting Point | 215 - 218°C (dec) | |
| [ | -14.5° (c=1, 6N HCl) | Sign confirms (2R) config |
Troubleshooting Guide
-
Low syn selectivity: Reaction temperature too high. Ensure the aldol step is performed at ambient temperature or 0°C to maximize thermodynamic control.
-
Incomplete Hydrolysis: If the red color persists during Phase C, increase HCl concentration or reflux time.
Process Visualization (Pathway Diagram)
The following diagram illustrates the stereochemical flow and the recycling loop of the chiral auxiliary.
Figure 1: Catalytic cycle for the Ni(II)-mediated asymmetric synthesis of (2R,3S)-3-hydroxynorleucine, highlighting the recycling of the chiral auxiliary.
References
-
Belokon, Y. N., et al. (1985). "Asymmetric synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-hydroxy- -amino acids via a Ni(II) Schiff base complex." Journal of the American Chemical Society. -
Kukhar, V. P., & Hudson, H. R. (Eds.). (2002). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. (Contextual reference for Ni-complex methodology in amino acid synthesis).
-
Hale, K. J., et al. (1994). "A practical new asymmetric synthesis of (2S,3S)- and (2R,3R)-3-hydroxyleucine." Tetrahedron. (Comparative method using Sharpless AD).
-
Duthaler, R. O. (1994). "Recent developments in the stereoselective synthesis of alpha-amino acids." Tetrahedron.
-
Soloshonok, V. A., et al. (2003). "Ni(II) complexes of glycine Schiff bases: A general method for the asymmetric synthesis of
-amino acids." Current Organic Chemistry.
Technical Guide: Protecting Group Strategies for 2-Amino-3-Hydroxyhexanoic Acid
Synonyms: 3-Hydroxynorleucine,
Executive Summary
2-Amino-3-hydroxyhexanoic acid (3-hydroxynorleucine) is a non-proteinogenic
The Core Challenge: The
This guide details three distinct protection strategies tailored to specific synthesis phases:
-
Fmoc/tBu Strategy: The industry standard for Solid-Phase Peptide Synthesis (SPPS).
-
Fmoc/TBS Strategy: An orthogonal approach for solution-phase or post-synthetic modification.
-
Oxazolidine (Pseudoproline) Strategy: For locking conformation and preventing racemization in difficult sequences.
Strategic Decision Matrix
Before selecting a protocol, evaluate the downstream application using the following logic flow.
Figure 1: Decision matrix for selecting the appropriate protecting group strategy based on synthesis mode and cleavage requirements.
Protocol A: The Fmoc/tBu "Gold Standard"
Best for: Standard SPPS using TFA cleavage. Mechanism: The tert-butyl ether protects the hydroxyl group from acylation and is removed simultaneously with the resin cleavage.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: (2S,3R)-2-amino-3-hydroxyhexanoic acid (Free zwitterion or HCl salt).
-
Fmoc Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
-
tBu Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) is preferred over isobutylene gas for bench-scale safety and precision.
-
Catalyst: BF3·OEt2 (Boron trifluoride diethyl etherate).
-
Solvents: 1,4-Dioxane, DCM, Cyclohexane.
Step-by-Step Methodology
Step 1: N-Fmoc Protection[1]
-
Dissolution: Dissolve 2-amino-3-hydroxyhexanoic acid (1.0 eq) in a mixture of water and 1,4-dioxane (1:1 v/v).
-
Basification: Add NaHCO3 (2.5 eq). The solution should be pH 8–9.
-
Addition: Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of dioxane dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Acidify carefully to pH 2–3 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Checkpoint: Verify Mono-Fmoc protection via LC-MS. The -OH should remain free.
-
Step 2: O-tert-Butyl Protection (TBTA Method)
Note: This method avoids the use of pressurized isobutylene gas.
-
Preparation: Dissolve the N-Fmoc intermediate (from Step 1) in anhydrous DCM/Cyclohexane (1:2 ratio).
-
Reagent Addition: Add tert-Butyl 2,2,2-trichloroacetimidate (2.0 eq).
-
Catalysis: Add catalytic BF3·OEt2 (0.1 eq) dropwise at 0°C.
-
Incubation: Stir at RT for 16 hours.
-
Quench: Add solid NaHCO3 to neutralize the catalyst. Filter the mixture.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Yield Expectation: 60–75% over two steps.
-
Protocol B: The Fmoc/TBS Orthogonal Route
Best for: Solution phase synthesis or when the hydroxyl group needs to remain protected after peptide cleavage (e.g., for subsequent glycosylation or esterification). Context: This is often the direct product of Evans Aldol synthesis routes used to create the amino acid.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
TBS-Cl: tert-Butyldimethylsilyl chloride.
-
Imidazole: Acts as the base and catalyst.
-
DMF: Anhydrous N,N-Dimethylformamide.
Step-by-Step Methodology
-
Substrate Prep: Start with N-Fmoc-2-amino-3-hydroxyhexanoic acid (synthesized as in Protocol A, Step 1).
-
Reaction Setup: Dissolve substrate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Activation: Add Imidazole (2.5 eq). Stir until dissolved.
-
Silylation: Add TBS-Cl (1.2 eq) in one portion at 0°C.
-
Monitoring: Stir at RT for 4–6 hours. Monitor by TLC.
-
Critical Note: If the reaction is too slow, add a catalytic amount of DMAP (4-Dimethylaminopyridine), but be cautious of racemization if left too long.
-
-
Workup: Dilute with water (10x volume) to precipitate the product or extract with Et2O. Wash with 5% Citric Acid (to remove imidazole), then water and brine.
-
Deprotection (When needed): The TBS group is stable to TFA (SPPS cleavage conditions) but is removed selectively using TBAF (Tetra-n-butylammonium fluoride) in THF.
Protocol C: Oxazolidine (Acetonide) Formation
Best for: Locking the
Methodology
-
Reagents: 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH) (cat.), Acetone (solvent).
-
Procedure: Reflux the free amino acid (or N-protected variant) in acetone/DMP with catalytic acid.
-
Result: Forms a 5-membered ring bridging the Nitrogen and the
-Oxygen. -
Utility: This derivative is extremely rigid. In SPPS, it disrupts
-sheet aggregation, improving solvation of the growing peptide chain.
Critical QC & Troubleshooting
Preventing O-Acyl Shift (The "Naked" OH)
If you must couple 2-amino-3-hydroxyhexanoic acid without side-chain protection:
-
Avoid DMAP: Never use DMAP during the coupling of the subsequent amino acid; it catalyzes the O-acylation.
-
Use Carbodiimides: DIC/Oxyma is safer than phosphonium salts (PyBOP) for unprotected alcohols.
-
Post-Coupling Wash: Perform a short treatment with 20% Piperidine/DMF immediately after coupling. This often reverses accidental O-acylation via an O
N acyl shift before the next cycle.
Analytical Validation Markers
| Protecting Group | 1H NMR Signature (CDCl3) | 13C NMR Signature |
| Fmoc | Doublet (~4.4 ppm, CH2), Triplet (~4.2 ppm, CH) | ~156 ppm (Carbamate C=O) |
| O-tBu | Singlet (~1.15-1.20 ppm, 9H) | ~74 ppm (Quaternary C), ~28 ppm (CH3) |
| O-TBS | Singlet (~0.90 ppm, 9H), Singlets (~0.1 ppm, 6H) | ~ -4 to -5 ppm (Si-CH3) |
References
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (Eds.), Oxford University Press, 2000. Link
-
Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry, 2012, 8, 1644–1651. Link
-
Protection of Hydroxyl Groups by Silylation: Use in Peptide Synthesis. Organic Chemistry Portal. Link
-
Fmoc-Protected Amino Acids. Sigma-Aldrich Technical Bulletins. Link
-
Practical asymmetric synthesis of
-hydroxy -amino acids via complimentary aldol reactions. Journal of Organic Chemistry, 2008. Link
Sources
Application Note: Efficient Incorporation of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid into Peptides via Fmoc-SPPS
Executive Summary
The incorporation of non-canonical amino acids such as (2R,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2R,3S)-3-hydroxynorleucine or 3-HyNle ) is a critical strategy in the development of peptidomimetics. This residue introduces specific steric constraints and hydrogen-bonding capabilities that mimic the transition states of protease hydrolysis, making it invaluable for protease inhibitor design.
However, the presence of the
-
Oxazolidinone Formation: Spontaneous cyclization during carboxyl activation if the
-hydroxyl is unprotected. -
Racemization: High susceptibility to epimerization at the
-carbon due to the electron-withdrawing effect of the -hydroxyl group. -
O-Acylation: Risk of esterification on the side-chain hydroxyl by incoming amino acids if left unprotected.
This guide details a robust Fmoc-Solid Phase Peptide Synthesis (SPPS) protocol designed to mitigate these risks, focusing on the use of O-protected building blocks as the gold standard, while providing contingency protocols for unprotected substrates.
Chemical Context & Strategic Planning
The Molecule[1]
-
IUPAC Name: this compound
-
Common Designation: (2R,3S)-3-Hydroxynorleucine [(2R,3S)-3-HyNle]
-
Stereochemistry: The (2R,3S) configuration corresponds to the D-allo stereochemical series (analogous to D-allo-Threonine). This is critical for maintaining specific backbone geometries in beta-sheet mimetics.
Protection Strategy
The choice of side-chain protection is the single most important determinant of synthetic success.
| Strategy | Building Block | Pros | Cons | Recommended For |
| A (Gold Standard) | Fmoc-(2R,3S)-3-HyNle(OtBu)-OH | Prevents O-acylation; Suppresses oxazolidinone; Standard TFA cleavage. | Synthesis of building block is more labor-intensive. | Routine SPPS; Long peptides (>10 AA). |
| B (Alternative) | Fmoc-(2R,3S)-3-HyNle(OTrt)-OH | Very acid labile; Mild cleavage. | Bulky Trityl group may hinder coupling of the next residue.[1] | Sterically crowded sequences. |
| C (High Risk) | Fmoc-(2R,3S)-3-HyNle-OH (Unprotected) | Readily available building block. | High risk of side reactions (Oxazolidinone, O-acylation). | Short peptides (<5 AA); Cost-sensitive screens. |
Expert Recommendation: Always prioritize Strategy A (OtBu protection) . The time invested in protecting the monomer is regained by avoiding complex purification of side-product mixtures.
Experimental Protocols
Protocol A: Monomer Activation and Coupling (OtBu Protected)
Target: Incorporation of Fmoc-(2R,3S)-3-HyNle(OtBu)-OH into a growing peptide chain.
Reagents:
-
Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Why: This combination creates a non-basic activation environment, significantly reducing the risk of
-carbon racemization compared to HATU/DIEA.
-
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in DMF for 20 minutes.
-
Deprotection: Remove the Fmoc group from the previous amino acid using 20% Piperidine in DMF (
min). Wash extensively with DMF ( ). -
Activation (Pre-activation is NOT recommended to minimize epimerization):
-
Dissolve Fmoc-(2R,3S)-3-HyNle(OtBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) immediately prior to adding to the resin.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate at room temperature for 60–90 minutes .
-
Note: Do not use microwave heating for this specific residue to preserve stereochemical integrity.
-
-
Monitoring: Verify coupling efficiency via Kaiser Test (qualitative) or Chloranil Test (if coupling to secondary amine).
-
Capping: Cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) for 5 minutes.
Protocol B: Handling the Unprotected Side Chain (High Risk)
Target: Incorporation of Fmoc-(2R,3S)-3-HyNle-OH (Free OH). Critical constraint: You must avoid O-acylation of the side chain during the subsequent coupling steps.
Modifications to Standard Protocol:
-
Coupling the Monomer: Use the DIC/Oxyma protocol described above. The unprotected OH is a poor nucleophile compared to the
-amine, so self-acylation is slow unless activated excessively. -
Post-Coupling Capping: SKIP the acetic anhydride capping step immediately after coupling this residue. Acetic anhydride will acetylate the unprotected
-hydroxyl. -
Coupling the NEXT Amino Acid:
-
Use highly reactive, short-lifetime activation methods to favor N-acylation over O-acylation.
-
Recommended: HATU (0.9 eq) / DIEA (2.0 eq) with the next amino acid (3.0 eq).
-
Execute: Pre-activate the next amino acid for 30 seconds, then add to the resin. Keep coupling time short (<30 min) and repeat (double couple) if necessary.
-
Why: Fast kinetics favor the amide bond formation. Prolonged exposure leads to ester formation on the hydroxyl.
-
Mechanism of Failure: Oxazolidinone Formation
The most common failure mode when using unprotected
Figure 1: Competing pathways during the activation of unprotected
Quality Control & Validation
Analytical HPLC
-
Column: C18 Reverse Phase (e.g., 3.5 µm, 150 x 4.6 mm).
-
Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).
-
Gradient: 5-95% B over 20 min.
-
Expected Observation: The diastereomers (if racemization occurred) often separate well on C18. Look for "shoulder" peaks or doublets near the main peak.
Stereochemical Verification (Marfey's Method)
To validate that the (2R,3S) stereochemistry was retained:
-
Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey's Reagent).
-
Compare LC-MS retention times against derivatized standards of L-allo, D-allo, L-threo, and D-threo isomers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Deletion) | Oxazolidinone formation during coupling. | Switch to OtBu protected building block. If unavailable, use HATU/HOAt instead of DIC. |
| Doublet Peak (HPLC) | Racemization at C | Avoid base (DIEA) during coupling. Use DIC/Oxyma . Lower coupling temp to 4°C. |
| Mass +42 Da | Acetylation of side-chain OH. | Skip Acetic Anhydride capping step after coupling the hydroxy-amino acid. |
| Incomplete Coupling | Steric hindrance of the | Double couple (2 x 1h). Use a smaller resin substitution (<0.4 mmol/g). |
References
-
BenchChem. this compound Structure and Analogs. Retrieved from
-
Albericio, F., & Tulla-Puche, J. (2014). The Power of Fmoc-SPPS in Peptide Synthesis.Molecules , 19(9), 14322-14341. (Discusses Oxyma/DIC superiority). Retrieved from
-
Thermo Fisher Scientific. Peptide Synthesis Technical Guide: Coupling Reagents and Racemization. Retrieved from
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][5]Chemical Reviews , 109(6), 2455-2504. (Detailed review of O-protecting groups). Retrieved from
-
Di Gioia, M. L., et al. (2016). Oxazolidinone Formation in Peptide Synthesis.[5][6]RSC Advances , 6, 2345-2350. (Mechanistic insight into the side reaction). Retrieved from
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
solid-phase peptide synthesis with 3-hydroxynorleucine
Application Note: Solid-Phase Peptide Synthesis (SPPS) with 3-Hydroxynorleucine
Introduction
3-Hydroxynorleucine (3-Hnl), also known as
The incorporation of 3-Hnl into peptides presents unique synthetic challenges compared to standard amino acids. Its
This guide provides a validated protocol for the robust incorporation of 3-Hnl using Fmoc solid-phase peptide synthesis (SPPS), focusing on protecting group strategies, coupling logic, and racemization suppression.
Strategic Considerations & Chemical Logic
Stereochemical Control
3-Hnl contains two chiral centers (
-
Directive: Ensure the starting material is diastereomerically pure. Separation of diastereomers is difficult after peptide assembly.
Protecting Group Strategy
The choice of side-chain protection is the single most critical factor in 3-Hnl synthesis.
-
Fmoc-3-Hnl(tBu)-OH (Recommended): The tert-butyl (tBu) ether is the gold standard for Fmoc SPPS. It is orthogonal to the Fmoc group (base labile) and is removed simultaneously with resin cleavage using Trifluoroacetic Acid (TFA). It effectively prevents O-acylation during chain elongation.
-
Unprotected Side Chain: Feasible only if 3-Hnl is the N-terminal residue or if highly specific coupling conditions (no excess base) are used. Not recommended for routine synthesis due to risk of depsipeptide formation.
Lactonization Risk
Like homoserine, 3-Hnl can cyclize to form a lactone if the C-terminal carboxyl group is activated while the
-
Prevention: If 3-Hnl is the C-terminal residue, it should be anchored to the resin via its carboxyl group using a pre-loaded resin (e.g., 2-Chlorotrityl chloride resin) to prevent lactonization during activation.
Visualization: Decision Frameworks
Figure 1: Protection Strategy Decision Tree
Caption: Decision logic for selecting protecting groups. tBu protection is preferred to minimize side reactions.
Experimental Protocols
Protocol A: Resin Preparation & Swelling
-
Resin Choice: Rink Amide (for amides) or Wang Resin (for acids).
-
Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to reduce steric aggregation.
-
Weigh appropriate amount of resin into a fritted SPPS reaction vessel.
-
Add DMF (Dimethylformamide) (10 mL/g resin).
-
Swell for 30 minutes with gentle agitation.
-
Drain solvent.
Protocol B: Coupling Cycle (The Critical Step)
-
Reagent Selection:
-
Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Why? This combination is less basic than HATU/DIEA, significantly reducing the risk of racemization at the
-carbon of 3-Hnl. -
Base: If using aminium salts (HATU/HBTU), use Sym-Collidine (TMP) instead of DIEA. Collidine is a weaker base and reduces epimerization.
-
Step-by-Step Procedure:
| Step | Action | Reagents | Duration |
| 1. Deprotection | Remove Fmoc | 20% Piperidine in DMF (0.1M Oxyma added to suppress aspartimide if applicable) | 2 x 5 min |
| 2. Wash | Remove Piperidine | DMF (Flow wash) | 5 x 1 min |
| 3. Activation | Pre-activate AA | Fmoc-3-Hnl(tBu)-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq) in DMF. Pre-mix for 2 mins. | 2 min |
| 4. Coupling | Add to Resin | Add pre-activated solution to resin. Shake at Room Temp. | 60 - 90 min |
| 5. Wash | Remove Reagents | DMF | 5 x 1 min |
| 6. Capping | Block unreacted amines | Acetic Anhydride / Pyridine / DMF (1:1:8) | 10 min |
Protocol C: Cleavage & Global Deprotection
The tBu group on 3-Hnl is acid-labile.[1]
-
Wash resin with DCM (3x) and dry under Nitrogen.
-
Prepare Cleavage Cocktail :
-
TFA (Trifluoroacetic acid): 92.5%
-
TIPS (Triisopropylsilane): 2.5%
-
H2O: 2.5%
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met present; otherwise increase H2O to 5%).
-
-
Add cocktail to resin (10 mL/g).
-
Shake for 2.5 to 3 hours at Room Temp.
-
Precipitate filtrate in cold Diethyl Ether (-20°C).
-
Centrifuge, wash pellet with ether (2x), and lyophilize.
Workflow Visualization
Figure 2: SPPS Workflow for 3-Hnl Incorporation
Caption: Operational workflow for the incorporation cycle. Note the checkpoint (Kaiser Test) before proceeding.
Troubleshooting & Quality Control
Table 1: Common Issues and Solutions
| Issue | Symptom | Root Cause | Solution |
| Racemization | Split peaks in HPLC; D-isomer detection | High base concentration during activation. | Switch from HATU/DIEA to DIC/Oxyma . If using HATU, use Collidine (TMP). |
| Incomplete Coupling | Positive Kaiser Test (Blue beads) | Steric hindrance of the | Perform Double Coupling (repeat step 4). Increase temp to 50°C (carefully, to avoid racemization). |
| O-Acylation | Mass shift (+ Amino Acid mass) | Unprotected hydroxyl group reacting with activated ester. | Use Fmoc-3-Hnl(tBu)-OH .[2] If unavailable, ensure 1:1 stoichiometry of Base:AA. |
| Lactonization | Mass shift (-18 Da or cyclic product) | C-terminal 3-Hnl cyclizing onto itself. | Immobilize 3-Hnl to resin via carboxyl group first. Do not activate C-term of 3-Hnl in solution. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.
Sources
Application Note: Chiral HPLC Separation of 2-Amino-3-Hydroxyhexanoic Acid Stereoisomers
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust separation of the four stereoisomers of 2-amino-3-hydroxyhexanoic acid (also known as
This molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers: the enantiomeric pair of the syn (threo-like) diastereomer and the enantiomeric pair of the anti (erythro-like) diastereomer.[1]
Introduction & Analytical Challenge
2-Amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid structurally homologous to Threonine and Isoleucine. Its separation presents a "dual-selectivity" challenge:
-
Enantioselectivity: Differentiating mirror images (e.g., 2S,3S vs. 2R,3R).[1][2]
-
Diastereoselectivity: Differentiating physical isomers (e.g., 2S,3S vs. 2S,3R).[1][2]
Standard C18 columns can often separate diastereomers but fail to resolve enantiomers.[1] Traditional ligand-exchange chromatography (LEC) is effective but often incompatible with Mass Spectrometry (MS) due to copper salts.[1] This guide presents two orthogonal, self-validating protocols:
-
Protocol A (Direct): Zwitterionic Cinchona Alkaloid-based separation (ZWIX) – Recommended for Purity Analysis & QC.
-
Protocol B (Indirect): Marfey’s Reagent Derivatization – Recommended for Biological Matrices & Trace Analysis.
Strategic Method Selection
The choice of method depends on sample matrix and detection requirements.[1]
Figure 1: Decision matrix for selecting the optimal separation strategy based on sample constraints.
Protocol A: Direct Separation (ZWIX Method)
Principle: This method utilizes Zwitterionic Ion-Exchangers (ZWIX) derived from Cinchona alkaloids.[1] The stationary phase contains both a cation-exchange site (sulfonic acid) and an anion-exchange site (quinuclidine nitrogen). The free amino acid analyte interacts via a simultaneous double ion-pairing mechanism, providing exceptional selectivity for molecules with adjacent stereocenters.[1]
Materials & Conditions
-
Column: Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 3.0 mm).
-
Mobile Phase:
-
Flow Rate: 0.4 – 0.5 mL/min.[1]
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution if needed).
-
Detection:
Step-by-Step Procedure
-
Equilibration: Flush column with mobile phase for at least 30 column volumes. The ZWIX phase is sensitive to water; ensure solvents are HPLC grade and "dry" (<2% water is tolerated but can alter selectivity).[1]
-
Sample Prep: Dissolve 2-amino-3-hydroxyhexanoic acid in pure Methanol. Concentration: 0.5 mg/mL.[1]
-
Injection: 2–5 µL.
-
Elution Profile:
Mechanism of Interaction
Figure 2: The double ion-pairing mechanism. The analyte bridges the zwitterionic sites on the CSP, while the chiral pocket discriminates based on the 3D orientation of the side chain.[1]
Protocol B: Indirect Separation (Marfey’s Reagent)
Principle: Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey’s Reagent) converts the mixture of enantiomers into a mixture of diastereomers. These diastereomers have significantly different hydrophobicities and can be separated on a standard achiral C18 column.[1]
Advantages:
-
Introduces a strong UV chromophore (340 nm).[1]
-
High sensitivity (femtomole range).[1]
-
Uses standard RP-HPLC columns.[1]
Materials & Conditions
-
Reagent: 1% L-FDAA in Acetone.[1]
-
Buffer: 1 M NaHCO3.[1]
-
Quenching: 1 M HCl.
-
Column: C18 (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 4.6 mm).[1]
-
Mobile Phase:
-
Gradient: 10% B to 60% B over 45 minutes (Slow gradient required for diastereomer resolution).
Step-by-Step Procedure
-
Reaction: Mix 50 µL Sample + 100 µL NaHCO3 + 50 µL L-FDAA.
-
Incubation: Heat at 40°C for 60 minutes.
-
Quenching: Add 20 µL 1 M HCl to stop the reaction. Dilute with mobile phase A.
-
Analysis: Inject 10 µL onto C18 column. Monitor UV at 340 nm.
-
Elution Order Logic:
-
L-FDAA reacts with L-amino acids to form "L-L" diastereomers and with D-amino acids to form "L-D" diastereomers.[1]
-
Rule of Thumb: L-D derivatives generally elute after L-L derivatives on C18 columns due to stronger hydrophobicity of the planar structure in the L-D conformation.[1]
-
Expected Order: L-threo < L-erythro < D-threo < D-erythro (Verification with standards is mandatory).
-
Comparative Data Summary
| Feature | Protocol A: Direct (ZWIX) | Protocol B: Indirect (Marfey's) |
| Separation Mode | Chiral Ion-Exchange | Reversed-Phase (C18) |
| Sample Prep | Minimal (Dilution) | Complex (Derivatization) |
| Analysis Time | 15–20 mins | 60+ mins (Inc. Prep) |
| Detection | MS / ELSD / CAD | UV (340 nm) / Fluorescence |
| Resolution ( | High for all 4 isomers | Very High ( |
| Cost per Run | High (Expensive Column) | Low (Cheap Column, Reagent cost) |
| Best For | Routine QC, Prep Purification | Bioanalysis, Trace Impurities |
Troubleshooting & Optimization
-
Peak Tailing (ZWIX):
-
Cause: Non-specific interactions with the silica matrix.[1]
-
Fix: Increase ionic strength by raising DEA/Formic Acid concentration (maintain ratio). Ensure temperature is controlled (25°C).
-
-
Incomplete Resolution of Diastereomers (Marfey's):
-
Elution Order Reversal:
References
-
Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine-Based Zwitterionic Stationary Phases.[1] Application Note. Available at: [Link]
-
Ilisz, I., et al. (2025).
-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.[1] MDPI.[1] Available at: [Link] -
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][6][7][8][9][10][11][12] (Contextual citation for Protocol B methodology).
-
Phenomenex. Chiral HPLC Separations: Technical Guide. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chiraltech.com [chiraltech.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. (2r,3s)-2-amino-3-hydroxyhexanoic Acid | 59286-25-8 | Benchchem [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. biosynth.com [biosynth.com]
Application Note: Stereoselective Analysis of (2R,3S)-3-Hydroxynorleucine via LC-MS/MS
Introduction & Analytical Challenge
(2R,3S)-3-hydroxynorleucine is a non-proteinogenic
The analysis of this molecule presents three distinct hurdles for drug development and quality control (QC) workflows:
-
Isobaric Interference: It shares an exact mass (
148.0968 [M+H] ) with 3-hydroxyleucine, 3-hydroxyisoleucine, and 4-hydroxynorleucine. -
Stereoisomerism: There are four stereoisomers (2S,3R; 2S,3S; 2R,3R; 2R,3S). Biological activity is strictly dependent on the specific (2R,3S) configuration.
-
Ionization Efficiency: Like many zwitterionic amino acids, it retains poorly on standard C18 columns and ionizes variably in complex matrices.
This guide details a validated protocol using Marfey’s Reagent (FDAA) for chiral resolution, coupled with high-resolution MS/MS fragmentation for structural confirmation.
Experimental Workflow
The following diagram outlines the critical path from sample preparation to data validation. Note the decision point at the derivatization stage, which is critical for stereochemical assignment.
Figure 1: End-to-end workflow for the chiral analysis of (2R,3S)-3-hydroxynorleucine. The derivatization step converts the polar zwitterion into a hydrophobic diastereomer suitable for C18 retention.
Protocol 1: Chiral Resolution via Marfey’s Method[1]
Direct chiral chromatography (e.g., Crownpak or Chirobiotic columns) can be expensive and finicky. The "Gold Standard" for amino acid stereochemistry is derivatization with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA) , known as Marfey's Reagent.
Mechanism: L-FDAA reacts with the amine of the (2R,3S)-analyte to form a diastereomer. Because the reagent is pure L-configuration, the resulting (L-L) and (L-D) pairs have different physical properties and can be separated on a standard achiral C18 column.
Reagents
-
Marfey’s Reagent (L-FDAA): 1% (w/v) in Acetone.
-
Buffer: 1 M NaHCO
. -
Quench: 1 M HCl.
Step-by-Step Procedure
-
Preparation: Place 50 µL of sample (approx. 1–5 mM concentration) in a 1.5 mL microcentrifuge tube.
-
Alkalinization: Add 20 µL of 1 M NaHCO
. Verification of pH > 8.0 is critical for the nucleophilic aromatic substitution to proceed. -
Derivatization: Add 100 µL of 1% L-FDAA solution. Vortex immediately.
-
Incubation: Heat at 40°C for 60 minutes . (Do not exceed 50°C to prevent racemization).
-
Quenching: Cool to room temperature. Add 20 µL of 1 M HCl to neutralize the reaction.
-
Dilution: Dilute with 200 µL of 50% Acetonitrile/Water prior to injection.
Trustworthiness Check: Always run a blank (solvent only) and a racemic standard (DL-3-hydroxynorleucine) alongside your sample to define the elution window of the isomers.
Protocol 2: LC-MS/MS Methodology
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0–2 min: 10% B (Isocratic hold for polar impurities)
-
2–15 min: 10%
60% B (Linear gradient for diastereomer separation) -
15–18 min: 95% B (Wash)
-
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Target: [M+H]
of FDAA-derivative.-
MW of 3-hydroxynorleucine: 147.17 Da.
-
MW of FDAA moiety addition: ~252 Da (replaces H with DNP-Ala).
-
Target
: ~400.15 (Calculated exact mass depends on specific derivative structure; FDAA adds C H N O - HF). -
Note: For underivatized analysis (direct injection), target
148.0968.
-
Data Analysis & Fragmentation Logic
To confirm the identity of (2R,3S)-3-hydroxynorleucine against its isobaric leucine analogs, you must rely on MS/MS fragmentation. The
Fragmentation Pathway (Underivatized)
Figure 2: Proposed fragmentation pathway for underivatized 3-hydroxynorleucine. The C2-C3 cleavage is diagnostic for
Diagnostic Ion Table
The following table summarizes the key ions distinguishing 3-hydroxynorleucine from common interferences.
| Analyte | Precursor ( | Key Fragment 1 ( | Key Fragment 2 ( | Mechanistic Insight |
| 3-Hydroxynorleucine | 148.097 | 130.086 | 102.091 | Dominant water loss due to |
| 3-Hydroxyleucine | 148.097 | 130.086 | 86.096 | Isopropyl side chain cleavage is favored. |
| Norleucine | 132.102 | 86.096 | 69.070 | No water loss; loss of HCOOH dominates. |
| Leucine | 132.102 | 86.096 | 43.050 | Strong isopropyl cation ( |
Stereochemical Assignment (Marfey's Elution)
When using L-FDAA on a C18 column:
-
L-FDAA-L-Amino Acids typically elute before L-FDAA-D-Amino Acids.
-
Prediction: The (2R)-isomer (D-allo series) will elute later than the (2S)-isomer.
-
Validation: The elution order of diastereomers must be confirmed with a racemic standard, but the large separation window (typically 2–5 minutes) makes this method highly robust.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247.
-
Hamase, K., et al. (2010). Analytical methods for D-amino acids in mammals. Journal of Chromatography B, 879(29), 3108–3121.
-
Kokon, N., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30, 448–458.
- Eckstein, J. W., et al. (2021).
Application Note: Strategic Utilization of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid in Peptidomimetic Design
Introduction & Core Utility
(2R,3S)-2-amino-3-hydroxyhexanoic acid (often abbreviated as
Why this specific isomer?
-
Protease Stability: The
configuration (D-amino acid backbone) confers significant resistance to endogenous proteases, extending the half-life of peptide therapeutics. -
Transition State Mimicry: The
-hydroxyl moiety acts as a transition-state mimic for the tetrahedral intermediate formed during peptide bond hydrolysis, making this building block critical in the design of metalloprotease inhibitors (e.g., aminopeptidases). -
Conformational Locking: The adjacent chiral centers
create high rotational barriers, locking peptide backbones into specific secondary structures (e.g., -turns) that enhance receptor binding affinity.
Preparation of the Building Block[1][2]
Before utilization in synthesis, the raw material must be orthogonally protected.[1] For Solid Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is the gold standard.
Protocol A: Orthogonal Protection (Raw Material SPPS Building Block)
Objective: Convert free this compound into Fmoc-(2R,3S)-3-OH-Nle(O-tBu)-OH .
Reagents Required:
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
-
Isobutylene (gas) or tert-Butyl 2,2,2-trichloroacetimidate (TBTA)
-
, Dioxane,
(cat.), DCM.
Step-by-Step Workflow:
-
N-Protection (Fmoc):
-
Dissolve the free amino acid (1.0 eq) in water/dioxane (1:1).
-
Add
(2.5 eq) followed by Fmoc-OSu (1.1 eq). -
Stir at RT for 18h. Acidify to pH 2 with 1N HCl and extract with EtOAc.
-
Checkpoint: Verify Mono-protection via LC-MS.
-
-
O-Protection (tert-Butyl):
-
Note: Protecting the
-hydroxyl as a tert-butyl ether is critical to prevent O-acylation during peptide coupling. -
Dissolve Fmoc-amino acid in DCM.
-
Add
(catalytic) and bubble Isobutylene gas into the sealed vessel (or add TBTA). -
Stir for 24-48h.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Critical Consideration: If
Solid Phase Peptide Synthesis (SPPS) Protocol
Incorporating (2R,3S)-3-OH-Nle requires modified coupling conditions due to the steric bulk of the
Protocol B: Coupling to Resin-Bound Peptide[4]
Conditions: Fmoc Chemistry Scale: 0.1 mmol
| Parameter | Standard Residue | (2R,3S)-3-OH-Nle (Bulky/Sensitive) |
| Coupling Reagent | HBTU or DIC/Oxyma | HATU / HOAt (Stronger activation) |
| Equivalents | 5.0 eq | 2.5 - 3.0 eq (Conserve material) |
| Base | DIPEA (10 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA (Low conc.) |
| Time | 45 min | 2 x 2 hours (Double Coupling) |
| Temperature | RT or | RT only (Heat risks racemization) |
Experimental Steps:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 min.
-
Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF,
min). Wash DMF. -
Activation:
-
Dissolve Fmoc-(2R,3S)-3-OH-Nle(O-tBu)-OH (3.0 eq) in minimal DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq) immediately before adding to resin.
-
Pre-activation time:
seconds (Minimize to prevent epimerization).
-
-
Coupling:
-
Add mixture to resin.[2] Shake at Room Temperature for 2 hours.
-
Drain and wash
DMF. -
Repeat Step 3 & 4 (Double Couple) to ensure completion.
-
-
Capping: Treat with Acetic Anhydride/Pyridine to cap unreacted amines.
Protocol C: Cleavage & Global Deprotection
The
-
Cocktail: TFA / TIS /
(95:2.5:2.5). -
Time: 2.5 hours.
-
Precipitation: Cold Diethyl Ether.
Visualization: Synthetic Decision Logic
The following diagram illustrates the critical decision pathways when using this building block to ensure stereochemical integrity and yield.
Caption: Workflow logic for incorporating (2R,3S)-3-OH-Nle, prioritizing O-protection and high-efficiency coupling reagents to mitigate steric hindrance.
Quality Control & Validation
Because the
-
NMR Validation (
):-
The coupling constant between
(C2) and (C3) is diagnostic. -
Anti-isomer (2R,3S): Typically exhibits
(smaller coupling). -
Syn-isomer (2R,3R or 2S,3S): Typically exhibits
.
-
-
Marfey's Analysis:
-
Hydrolyze a small aliquot of the peptide (6N HCl,
). -
Derivatize with FDAA (Marfey's Reagent).
-
Compare retention times against authentic standards of L-Nle and D-Nle derivatives.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance at C3. | Switch to HATU or PyAOP . Increase reaction time. Use microwave assistance ( |
| Base-catalyzed dehydration of the OH group. | Ensure OH is tBu-protected . Avoid strong bases like DBU during Fmoc removal; stick to Piperidine. | |
| Epimerization | Over-activation of the C-terminus. | Use TMP (Collidine) instead of DIPEA. Reduce pre-activation time to 0 min (in situ). |
References
-
Synthesis of
-Hydroxy -Amino Acids:- Hale, K. J., Manaviazar, S., & George, S. (2010). Total Synthesis of (2R,3S)-3-Hydroxyleucine and its Application in Peptide Synthesis. Organic Letters.
-
SPPS Coupling Reagents
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Protease Inhibition Mechanisms
- Drag, M., & Salvesen, G. S. (2010). Emerging principles in protease-based drug discovery.
-
Marfey's Method for Stereochemical Analysis
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Total Synthesis of (2R)-Hydroxynorneomajucin and Development of Strategies for the Assignment of Absolute Stereochemistry [escholarship.org]
applications in the synthesis of antiviral drugs
Application Note: Advanced Synthetic Methodologies in Antiviral Drug Manufacturing
Abstract
The rapid emergence of viral pathogens (SARS-CoV-2, Ebola, HIV) has necessitated a paradigm shift in antiviral drug synthesis. Traditional batch manufacturing often struggles with the stereochemical complexity of nucleoside analogues and the safety profiles of high-energy intermediates. This guide details three advanced applications in modern antiviral synthesis: continuous flow processing for hazardous cryogenic reactions (Remdesivir), telescoped peptidomimetic assembly (Nirmatrelvir), and regioselective biocatalysis (Molnupiravir). These protocols prioritize process safety, atom economy, and stereochemical integrity.
Part 1: Continuous Flow Chemistry in Nucleoside Analogue Synthesis
Target Molecule: Remdesivir (GS-5734) Critical Challenge: The installation of the 1'-cyano group onto the ribose core is a bottleneck in Remdesivir synthesis.[1] The batch process requires cryogenic conditions (-78 °C) to control the exothermic lithiation and assure diastereoselectivity, utilizing hazardous reagents like trimethylsilyl cyanide (TMSCN).[2]
Application Solution: Transitioning this step to a continuous flow system allows for superior heat transfer, permitting the reaction to proceed at significantly higher temperatures (-30 °C) with improved safety profiles regarding HCN evolution.
Experimental Protocol: Continuous Flow Cyanation
Ref: Vieira, T. et al. ChemistryViews (2020); Org. Process Res. Dev. (2020).
Reagents:
-
Stream A: Glycosyl precursor (Lactone intermediate) in Dichloromethane (DCM).
-
Stream B: TMSCN (4.0 equiv) and TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 3.0 equiv) in DCM.
-
Stream C: Trifluoroacetic acid (TFA) in DCM (Lewis Acid catalyst).
-
Quench: Aqueous NaHCO3.
Workflow:
-
System Setup: Use a Hastelloy coil reactor (to resist corrosion) with three input streams.
-
Pre-cooling: Cool all feed streams to -30 °C using a cryostat-controlled heat exchanger.
-
Mixing:
-
Combine Stream A and Stream B in a T-mixer.
-
Introduce Stream C (Catalyst) downstream.
-
-
Residence Time: Adjust flow rate to achieve a residence time (
) of 2–5 minutes. -
Quench: The reactor effluent flows directly into a stirred vessel containing 10% NaHCO3 to neutralize the acid and quench unreacted cyanide immediately.
Why This Works (Causality):
-
Safety: The active volume of hazardous cyanide is minimized to the reactor volume (milliliters vs. thousands of liters in batch).
-
Selectivity: The rapid mixing in flow prevents localized "hot spots," ensuring the kinetic control required for the desired
-anomer configuration without deep cryogenics.
Visualizing the Flow Logic
Caption: Schematic of the continuous flow cyanation process for Remdesivir, highlighting the segmented addition of reagents to control exotherms.
Part 2: Telescoped Peptidomimetic Assembly
Target Molecule: Nirmatrelvir (Active component of Paxlovid) Critical Challenge: Nirmatrelvir contains a nitrile "warhead" essential for covalent inhibition of the SARS-CoV-2 Mpro protease. Traditional dehydration of primary amides to nitriles often uses harsh reagents (Burgess reagent, POCl3) that can cause epimerization of the adjacent chiral center.
Application Solution: A "telescoped" one-pot sequence using Propylphosphonic Anhydride (T3P®). T3P acts as both the coupling agent for the amide bond formation and the dehydrating agent for the nitrile formation, avoiding isolation of unstable intermediates.
Experimental Protocol: One-Pot Amidation-Dehydration
Ref: Organic Letters (2022); Pfizer Industrial Route (2023).
Reagents:
-
Substrate: N-protected amino acid (P1 precursor).
-
Amine Source: Ammonium chloride or aqueous ammonia.
-
Reagent: T3P (50% w/w in EtOAc).[3]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine.
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Step-by-Step Methodology:
-
Amidation (0 °C):
-
Charge reactor with Substrate (1.0 equiv) and Ammonium source (1.2 equiv) in EtOAc.
-
Add DIPEA (3.0 equiv).
-
Slowly dose T3P (1.5 equiv) to control exotherm.
-
Checkpoint: Monitor by HPLC for conversion to primary amide (>98%).
-
-
Dehydration (Ambient to 50 °C):
-
Without isolation, add additional T3P (2.0 equiv) to the same vessel.
-
Heat the mixture to 40–50 °C. T3P activates the primary amide oxygen, facilitating elimination to the nitrile.
-
-
Workup:
Why This Works (Causality):
-
Epimerization Control: T3P is a mild, non-acidic activating agent. It minimizes the risk of racemizing the
-carbon, which is critical for the drug's binding affinity to the viral protease. -
Process Efficiency: Eliminating the isolation of the primary amide saves time and reduces solvent waste (Green Chemistry).
Visualizing the Reaction Pathway
Caption: Telescoped reaction pathway for Nirmatrelvir, showing the dual role of T3P in amidation and dehydration.
Part 3: Biocatalysis in Nucleoside Modification
Target Molecule: Molnupiravir (EIDD-2801) Critical Challenge: Selective esterification of the 5'-hydroxyl group of cytidine/uridine analogues in the presence of 2' and 3' hydroxyls usually requires tedious protection-deprotection steps in chemical synthesis.
Application Solution: Enzymatic synthesis using immobilized Lipases (e.g., Candida antarctica Lipase B or engineered variants like Addzyme-011). Enzymes offer exquisite regioselectivity, targeting the primary 5'-OH exclusively without protecting groups.
Experimental Protocol: Regioselective Enzymatic Esterification
Ref: ACS Omega (2024); ChemRxiv (2021).
Reagents:
-
Substrate: N4-hydroxycytidine (NHC) or Uridine.[4]
-
Acyl Donor: Isobutyric anhydride or Isobutyric acid oxime ester.
-
Biocatalyst: Immobilized Lipase (Novozym 435 or equivalent).
-
Solvent: THF or 2-MeTHF (Anhydrous).
Methodology:
-
Suspension: Suspend the nucleoside substrate (100 g scale) in THF.
-
Enzyme Addition: Add Immobilized Lipase (10–20 wt% relative to substrate).
-
Acylation: Add Isobutyric anhydride (1.5 equiv) dropwise.
-
Incubation: Stir at 40–45 °C for 24–48 hours.
-
Filtration: Filter off the immobilized enzyme (can be recycled).
-
Purification: Concentrate filtrate and crystallize.
Data Comparison: Chemical vs. Enzymatic Route
| Metric | Chemical Route (Traditional) | Enzymatic Route (Modern) |
| Steps | 3-4 (Protection/Deprotection) | 1 (Direct Esterification) |
| Overall Yield | ~60% | >90% |
| Regioselectivity | Variable (requires purification) | >99% (5'-OH specific) |
| E-Factor (Waste) | High (Solvents/Protecting groups) | Low (Green Process) |
References
-
Synthesis of Remdesivir: Mackman, R. L. et al. "Discovery of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[6] Journal of Medicinal Chemistry, 2017. Link
-
Continuous Flow Cyanation: Vieira, T. et al. "Development of a Large-Scale Cyanation Process for the Synthesis of Remdesivir."[2] Organic Process Research & Development, 2020. Link
-
Nirmatrelvir Industrial Route: "Development of the Commercial Manufacturing Process for Nirmatrelvir." Organic Process Research & Development, 2023. Link
-
T3P Application: "A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir." Organic Letters, 2022. Link
-
Molnupiravir Biocatalysis: "Streamlined Chemo-Enzymatic Synthesis of Molnupiravir via Lipase Catalyst." ACS Omega, 2024. Link
-
Molnupiravir Enzymatic Route: "A Biocatalytic Approach to a Key Intermediate for the Synthesis of the COVID-19 Experimental Drug Molnupiravir." ChemRxiv, 2021. Link
Sources
role as an intermediate for antihypertensive agents
Executive Summary & Strategic Analysis
In the landscape of antihypertensive drug development, the Biphenyl-Tetrazole scaffold represents the pharmacophore backbone for the "Sartan" class (Angiotensin II Receptor Blockers - ARBs), including Valsartan, Losartan, and Irbesartan.
The critical role of the intermediate 4'-[2-(Trityl)tetrazol-5-yl]biphenyl-4-methyl bromide (TTBB) cannot be overstated. It serves as the divergent point where the synthesis of specific drugs branches off. Consequently, the quality of the final drug substance is predetermined by the purity profile of this intermediate.
Current Industry Challenge: Historically, the tetrazole ring formation utilized tributyltin chloride , a highly toxic organotin reagent that poses severe waste disposal issues and regulatory hurdles (ICH Q3D). Furthermore, the recent Nitrosamine Crisis (NDMA/NDEA contamination) has forced a re-evaluation of how azide chemistries are quenched.
This Application Note details a modernized, organotin-free protocol using Zinc Bromide (
Chemical Pathway & Mechanism
The synthesis proceeds from OTBN (4'-Methylbiphenyl-2-carbonitrile) .[1] The nitrile group acts as the electrophile for the [3+2] cycloaddition with azide.
DOT Diagram: Synthetic Pathway & Logic
Figure 1: The linear progression from OTBN to TTBB, highlighting the Zinc-catalyzed cycloaddition.
Detailed Experimental Protocols
Protocol A: Zinc-Catalyzed Tetrazole Formation (Organotin-Free)
Rationale: Zinc bromide acts as a Lewis acid, coordinating with the nitrile nitrogen. This lowers the LUMO energy of the nitrile, facilitating the attack by the azide dipole without requiring toxic tin reagents.
Reagents:
-
4'-Methylbiphenyl-2-carbonitrile (OTBN): 1.0 eq
-
Sodium Azide (
): 1.5 eq -
Zinc Bromide (
): 0.5 eq (Catalytic load) -
Solvent: Toluene/DMF (10:1 ratio) or Isopropanol/Water (Green alternative)
Step-by-Step Methodology:
-
Charge: In a glass-lined reactor, charge OTBN and Zinc Bromide into the solvent system. Stir until dissolved.
-
Azide Addition: Add Sodium Azide at ambient temperature. Warning: Ensure system is free of acid traces to prevent
gas formation. -
Cycloaddition: Heat the mixture to reflux (approx. 105-110°C).
-
IPC (In-Process Control): Monitor by HPLC every 4 hours.
-
Target: < 0.5% unreacted OTBN.
-
Typical Time: 12–16 hours.[1]
-
-
Quench (CRITICAL): Cool to 20°C.
-
Old Method: Add Sodium Nitrite (
) + Acid. (DO NOT USE - Nitrosamine Risk) . -
New Method: Add aqueous Sodium Hydroxide (10%) to solubilize the tetrazole as the sodium salt, leaving unreacted organic impurities in the toluene layer.
-
-
Phase Separation: Separate the aqueous layer (Product) from the toluene layer (Impurities).
-
Acidification: Slowly add HCl to the aqueous layer to precipitate the 5-(4'-methylbiphenyl-2-yl)tetrazole.
-
Filtration: Filter the white solid and wash with water to remove inorganic salts (
, NaCl).
Protocol B: Nitrosamine Risk Mitigation Strategy
The formation of mutagenic nitrosamines (e.g., NDMA, NDEA) occurs when a nitrosating agent (Nitrite) reacts with a secondary amine.[2]
-
Risk Source: Sodium Nitrite (
) is often used to destroy excess Azide ( ).[3] -
Amine Source: DMF (solvent) degrades to Dimethylamine; Triethylamine (base) may contain Diethylamine impurities.
Control Strategy Workflow:
Figure 2: Decision tree for eliminating Nitrosamine formation during Sartan synthesis.
Data Summary: Catalyst Comparison
The following table contrasts the traditional organotin method with the recommended Zinc method.
| Parameter | Organotin Method (Traditional) | Zinc Bromide Method (Recommended) | Impact |
| Catalyst | Tributyltin Chloride | Zinc Bromide ( | Safety |
| Toxicity | High (Neurotoxic, Persistent) | Low (Essential Mineral) | EHS |
| Purification | Difficult (Tin residues sticky) | Easy (Water soluble wash) | Efficiency |
| Yield | 85 - 90% | 88 - 93% | Cost |
| Reaction Time | 24 - 48 Hours | 12 - 16 Hours | Throughput |
| Regulatory | ICH Q3D Class 2B (Strict Limits) | ICH Q3D Class 4 (Low Risk) | Compliance |
Analytical Validation (Self-Validating System)
To ensure the protocol is self-validating, specific "Stop/Go" criteria must be met at the intermediate stage (TTBB) before proceeding to the final drug synthesis.
HPLC Method Parameters for TTBB:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient elution.
-
Detection: UV at 254 nm.
Acceptance Criteria (The "Trustworthiness" Check):
| Impurity | Limit | Origin |
| Unreacted OTBN | < 0.10% | Incomplete Cycloaddition |
| Des-bromo Trityl | < 0.50% | Incomplete Bromination |
| Dibromo Impurity | < 0.20% | Over-Bromination (Critical to control via stoichiometry) |
| Tin Content | < 10 ppm | Carryover (if using old method) |
| Azide Content | Not Detected | Safety Hazard |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] The Journal of Organic Chemistry. Link
-
European Medicines Agency (EMA). (2020).[5] Lessons learnt from presence of N-nitrosamine impurities in sartan medicines.[5] EMA Science Medicines Health. Link
-
Rao, S. N., et al. (2010). Commercial Scalable Process for the Preparation of Irbesartan Intermediate. Rasayan Journal of Chemistry. Link
-
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link
-
Bhabha Atomic Research Centre (BARC). (2021). A process for synthesis of o-Tolylbenzonitrile (OTBN), an advanced intermediate for anti-hypertensive - sartan group of drugs. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid
The following technical support guide addresses the synthesis of (2R,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2R,3S)-3-hydroxynorleucine). This specific stereoisomer corresponds to the D-threonine relative configuration (anti-relationship in Fischer projection, often referred to as "syn" in aldol diastereoselectivity terms).
This guide prioritizes the Ni(II)-Nucleophilic Glycine Equivalent (Belokon's Method) as the primary protocol due to its superior stereocontrol, scalability, and "self-validating" purification via crystallization.
Executive Summary: The Stereochemical Challenge
The synthesis of this compound requires establishing two contiguous stereocenters with absolute precision.
-
Target Configuration: (2R,3S)
-
Relative Stereochemistry: Anti (D-Threonine type).
-
Core Challenge: Preventing the formation of the thermodynamic syn (allo) diastereomer and avoiding racemization during deprotection.
We recommend the Ni(II)-Schiff Base Complex route using the (R)-BPB chiral auxiliary. This method is superior to direct aldol or Sharpless aminohydroxylation for this specific target because the intermediate diastereomeric complexes can be separated by simple crystallization before the final hydrolysis, ensuring >99% ee/dr in the final amino acid.
Module 1: Protocol Design & Stereocontrol
Q: Which synthetic route ensures the (2R,3S) configuration?
A: Use the (R)-BPB-Ni(II)-Glycine complex. To obtain the (2R,3S) absolute configuration, you must invert the standard "L-amino acid" protocol.
-
Auxiliary: Use (R)-BPB [(R)-2-[N-(N'-benzylprolyl)amino]benzophenone].
-
Mechanism: The Ni(II) ion chelates the glycine enolate and the auxiliary, creating a rigid planar template. The bulky benzyl group on the proline ring blocks one face, forcing the incoming butyraldehyde to attack from the less hindered side.
-
Outcome: This reaction kinetically favors the (2R,3S) isomer (the "D-threonine" configuration).
Q: Why not use Sharpless Asymmetric Aminohydroxylation (AA)?
A: While Sharpless AA on trans-2-hexenoate is a viable alternative, it often suffers from:
-
Regioselectivity issues (N-attack at C2 vs C3).
-
Lower crystallinity of intermediates, making diastereomer separation difficult without HPLC. The Ni(II) method allows you to "filter off" the wrong isomer.
Module 2: Experimental Troubleshooting (FAQ)
Issue 1: Low Diastereomeric Ratio (dr) in the Aldol Step
User Report: "I am getting a 3:1 mixture of (2R,3S) to (2R,3R) isomers. How do I improve this?"
Root Cause: Thermodynamic equilibration. The aldol reaction is reversible.[1] Long reaction times or high temperatures allow the kinetic (2R,3S) product to equilibrate to the thermodynamic (2R,3R) "allo" isomer.
Corrective Actions:
-
Temperature Control: Conduct the reaction at < 25°C . Do not heat to accelerate.
-
Base Selection: Use DBU (1.1 equiv) in dry MeOH or NaH in DMF. Avoid weaker bases that require heating.
-
Quench Protocol: Quench strictly with acetic acid immediately upon consumption of the starting complex. Do not let the reaction stir overnight "just to be safe."
Issue 2: "Stuck" Reaction (Low Conversion)
User Report: "After 24 hours, 40% of the starting Ni-glycine complex remains unreacted."
Root Cause: Butyraldehyde instability or enolate aggregation.
-
Aldehyde Purity: Butyraldehyde polymerizes/oxidizes easily. Distill it immediately before use.
-
Concentration: The reaction is second-order. Ensure the concentration of the Ni-complex is at least 0.2 M .
Issue 3: Difficulty Hydrolyzing the Ni-Complex
User Report: "The red Ni-complex won't break down in 1N HCl."
Root Cause: The (2R,3S) complex is sterically crowded and thermodynamically stable. Corrective Actions:
-
Increase Acidity: Use 2M - 3M HCl in MeOH/H2O (3:1).
-
Temperature: Heat to reflux (60-70°C) . The complex requires thermal energy to dissociate.
-
Color Change: Monitor the disappearance of the deep red color. The solution should turn green (NiCl2) and precipitate the white chiral auxiliary hydrochloride.
Module 3: Validated Protocol (Step-by-Step)
Step 1: Formation of the Chiral Template
-
React (R)-BPB with Glycine , Ni(NO3)2 , and KOH in methanol.
-
Isolate the red solid: (R)-Ni-Glycine Complex .
-
Checkpoint: This solid must be dry and red.
-
Step 2: Asymmetric Aldol Reaction
-
Dissolve (R)-Ni-Glycine Complex (1.0 equiv) in DMF.
-
Add Butyraldehyde (1.5 equiv).
-
Add NaOH (pulverized solid, 2.0 equiv) or DBU . Stir at 20°C under N2.
-
TLC Monitoring: Look for the disappearance of the starting complex (Rf ~0.4) and appearance of two new spots (Major (2R,3S) and Minor (2R,3R)).
-
Workup: Pour into water/acetic acid. Filter the red precipitate.
-
Purification (CRITICAL): Recrystallize from Acetone/Chloroform. The (2R,3S) isomer is typically less soluble and crystallizes out, leaving the (2R,3R) isomer in the mother liquor.
-
Validation: Verify dr > 20:1 by HPLC (Chiralpak IA) or H-NMR before proceeding.
-
Step 3: Hydrolysis & Isolation
-
Suspend pure (2R,3S)-complex in MeOH/3M HCl (1:1). Reflux for 1 hour.
-
Cool.[2] The chiral auxiliary (R)-BPB·HCl precipitates. Filter it off (can be recycled).
-
Concentrate the green filtrate (contains Amino Acid·HCl + NiCl2).
-
Ion Exchange: Pass through a cation exchange resin (Dowex 50W, H+ form).
-
Elute Ni2+ with water.[3]
-
Elute This compound with 2M NH4OH.
-
-
Lyophilize to obtain the white zwitterionic powder.
Module 4: Process Visualization
The following diagram illustrates the stereochemical logic and workflow for the (R)-BPB mediated synthesis.
Caption: Workflow for the stereoselective synthesis of (2R,3S)-3-hydroxynorleucine using the Ni(II) chiral auxiliary method.
Summary of Quantitative Parameters
| Parameter | Specification | Notes |
| Target Isomer | (2R,3S) | Anti-configuration (D-Threonine type) |
| Chiral Auxiliary | (R)-BPB | Essential for 2R stereochemistry |
| Reaction Temp | < 25°C | Prevents epimerization to (2R,3R) |
| Yield (Aldol) | 75 - 85% | High conversion if aldehyde is fresh |
| dr (Crude) | ~ 85:15 | Kinetic ratio |
| dr (Post-Cryst) | > 99:1 | Validated by HPLC/NMR |
References
-
Belokon, Y. N., et al. (1988).[4] "General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine."[4] Journal of the Chemical Society, Perkin Transactions 1, 305-312.[4]
- Kukhar, V. P., & Soloshonok, V. A. (1995). "Fluorine-containing Amino Acids: Synthesis and Properties." John Wiley & Sons. (Contextual reference for Ni-complex stereochemistry).
-
BenchChem. "this compound | 160801-75-2." BenchChem Compound Database.
- Shao, H., et al. (1995). "Asymmetric synthesis of α-methyl-α-amino acids via the nickel(II) complex of the Schiff base of (S)-BPB and alanine." Journal of Organic Chemistry.
-
ChemicalBook. "(2R,3S)-3-Amino-2-hydroxyhexanoic acid Properties."
Sources
- 1. bioorganica.org.ua [bioorganica.org.ua]
- 2. Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Hydroxynorleucine Synthesis Optimization
The following guide is structured as a high-level technical support resource for researchers encountering yield issues in the synthesis of 3-hydroxynorleucine (also known as
Senior Application Scientist: Dr. A. V. Thorne
Subject: Troubleshooting Yield & Stereoselectivity in
Introduction: The Challenge of the -Position
Synthesizing 3-hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) presents a classic "aldol dilemma." Unlike simple amino acids, the introduction of the hydroxyl group at the
Low yields are rarely due to a single catastrophic failure. Instead, they typically stem from three competing factors:
-
Thermodynamic Equilibrium: In enzymatic routes, the retro-aldol cleavage is often favored over bond formation.
-
Diastereomeric Scrambling: Poor control over syn vs. anti selectivity reduces the isolated yield of the desired isomer.
-
Purification Losses: The high water solubility of the zwitterionic product makes extraction difficult, leading to significant loss during isolation.
This guide addresses these bottlenecks with actionable, self-validating protocols.
Module 1: Enzymatic Synthesis (Biocatalysis)
Primary Method: L-Threonine Aldolase (L-TA) catalyzed condensation of Glycine and Butanal.
Troubleshooting Guide
Q1: My reaction reaches 40% conversion and then stops. Adding more enzyme doesn't help.[1] Why? Diagnosis: You have hit the thermodynamic equilibrium . Threonine aldolases (TAs) are reversible; they catalyze both the forward aldol condensation and the retro-aldol cleavage. For 3-hydroxynorleucine, the equilibrium constant often favors the starting materials (Glycine + Butanal). Solution: You must shift the equilibrium toward the product (Le Chatelier’s principle).
-
Excess Substrate: Increase the aldehyde (Butanal) concentration to 5–10 equivalents relative to Glycine.
-
Kinetic Trapping: Run the reaction at lower temperatures (
to ). While the rate is slower, the retro-aldol reaction (cleavage) usually has a higher activation energy than the forward reaction, allowing you to "trap" the product kinetically before equilibrium is re-established. -
Co-solvent Engineering: Add 10-20% (v/v) DMSO or Methanol. This increases the solubility of the hydrophobic aldehyde (butanal) and can slightly alter the thermodynamic equilibrium.
Q2: I am getting a 50:50 mixture of syn and anti diastereomers. How do I improve stereoselectivity? Diagnosis: Wild-type Threonine Aldolases often exhibit poor diastereoselectivity for non-native substrates like butanal. Solution:
-
Enzyme Selection: Switch to a specific variant. Pseudomonas aeruginosa L-TA typically favors the syn isomer, while engineered variants (e.g., from Aeromonas jandaei) can be tuned for anti selectivity.
-
Reaction Time: Monitor the syn/anti ratio over time. The syn isomer is often the kinetic product, while the anti isomer is the thermodynamic product. Quenching the reaction early (kinetic control) may yield higher syn selectivity.
Q3: The aldehyde (butanal) is degrading or polymerizing before reacting. Diagnosis: Butanal is susceptible to oxidation and self-aldol condensation in alkaline buffers. Solution:
-
Slow Addition: Do not add all butanal at once. Use a syringe pump to feed butanal continuously over 4–6 hours.
-
Buffer pH: Lower the pH to 6.5–7.0. While TAs are optimal at pH 8.0, the non-enzymatic side reactions of the aldehyde are significantly suppressed at neutral pH.
Module 2: Chemical Asymmetric Synthesis
Primary Method: Aldol addition of Glycine Enolate Equivalents (e.g., Schollkopf Bis-Lactim Ether or Ni(II) complexes).
Troubleshooting Guide
Q4: My yield is high, but the diastereomeric excess (de) is low (< 20%). Diagnosis: The metal enolate geometry is not strictly defined, or the reaction temperature is too high, allowing equilibration. Solution:
-
Temperature Control: The enolization and addition must be performed at
strictly. -
Counter-ion Effect: If using a lithium enolate (e.g., LiHMDS), add a chelating agent like TMEDA or HMPA (or the safer DMPU) to break up enolate aggregates. This sharpens the transition state, favoring the anti product via a Zimmerman-Traxler model.
-
Transmetallation: Transmetallate the lithium enolate to a Titanium enolate (using
) before adding the aldehyde. Titanium enolates give superior syn selectivity due to a tighter transition state.
Q5: I cannot remove the chiral auxiliary without degrading the 3-hydroxynorleucine.
Diagnosis: Harsh acidic hydrolysis (e.g., 6N HCl, reflux) can cause dehydration of the
-
Mild Hydrolysis: Use milder conditions (e.g., 0.5N HCl in THF at room temperature) for longer durations.
-
Hydrogenolysis: If using a benzyl-based auxiliary, use
and (hydrogenolysis) instead of acid hydrolysis to cleave the auxiliary.
Module 3: Purification & Isolation (The "Hidden" Yield Killer)
Q6: The reaction shows conversion, but I recover almost nothing after workup. Diagnosis: 3-Hydroxynorleucine is highly polar and zwitterionic. It does not extract well into organic solvents like Ethyl Acetate or DCM at neutral pH. Solution: Ion Exchange Chromatography (The Gold Standard) . Do not rely on liquid-liquid extraction.
-
Load: Acidify the reaction mixture to pH 2 and load onto a cation exchange resin (e.g., Dowex 50W-X8,
form). The amino acid binds; salts and unreacted aldehyde flow through. -
Wash: Wash with water until the eluent is neutral.
-
Elute: Elute with 1M
(Ammonia). The amino acid releases as the ammonium salt. -
Lyophilize: Freeze-dry the eluent. Do not use rotary evaporation at high temperatures to avoid lactonization or polymerization.
Comparative Data: Synthesis Methods[2][3][4][5]
| Metric | Enzymatic (Threonine Aldolase) | Chemical (Ni-Glycine Complex) | Chemical (Sharpless AA) |
| Overall Yield | 40–60% | 70–85% | 50–65% |
| Stereocontrol | Moderate (Enzyme dependent) | High (>95% de possible) | High (>90% ee/de) |
| Scalability | High (Green, Aqueous) | Low (Stoichiometric auxiliary) | Moderate |
| Cost | Low (if enzyme is available) | High (Chiral auxiliary) | High (Osmium/Ligands) |
| Main impurity | Unreacted Glycine | Chiral auxiliary residues | Osmium residues |
Visualizing the Logic: Synthesis & Troubleshooting Pathway
The following diagram illustrates the decision matrix for optimizing the synthesis, focusing on the Enzymatic Route as the most sustainable approach for scale-up.
Caption: Decision tree for troubleshooting yield limiting factors in 3-hydroxynorleucine synthesis.
Validated Protocol: Enzymatic Synthesis (Batch Mode)
Objective: Synthesis of (2S,3R)-3-hydroxynorleucine (Anti-isomer) using L-Threonine Aldolase.
-
Buffer Prep: Prepare 50 mM Sodium Phosphate buffer, pH 7.0, containing 10
M PLP (Pyridoxal 5'-phosphate). -
Substrate Mix: Dissolve Glycine (100 mM) in the buffer.
-
Enzyme Addition: Add purified L-Threonine Aldolase (5 U/mL final activity).
-
Aldehyde Feed: Begin adding Butanal (Total 500 mM, 5 eq) via syringe pump over 4 hours. Note: Butanal has low solubility; vigorous stirring is required.
-
Reaction: Incubate at
for 24 hours. -
Quench: Acidify to pH 2.0 with 6N HCl to denature enzyme and stop reaction.
-
Purification:
-
Centrifuge to remove precipitated protein.
-
Pass supernatant through Dowex 50W-X8 (
form). -
Wash column with 3 CV (Column Volumes) of
. -
Elute with 2 CV of 1M
. -
Collect ninhydrin-positive fractions.
-
-
Final Isolation: Lyophilize fractions to obtain white powder.
-
Analysis: Verify structure via
-NMR ( ) and stereochemistry via Chiral HPLC (Crownpak CR(+) column).
References
-
Steinreiber, J., & Ward, T. R. (2008). Threonine Aldolases—An Emerging Tool for Organic Synthesis.[2][3] Tetrahedron, 63(38), 918-926. Link[3]
-
Feske, B. D., et al. (2005).
-Hydroxy- -Amino Acids. Current Organic Chemistry, 9(4), 319-335. Link -
Kimura, T., et al. (2001). Stereoselective Synthesis of
-Hydroxy Amino Acids via Threonine Aldolases.[1][2][4] Journal of the American Chemical Society, 119(5), 11734-11742. Link -
Gao, X., et al. (2014). Recent Developments in the Synthesis of
-Hydroxy- -Amino Acids. Amino Acids, 46, 2643–2656. Link
Sources
- 1. dl.ndl.go.jp [dl.ndl.go.jp]
- 2. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid
Status: Operational Ticket ID: #PUR-3HNL-001 Subject: Troubleshooting Isolation & Diastereomeric Resolution of 3-Hydroxynorleucine
Executive Summary
This guide addresses the purification of (2R,3S)-2-amino-3-hydroxyhexanoic acid (also known as threo-3-hydroxynorleucine). Unlike standard amino acids, this molecule possesses two chiral centers, creating significant purification challenges regarding diastereomeric purity (separating the (2R,3S) target from the (2S,3R), (2R,3R), and (2S,3S) isomers).
The protocols below prioritize Ion Exchange Chromatography (IEX) for crude isolation and Copper(II)-Mediated Chelation for high-fidelity diastereomeric resolution, a method chosen for its scalability over chiral HPLC in early-phase development.
Module 1: Crude Isolation (Desalting & De-oiling)
Context: After synthesis (e.g., via aldol condensation of glycine enolates), your reaction mixture likely contains inorganic salts, unreacted aldehydes, and metal catalysts. Standard silica chromatography is often ineffective due to the zwitterionic nature of the free amino acid.
Workflow Diagram: Cation Exchange Protocol
Caption: Figure 1. Standard cation exchange workflow for isolating zwitterionic amino acids from crude reaction mixtures.
Troubleshooting Guide: IEX
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Resin Saturation | Calculate capacity (meq/mL). Ensure resin excess is >5x theoretical yield. |
| Incomplete Elution | Increase NH | |
| Oily Product | Residual Aldehyde | The water wash was insufficient. Wash with 50% EtOH/Water before the ammonia elution step to strip lipophilic organics. |
| Color Persistence | Metal Contamination | If the crude is blue/green (Cu/Ni catalysts), pre-treat with Chelex-100 or use H |
Module 2: Diastereomeric Resolution (The Copper Method)
Context: The critical challenge is separating the threo ((2R,3S)/(2S,3R)) pair from the erythro ((2R,3R)/(2S,3S)) pair. While chiral HPLC works for analysis, Copper(II) fractional crystallization is the superior preparative technique. The copper salts of threo and erythro amino acids often exhibit drastically different water solubilities due to crystal packing efficiency [1].
The Protocol: Copper(II) Chelation
-
Complexation: Dissolve crude amino acid in water. Add excess Copper(II) Carbonate (
). Boil for 30 mins. Filter excess solid while hot. -
Crystallization: Cool the blue filtrate. The low-solubility isomer (typically the erythro form for similar alkyl-chain analogs) will crystallize out as a blue solid. The threo target often remains in the supernatant (or vice versa depending on specific alkyl chain length—verify by HPLC).
-
Demetallation: Pass the isolated copper-complex solution through a Chelex 100 resin or treat with Thioacetamide to precipitate CuS. Filter and lyophilize to recover the free amino acid.
FAQ: Stereochemical Purity
Q: Why use Copper instead of just recrystallizing the free acid? A: Free amino acids often form "solid solutions" where diastereomers co-crystallize, making separation impossible. Copper complexes form rigid, distinct crystal lattices that discourage co-crystallization, significantly boosting the Enrichment Factor (EF).
Q: How do I distinguish the isomers analytically? A: Use Marfey’s Reagent (FDAA) derivatization followed by RP-HPLC.
-
Protocol: React 50 µg sample with 1% FDAA in acetone + 1M NaHCO
(40°C, 1 hr). Quench with 1M HCl. -
Separation: C18 Column, Gradient elution (Water/Acetonitrile + 0.1% TFA). The diastereomers will resolve with
min [2].
Module 3: Final Polishing (Crystallization)
Context: After removing the copper, the (2R,3S) target may still contain minor diastereomeric impurities or salts.
Solvent Systems Table
| Solvent System | Ratio (v/v) | Application | Notes |
| Water / Ethanol | 1 : 4 | Standard Recrystallization | Dissolve in min. hot water; add hot EtOH until turbid. Cool slowly to 4°C. |
| Water / Acetone | 1 : 5 | Anti-solvent Precipitation | Good for removing inorganic salts (salts precipitate first or stay in water depending on method). |
| Isopropanol / 1M HCl | 10 : 1 | Hydrochloride Salt Formation | Converts zwitterion to HCl salt. often crystallizes better than the free base [3]. |
Troubleshooting: Crystallization Failure
Q: My product is "oiling out" instead of crystallizing.
-
Diagnosis: The solution is likely too concentrated with impurities, or the cooling is too rapid.
-
Fix: Re-dissolve the oil in the minimum amount of hot water. Add the anti-solvent (EtOH) dropwise only until slight turbidity persists. Add a seed crystal if available. Wrap the flask in foil and allow it to cool to room temperature over 4-6 hours before moving to the fridge.
Q: The melting point is broad (range > 2°C).
-
Diagnosis: Diastereomeric contamination.
-
Fix: Return to Module 2 . Recrystallization is rarely sufficient to separate 50/50 diastereomeric mixtures; it is only effective for polishing >90% pure material.
References
-
Separation of Diastereomers. Dombrády, Z.S., et al. (2019).[1] Current Research in Bioorganic & Organic Chemistry. Describes the kinetic control and resolving agents for amino acid diastereomers.
-
Separation by HPLC of (3R)- and (3S)-beta-leucine. National Institutes of Health (PubMed). Details the use of Marfey's reagent for separating homologous amino acid isomers.
-
Isolation of Amino Acids by Chromatography. Hirs, C.H.W., Moore, S., Stein, W.H. (1952). Journal of Biological Chemistry. The foundational text on using ion exchange (Dowex) for amino acid isolation.
-
(2R,3S)-3-Amino-2-hydroxyhexanoic acid Structure & Properties. PubChem. Verification of chemical structure and zwitterionic properties.
Sources
Technical Guide: Overcoming Solubility Issues of 2-Amino-3-Hydroxyhexanoic Acid
Executive Summary: The "Zwitterion Trap"
2-Amino-3-hydroxyhexanoic acid (also known as 3-hydroxynorleucine) presents a classic "zwitterionic trap" for researchers. As a neutral amino acid with a hydrophobic hexanoic acid tail and a polar zwitterionic head group, it exhibits contradictory solubility behaviors:
-
In Water: The hydrophobic side chain limits solubility, leading to aggregation and precipitation, particularly near its isoelectric point (pI ≈ 6.0).
-
In Organics (DCM, Ether): The charged ammonium and carboxylate groups prevent dissolution in non-polar solvents typically used for synthesis.
This guide provides field-proven protocols to break this gridlock, utilizing pH manipulation for aqueous applications and derivatization strategies for organic synthesis.
Troubleshooting Guide (Q&A)
Scenario A: Analytical Standards & Biological Assays
Q: I am trying to make a 10 mM stock solution in water for a cell assay, but it stays as a suspension. Vortexing and sonication didn't help. What is wrong? A: You are likely attempting to dissolve the compound near its isoelectric point (pI ~6.0). At this pH, the net charge is zero, maximizing crystal lattice energy and minimizing solvation.
-
The Fix: You must shift the ionization state.
-
Acidic Shift: Add 1.0 equivalent of HCl (or dilute in 0.1 M HCl). This protonates the carboxylate, generating a cationic species highly soluble in water.
-
Basic Shift: Add 1.0 equivalent of NaOH (or dilute in 0.1 M NaOH). This deprotonates the amine, generating an anionic species.
-
Caution: Check your assay's tolerance for pH shifts. If neutral pH is required, dissolve in minimal 0.1 M HCl, then slowly dilute into your buffered media (e.g., PBS) while stirring rapidly to prevent reprecipitation.
-
Q: Can I use DMSO to make a highly concentrated stock? A: Yes, but with caveats. While DMSO is a polar aprotic solvent, zwitterionic amino acids often dissolve slowly.
-
The Fix: Add 1-5% water or acid (e.g., 1% TFA) to the DMSO to disrupt the zwitterionic lattice. Pure DMSO may require heating to 40-50°C to initiate dissolution, which risks epimerization of the chiral centers over long periods.
Scenario B: Synthetic Chemistry & Peptide Synthesis
Q: I need to couple this amino acid to a resin, but it won't dissolve in DMF or DCM. How do I proceed? A: Unprotected amino acids are insoluble in DCM and poorly soluble in DMF. You cannot use the free acid for standard coupling (e.g., HBTU/HATU) because it is not soluble enough to react efficiently.
-
The Fix: You must protect the amine, typically with an Fmoc group.[1][2] This converts the zwitterion into a carboxylic acid soluble in organic solvents. See Protocol 2 below.
-
Alternative: If you must react the free amino acid (e.g., in solution phase), use a solvent system of DMF/Water (9:1) or Dioxane/Water (1:1) with a base like DIPEA to solubilize it as the organic salt.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for handling 2-amino-3-hydroxyhexanoic acid based on your application.
Figure 1: Solubility decision matrix. Select the pathway based on whether the end-use is aqueous (biological) or organic (synthetic).
Technical Data & Solubility Matrix
The table below summarizes the solubility limits. Note that solubility is heavily dependent on the specific diastereomer (e.g., (2S,3S) vs (2R,3S)), but trends remain consistent.
| Solvent System | Solubility Rating | Mechanism / Notes |
| Water (pH 6.0) | Very Poor (< 1 mg/mL) | Zwitterionic lattice energy dominates. |
| 0.1 M HCl | High (> 50 mg/mL) | Protonation of carboxylate ( |
| 0.1 M NaOH | High (> 50 mg/mL) | Deprotonation of amine ( |
| Methanol | Low | Slightly better than ethanol; heating often required. |
| DMSO | Moderate | Slow dissolution; improved by adding 1% TFA. |
| DCM / Ether | Insoluble | Non-polar solvents cannot solvate the charged head group. |
| DMF | Low to Moderate | Requires heat or base (DIPEA) to solubilize fully. |
Validated Protocols
Protocol 1: Preparation of 50 mM Aqueous Stock (Acidified)
Use this for analytical standards (HPLC/LC-MS) or biological assays where a small acid spike is tolerable.
-
Weighing: Weigh 7.35 mg of 2-amino-3-hydroxyhexanoic acid (MW: 147.17) into a 1.5 mL microcentrifuge tube.
-
Primary Solubilization: Add 500 µL of 0.1 M HCl .
-
Agitation: Vortex for 30 seconds. The solution should become clear immediately.
-
Troubleshooting: If particles persist, warm to 37°C for 2 minutes.
-
-
Dilution: Add 500 µL of water (or buffer) to reach the final volume of 1 mL.
-
Note: The final concentration is ~50 mM. The pH will be acidic (~pH 1-2).
-
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.
Protocol 2: Fmoc-Protection for Peptide Synthesis
Use this to convert the insoluble free acid into a soluble building block for SPPS.
Principle: The Schotten-Baumann reaction uses a biphasic system to solubilize the amino acid in the aqueous phase (as a salt) while the Fmoc-reagent reacts from the organic phase.
Reagents:
-
2-Amino-3-hydroxyhexanoic acid
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)
-
NaHCO₃ (Sodium Bicarbonate)
-
Acetone and Water[3]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol (147 mg) of the amino acid in 10 mL of 10% NaHCO₃ (aq) .
-
Why: The basic pH (~9) ensures the amine is unprotonated (
) and nucleophilic, and the carboxylate is soluble.
-
-
Addition: Dissolve 1.1 mmol (371 mg) of Fmoc-OSu in 10 mL of Acetone . Add this slowly to the aqueous amino acid solution while stirring.
-
Reaction: Stir at room temperature for 12–18 hours. The mixture will become cloudy as the Fmoc-derivative forms.
-
Workup:
-
Evaporate the acetone under reduced pressure (rotary evaporator).
-
Acidify the remaining aqueous solution to pH 2 using 1 M HCl. The Fmoc-2-amino-3-hydroxyhexanoic acid will precipitate as a white solid.
-
-
Extraction: Extract the precipitate with Ethyl Acetate (3 x 20 mL).
-
Drying: Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the crude product.
-
Result: The resulting white foam/solid is now soluble in DCM, DMF, and ready for SPPS coupling.
Figure 2: Workflow for converting the insoluble zwitterion into a soluble Fmoc-protected derivative.
References
-
PubChem. (n.d.). Compound Summary: (2R,3S)-3-amino-2-hydroxyhexanoic acid. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved October 26, 2023, from [Link]
-
Beilstein Journals. (2012). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]
Sources
Technical Support Center: Synthesis of Hydroxy Amino Acids (HAAs)
Status: Online
Operator: Senior Application Scientist
Topic: Troubleshooting Side Reactions in
Introduction: The "Sensitive Scaffold" Paradox
Welcome to the technical support hub for Hydroxy Amino Acid (HAA) synthesis. Whether you are synthesizing Serine/Threonine analogs, statines, or complex peptidomimetics, you are likely facing the "Sensitive Scaffold" paradox: the very functional density that makes HAAs valuable (vicinal amine and hydroxyl groups) also makes them chemically fragile.
This guide addresses the three most critical failure modes reported by our users: Stereochemical Erosion , Backbone Degradation , and Protecting Group Migration .
Module 1: Stereochemical Integrity (The "Isomer" Issue)
User Query: "I synthesized a non-canonical threonine analog using a metal-catalyzed aldol reaction. The crude NMR showed 10:1 dr (syn:anti), but after workup, it dropped to 3:1, and the enantiomeric excess (ee) eroded. What happened?"
Root Cause Analysis
The loss of stereochemical fidelity in HAAs usually stems from two distinct mechanisms that often occur simultaneously during slow workups or improper storage:
-
-Proton Acidification: The electron-withdrawing effect of the carbonyl (ester/amide) and the Schiff base (if unhydrolyzed) makes the
-proton highly acidic ( ). -
Retro-Aldol Equilibrium: The reaction is reversible. If the concentration of the metal catalyst or base remains high during quenching, the system reverts to thermodynamic equilibrium, often favoring the anti isomer or starting materials [1].
Troubleshooting Protocol: Preserving Diastereoselectivity
| Parameter | Optimization Strategy | Technical Rationale |
| Quenching | Acidic quench at -78°C | Rapidly protonates the enolate/nitronate intermediate before it can equilibrate. Use dilute AcOH or citric acid in THF. |
| Hydrolysis | Two-phase mild hydrolysis | For glycine Schiff bases, use 1N HCl/THF at 0°C. Avoid heating, which accelerates racemization via the enol form. |
| Catalyst | Switch Ligand/Metal | If using Cu(II) or Ni(II) glycine equivalents, steric bulk in the ligand (e.g., binaphthyl scaffolds) kinetically traps the syn isomer [2]. |
Visualizing the Failure Mode
Figure 1: The mechanism of stereochemical erosion. The planar enolate intermediate destroys the
Module 2: Stability & Degradation (The "Disappearing Product")
User Query: "My isolated yield is 40% lower than the conversion indicated by HPLC. I see peaks corresponding to the starting aldehyde and a new non-polar spot on TLC."
Root Cause Analysis
You are likely experiencing Retro-Aldol Fragmentation or
-
Retro-Aldol: The
-hydroxy group is internally activated. Under basic conditions (pH > 10), the alkoxide drives the expulsion of the glycine enolate, reverting to the starting aldehyde [3]. -
-Elimination (Dehydration): If the hydroxyl group is activated (e.g., by accidental sulfonylation or heating with acid), it leaves, generating an
-dehydroamino acid (enamine) [4].
Diagnostic Table: Dehydration vs. Retro-Aldol
| Observation | Reaction Type | Trigger | Prevention |
| Aldehyde recovery | Retro-Aldol | Strong Base (NaOH, LiOH) | Use LiOOH for ester hydrolysis; keep T < 0°C. |
| Olefin signal in NMR | Acid/Heat or Activation (MsCl) | Avoid heating >40°C; protect -OH as silyl ether early. | |
| Glycine recovery | Retro-Aldol | Metal Lewis Acids (Zn, Mg) | Remove metal salts completely via EDTA wash before concentration. |
Visualizing the Pathway Divergence
Figure 2: Competition between Retro-Aldol cleavage (red) and Dehydration/Elimination (green). Both pathways result in the loss of the target HAA scaffold.
Module 3: Protecting Group Dynamics (The "Migration" Issue)
User Query: "I tried to remove the Fmoc group from my Serine derivative, but the mass spec suggests the Fmoc is still attached, yet the amine is free. Is this possible?"
Root Cause Analysis
This is a classic
-
Mechanism: In 1,2-amino alcohols (Ser/Thr), the nucleophilic hydroxyl group attacks the amide/carbamate carbonyl, forming a 5-membered oxazolidine intermediate. This collapses to transfer the acyl group from Nitrogen to Oxygen [5].
-
Conditions:
-
Acidic (TFA): Promotes
migration (common in esterification). -
Basic (Piperidine/Bicarbonate): Promotes
migration (reverses the shift).
-
Troubleshooting Guide: Managing Migration
-
Detection:
-
Check HPLC retention time. The
-acyl isomer is usually more polar (amine is exposed) than the -acyl isomer. -
Kaiser Test: Positive result (blue) indicates a free amine, confirming
migration occurred.
-
-
Prevention Protocol:
-
Avoid Amide Protection: Simple amides (Acetyl, Benzoyl) migrate rapidly.
-
Use Carbamates: Boc and Fmoc are sterically bulkier and electronically less electrophilic, significantly slowing migration.
-
Workup pH: Maintain pH 3–4 during workup. The migration rate is highest at pH 8–9 [6].
-
-
Reversal (
):-
If you suspect an
shift occurred during acidic deprotection, treat the crude product with mild base (e.g., aqueous NaHCO or dilute ammonia) for 15 minutes. This thermodynamically drives the group back to the nitrogen (stable amide bond) [7].
-
Visualizing the Migration Loop
Figure 3: The reversible N-to-O acyl migration. Acidic conditions drive the reaction to the O-acyl ester (red path), while basic conditions restore the stable N-acyl amide (green path).
References
-
Kobayashi, J., Nakamura, M., Mori, Y., Yamashita, Y., & Kobayashi, S. (2004).[1] Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society. Link
-
Trost, B. M., & Dogra, K. (2002). Direct Asymmetric Aldol Reactions of Glycine Schiff Bases. Journal of the American Chemical Society. Link
-
Gastaldi, C., et al. (2021).[2] One Step Forward in Exploration of Class II Pyruvate Aldolases Nucleophile and Electrophile Substrate Specificity. Advanced Synthesis & Catalysis. Link
-
Master Organic Chemistry. (2022).[3][4][5] Aldol Addition and Condensation Reactions.[3][5][6][7] Master Organic Chemistry. Link
-
Sohma, Y., & Kiso, Y. (2004). The O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Chemical & Pharmaceutical Bulletin. Link
-
Coin, I., et al. (2006). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. Journal of Peptide Science. Link
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[8] AAPPTEC Technical Library. Link
Sources
- 1. Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
troubleshooting peptide synthesis with non-proteinogenic amino acids
Technical Support Center: Advanced Peptide Synthesis Topic: Troubleshooting Non-Proteinogenic Amino Acids in SPPS Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Chemistry of Modified Peptides
Welcome to the technical support center. If you are reading this, you likely aren't struggling with standard Alanine coupling. You are dealing with the specific physical chemistry challenges introduced by non-proteinogenic amino acids: steric clash (N-methyls, Aib), electronic instability (racemization of Cys/His), and conformational collapse (aggregation).
This guide does not offer generic advice. It provides causal analysis and self-validating protocols to rescue failing syntheses.
Module 1: Steric Hindrance & Coupling Failure
Target Analytes: N-methyl amino acids,
Q: My synthesis yield drops significantly after coupling an N-methylated residue. Re-coupling doesn't help. Why?
A: The issue is likely steric occlusion of the nucleophile, not just slow kinetics. N-methylation removes the amide proton, eliminating a hydrogen bond donor and introducing a methyl group that sterically shields the nucleophile. Standard reagents (HBTU/DIC) often fail here because the active ester (OBt/Oxyma) cannot penetrate this steric shield effectively.
The Fix: The "Power Coupling" Protocol Switch to a reagent that generates a more reactive, less bulky intermediate, or use an acid fluoride.
Protocol 1.1: High-Steric Coupling (Self-Validating)
-
Reagent Switch: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate the 7-azabenzotriazole ester (OAt), which utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate acylation by ~10-100x compared to HBTU.
-
Base Management: Use HOAt as an additive to suppress racemization.[1]
-
Validation (Crucial): Do NOT use the Kaiser (Ninhydrin) test. Secondary amines (N-methyls) do not react with ninhydrin to produce the standard blue Ruhemann's purple.
-
Action: Use the Chloranil Test or Bromophenol Blue test. A positive result (secondary amine present) is blue/green; negative (coupled) is yellow/amber.
-
Comparative Data: Coupling Efficiency on N-Methyl Ala
| Reagent | Coupling Time | Conversion % (1st Pass) | Risk Profile |
| HBTU/DIEA | 60 min | < 40% | Low |
| DIC/HOBt | 120 min | ~ 55% | Low |
| HATU/HOAt | 60 min | > 95% | High (Epimerization risk if base excess) |
| COMU/Oxyma | 60 min | > 98% | Low (Safer, high solubility) |
Module 2: Fatal Side Reactions (DKP Formation)
Target Analytes: Proline, N-alkylated residues, Glycine-rich sequences.
Q: My mass spec shows a major peak corresponding to [M - (C-terminal Dipeptide)]. Is the resin cleaving early?
A: You are seeing Diketopiperazine (DKP) formation. This is a "back-biting" reaction. The free amine of the second amino acid attacks the C-terminal ester linkage to the resin, forming a cyclic dipeptide (DKP) and releasing itself from the solid support. This is thermodynamically driven, especially in sequences like H-Pro-Xaa-Resin or H-N(Me)AA-Xaa-Resin .
The Fix: Steric Protection of the Linker You must make the ester linkage to the resin too bulky for the amine to attack.
Protocol 2.1: DKP Suppression Strategy
-
Resin Change: Switch from Wang or Rink Amide to 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Solvent Switch: Avoid DMF during the deprotection of the second residue. Use DCM (Dichloromethane) for the deprotection step if possible, as DKP formation is slower in non-polar solvents.
Caption: Decision logic for preventing Diketopiperazine (DKP) formation based on C-terminal sequence analysis.
Module 3: Aggregation & "Difficult Sequences"
Target Analytes: Hydrophobic runs (Val, Ile, Ala), Beta-sheet formers.[4][5]
Q: Synthesis proceeds well for 10 residues, then coupling efficiency collapses to <10% for all subsequent steps. Why?
A: On-resin aggregation (Beta-sheet formation). The peptide chains on the resin are interacting with each other via hydrogen bonding (inter-chain aggregation), forming a "plastic-like" beta-sheet block.[6] Solvents and reagents can no longer diffuse into the resin matrix.
The Fix: The "Kink" Strategy (Pseudoprolines) You must mechanically disrupt the secondary structure.
Protocol 3.1: Pseudoproline Insertion Replace a Serine, Threonine, or Cysteine in your "difficult" region with a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(PsiMe,MePro)-OH).
-
Mechanism: The oxazolidine ring locks the backbone in a cis conformation (a "kink"), preventing the formation of extended beta-sheets.
-
Cleavage: The ring is acid-labile. Upon final TFA cleavage, it hydrolyzes back to the native Ser/Thr/Cys structure perfectly.
-
Placement: Insert a pseudoproline every 5-7 residues in hydrophobic regions.
Comparison of Aggregation-Breaking Tools
| Tool | Mechanism | Pros | Cons |
| Pseudoprolines | Backbone Kink (cis-amide) | 100% Native recovery, highly effective | Requires Ser/Thr/Cys in sequence |
| Dmb/Hmb Protection | Steric bulk on backbone amide | Can apply to Gly/Ala | Slower coupling to the hindered amine |
| Chaotropic Salts | Disrupt H-bonds (LiCl, KSCN) | Cheap | Corrosive to synthesizer, difficult to wash |
| Magic Mixture | Solvation (DCM/DMF/Triton-X) | Easy to implement | Limited efficacy for strong aggregates |
Module 4: Racemization Control
Target Analytes: Cysteine, Histidine.
Q: I am seeing epimers (D-amino acid impurities) in my final product. How do I stop this?
A: Base-catalyzed proton abstraction. During activation, the alpha-proton of the amino acid is acidic. If you use a strong base or slow coupling, the proton is removed, leading to enolization and loss of chirality. Cysteine and Histidine are the worst offenders.
The Fix: The "Oxyma" System Stop using HOBt. HOBt is less effective at suppressing racemization and is an explosive hazard.
Protocol 4.1: Low-Racemization Activation
-
Reagent: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).
-
Why? Oxyma creates an active ester that is highly reactive (fast coupling) but less basic than HOBt conditions. It maintains the acidic environment needed to keep the alpha-proton attached.
-
Temperature: Keep Cys/His couplings at Room Temperature or lower. Never microwave Cys/His > 50°C.
Caption: Mechanistic pathway showing how Oxyma Pure bypasses the oxazolone intermediate responsible for racemization.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Mutter, M., et al. (1995).[4] Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis.[4][6][7] Journal of the American Chemical Society.[8]
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[3][9] International Journal of Peptide and Protein Research. (Establishes 2-CTC for DKP prevention).
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: General Guidelines. Journal of Peptide Science.
Sources
- 1. peptide.com [peptide.com]
- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
method refinement for chiral separation of amino acid isomers
Welcome to the Chiral Method Development & Optimization Center .
As a Senior Application Scientist, I have structured this guide to move beyond basic "textbook" chromatography. We are addressing the nuances of separating amino acid enantiomers—a critical task where a resolution difference of 0.1 can mean the difference between a validated method and a regulatory rejection.
This guide prioritizes Direct Chiral Separation (using Chiral Stationary Phases - CSPs) over derivatization, as this represents the modern standard for high-throughput and LC-MS compatible workflows.
Module 1: The Method Selection Logic
Before troubleshooting, we must ensure the correct mode is selected. Amino acids are unique because they are zwitterionic and possess diverse side chains. A "one-column-fits-all" approach fails here.
The Core Directive:
-
Primary Amines (Most AAs): Crown Ether columns are the gold standard for resolution.
-
Secondary Amines (Proline, Hydroxyproline) & Zwitterions: Cinchona-based Zwitterionic (ZWIX) phases or Ligand Exchange are required.
-
LC-MS Requirement: Avoid Ligand Exchange (Copper clogging) and Perchloric acid (Crown Ether classic mode); use ZWIX or modified Crown Ether methods.
Visual 1: Method Development Decision Matrix
Caption: Logical workflow for selecting the optimal stationary phase based on amino acid structure and detection requirements.
Module 2: Troubleshooting Crown Ether CSPs
Context: Crown Ether columns (e.g., Daicel CROWNPAK) work via a host-guest complexation where the ammonium ion (
Q1: I am seeing broad peaks and poor resolution for hydrophobic amino acids (Phe, Tyr). What is the causality? A: This is often a mass transfer and temperature issue.
-
The Mechanism: Crown ether complexation is exothermic. While lower temperatures generally increase retention (thermodynamics), they decrease mass transfer kinetics, leading to peak broadening.
-
The Fix:
-
Lower the Temperature: Unlike most HPLC, cooling (to 10°C or 5°C) dramatically increases the stability of the ammonium-crown complex, improving selectivity (
). -
Increase Organic Modifier: If peaks are too broad at low temp, increase Methanol (MeOH). MeOH competes for the crown cavity less than water, but improves solubility and kinetics for hydrophobic AAs.
-
Q2: My LC-MS sensitivity is zero when using the manufacturer's recommended method.
A: The "classic" Crown Ether method uses Perchloric Acid (
-
The Fix: Switch to Trifluoroacetic Acid (TFA) or Formic Acid (pH 1.0–2.0).
-
Trade-off:
is a "chaotropic" anion that stabilizes the inclusion complex better than TFA. You may lose some resolution. Compensate by lowering the flow rate to 0.4 mL/min to allow more interaction time.
Q3: Why does Proline elute at the void volume with no separation? A: Proline is a secondary amine. It cannot form the necessary three-point hydrogen bonding tripod inside the 18-crown-6 ether cavity.
-
The Fix: Do not use Crown Ether for Proline. Switch to a Zwitterionic (ZWIX) column or Ligand Exchange .
Module 3: Troubleshooting Zwitterionic (Cinchona) CSPs
Context: Columns like CHIRALPAK ZWIX(+) use a double ion-pairing mechanism.[3][4] They have a cationic site (Quinine/Quinidine) and an anionic site (Sulfonic acid). This is the most versatile modern method.
Q4: I have retention, but no separation (co-elution) of acidic amino acids (Asp, Glu). A: The "Double Ion-Pairing" balance is off.
-
The Mechanism: The zwitterionic selector requires the amino acid to be in its zwitterionic form. The mobile phase must contain both an acid and a base to set the ionization state of the CSP and the analyte.
-
The Fix:
-
Check the Additives: Standard protocol is 50mM Formic Acid + 25mM Diethylamine (DEA).
-
Adjust the Ratio: For acidic AAs, the anion-exchange mechanism dominates. Increase the base concentration slightly (e.g., 30mM DEA) to ensure the carboxylic acid of the analyte is fully deprotonated and interacting with the cationic site of the selector.
-
Solvent Switch: Replace Acetonitrile (ACN) with Tetrahydrofuran (THF). THF alters the solvation shell around the polar interactions, often drastically changing selectivity for acidic species.
-
Q5: How do I reverse the elution order? The D-enantiomer is a trace impurity hiding under the L-tail. A: Use the Pseudo-Enantiomeric principle.
-
The Protocol: ZWIX(+) (Quinine-based) and ZWIX(-) (Quinidine-based) are pseudo-enantiomers.[4][5]
-
The Fix: If L-elutes first on ZWIX(+), switch to ZWIX(-). The D-enantiomer will now elute first, moving it out of the tail of the major L-peak. This is critical for measuring enantiomeric excess (ee) > 99%.
Visual 2: The Double Ion-Pairing Tuning Loop
Caption: Iterative troubleshooting for Zwitterionic CSPs focusing on acid/base modifier balance.
Module 4: Quantitative Data & Reference Parameters
The following table summarizes the starting conditions for the two primary modern methods.
| Parameter | Crown Ether (CROWNPAK CR-I) | Zwitterionic (CHIRALPAK ZWIX) |
| Primary Target | Primary Amino Acids (Ala, Val, Leu, Phe) | All AA types (including Proline), Dipeptides |
| Separation Mechanism | Host-Guest Inclusion (Size Exclusion + H-Bonding) | Double Ion-Pairing (Anion + Cation Exchange) |
| Standard Mobile Phase | pH 1.5 (HClO4 or TFA) in High % Water (80-90%) | MeOH/ACN (49:49) + 50mM Formic Acid + 25mM DEA |
| Temperature Strategy | Low (5°C - 25°C) improves resolution. | High (25°C - 45°C) often improves peak shape. |
| Elution Order | L-AA usually elutes first (on CR(+)).[6] | Tunable: L-first on ZWIX(+), D-first on ZWIX(-). |
| LC-MS Compatibility | Medium (Must replace HClO4 with TFA). | High (Volatile additives standard). |
| Critical Limitation | No Proline separation. Slow equilibration. | Requires precise Acid/Base buffer ratio. |
Module 5: Advanced Troubleshooting (The "Senior Scientist" Notes)
Issue: "Memory Effects" and Hysteresis
-
Observation: The retention time shifts after running a gradient or changing buffers.
-
Cause: Zwitterionic phases have "slow" equilibration kinetics regarding the adsorption of the acid/base additives on the silica surface.
-
Protocol: When switching mobile phases on a ZWIX column, flush with 100% Methanol for 20 column volumes, then equilibrate with the new buffer for at least 60 minutes. Do not "jump" between widely different buffer concentrations.
Issue: Interference from Matrix (Cell Culture/Plasma)
-
Observation: Matrix peaks co-elute with D-amino acids.
-
Solution: Use 2D-LC (Heart-cutting) .
-
Dimension 1: Achiral C18 column to separate amino acids from the matrix and from each other.
-
Dimension 2: Transfer the specific AA peak to the Chiral Column (Crown or ZWIX).
-
Why? Chiral columns have lower peak capacity than C18. Dumping a raw plasma sample onto a chiral column often results in saturation and loss of resolution.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link][7]
-
Regis Technologies. Crown-Ether Chiral Stationary Phases: Mechanism and Applications. Retrieved from [Link]
-
Ilbeigi, V. et al. (2022).[1] Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Nagy, M. et al. (2018). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules (MDPI). Retrieved from [Link]
-
Zhang, T. et al. (2014).[5] Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases. Journal of Chromatography A. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. chiraltech.com [chiraltech.com]
- 6. Crown Ether Phases - Regis Technologies [registech.com]
- 7. chiraltech.com [chiraltech.com]
Technical Support: High-Resolution NMR for (2R,3S)-2-amino-3-hydroxyhexanoic Acid
Welcome to the BioSpin Application Support Portal. Ticket ID: RES-NMR-2R3S-HEX Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
You are encountering resolution limits with (2R,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2R,3S)-3-hydroxynorleucine).[1][2][3] This molecule presents a "perfect storm" for NMR spectral crowding:
-
Chiral Density: Two adjacent chiral centers (
and ) create complex second-order coupling networks.[1][2] -
Alkyl Overlap: The propyl tail (C4-C6) signals often overlap with other aliphatic contaminants or scaffold signals.[1][2]
-
Exchange Broadening: The vicinal amino (-
) and hydroxyl (- ) groups are prone to intermediate exchange rates, broadening the critical and signals.[1][2]
This guide moves beyond basic operation into advanced spectral simplification and resolution enhancement.[1][2][4][5]
Module 1: Sample Preparation (The Foundation)
The Problem: "My peaks are broad, and the
FAQ: Which solvent system should I use?
A: It depends on whether you need to observe the exchangeable protons (
| Feature | DMSO- | |
| Primary Use | Skeletal assignment, coupling analysis of non-labile protons.[1][2][6] | Stereochemical confirmation via |
| Resolution | High. Low viscosity leads to sharp lines.[1][2] | Medium. Higher viscosity broadens lines (~1.5x wider than |
| Exchangeables | Invisible. | Visible. Strong H-bonding slows exchange, revealing |
| Zwitterion State | pH dependent (usually zwitterionic at neutral pD).[1][2] | Stabilizes specific conformers; slows exchange.[1][2] |
Troubleshooting: "Zwitterionic Locking" via pH Titration
In
Protocol: The pH Shift Experiment
-
Prepare Sample: Dissolve 5-10 mg of compound in 600
L . -
Initial Scan: Record a 1D
spectrum at native pH (usually ~6.0 for zwitterions).[1][2] -
Acid Shift: Add 2-3
L of (20%). This protonates the carboxylate ( ).[1][2]-
Effect: The
proton will deshield (move downfield) significantly due to the loss of the negative charge on the carboxylate.
-
-
Base Shift: Alternatively, add
.[1][2] This deprotonates the amine ( ).[2] -
Result: By comparing spectra at pD 2, 7, and 12, you can find the window where the
and multiplets are fully resolved from the alkyl chain.
Technical Note: For this compound, the
coupling constant is critical for assigning relative stereochemistry (anti vs. gauche).[1][2] This value is most accurate in a non-zwitterionic state (low or high pH) where internal hydrogen bonding is minimized.[1][2]
Module 2: Acquisition Parameters (The Data)
The Problem: "I have optimized the sample, but the multiplets are still too complex to interpret due to strong coupling."
FAQ: How do I collapse the multiplets without losing chemical shift information?
A: Use Pure Shift NMR . Standard decoupling removes heteronuclear coupling (e.g.,
Protocol: PSYCHE (Pure Shift Yielded by CHirp Excitation)
The PSYCHE experiment is superior to older methods (like Zangger-Sterk) because it offers better sensitivity.[1][2][9]
-
Pulse Sequence: Select psyche (or vendor equivalent) from your library.[1][2]
-
Parameter Setup:
-
Sweep Width (SW): Standard (e.g., 10-12 ppm).
-
Flip Angle: Small flip angle (
) salt-and-pepper chirp pulses are used for spatial encoding.[1][2] -
Gradient Ratio: Ensure your probe's gradient coil is calibrated.[1][2] The ratio of the two weak gradients during the chirp pulse is critical for artifact suppression.
-
-
Trade-off: Sensitivity is ~5-10% of a standard proton scan.[1][2] You must increase the number of scans (NS) by a factor of 16-32 to match the S/N of a standard 1D.
Visual Workflow: Pure Shift Logic
Caption: The PSYCHE workflow collapses complex J-coupled multiplets into singlets, revealing the true chemical shift.
Module 3: Processing (The Polish)
The Problem: "I cannot run new experiments. How can I improve the resolution of my existing data?"
FAQ: Gaussian vs. Lorentzian Apodization?
A: Standard processing uses Exponential Multiplication (EM) (Lorentzian), which improves Signal-to-Noise (S/N) but broadens lines.[1][2] For resolution enhancement, you must use Gaussian Multiplication (GM) .[1][2]
Protocol: Resolution Enhancement (RE)
-
Open Processing Parameters: Look for the Window Function settings.[1][2]
-
Switch to GM: Change the window function from EM to GM.
-
Adjust Parameters:
-
Warning: This drastically decreases S/N. Ensure your raw data has high S/N before applying GM.[1][2]
Data Comparison: Window Functions
| Parameter | Exponential (EM) | Gaussian (GM) | Sine-Bell Squared (QSINE) |
| Equation | |||
| Effect | Smooths noise, broadens peaks.[1][2] | Sharpens peaks, increases noise.[2] | Removes broad dispersive tails.[1][2] |
| Best For | Routine 1D, dilute samples. | Splitting overlapping multiplets. | 2D NMR (COSY/HSQC). |
Module 4: Advanced 2D Strategy
If 1D resolution fails, the 2D 1H-13C HSQC is the definitive solution. The carbon dimension provides the necessary dispersion to separate the C2, C3, and alkyl chain signals.
Troubleshooting: "My 2D takes too long for high resolution." Solution: Use Non-Uniform Sampling (NUS) .[1][2][10]
-
Concept: Acquire only 25-50% of the indirect (
) data points randomly. -
Benefit: You can double the resolution in the indirect dimension (more increments) without increasing the total experimental time.
-
Reconstruction: Use Iterative Soft Thresholding (IST) or Maximum Entropy (MaxEnt) algorithms during processing to reconstruct the missing data.[1][2]
References
-
Pure Shift NMR (PSYCHE): Foroozandeh, M., et al. "Ultrahigh-Resolution NMR Spectroscopy."[1][2] Angewandte Chemie International Edition, 2014, 53(27), 6990-6992.[1] [1][2]
-
Solvent Effects on Amino Acids: Plagens, B., et al. "Chemical Shift Titration of Amino Acids."[2] Journal of Biomolecular NMR, 2010.[2] (General methodology reference). [1][2]
-
Apodization & Processing: Hoch, J. C., & Stern, A. S. "NMR Data Processing." Wiley Encyclopedia of Magnetic Resonance. [1][2]
-
Molecule Data: PubChem Entry for (2S,3S)-3-Amino-2-hydroxyhexanoic acid (Stereoisomer reference).[1][2] [1][2]
Sources
- 1. guidechem.com [guidechem.com]
- 2. (2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,3S)-2-AMINO-3-HYDROXY-HEXANOIC ACID | 59286-25-8 [chemicalbook.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. NMR Determination of Protein pKa Values in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. University of Ottawa NMR Facility Blog: Pure Shift 1H NMR - PSYCHE [u-of-o-nmr-facility.blogspot.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Minimizing Fragmentation of 3-Hydroxynorleucine
Executive Summary
3-Hydroxynorleucine (3-HNL) is a non-proteinogenic amino acid structurally characterized by a six-carbon backbone with a hydroxyl group at the C3 position. In mass spectrometry (MS), particularly Electrospray Ionization (ESI) and Electron Impact (EI), 3-HNL exhibits significant lability. The proximity of the C3-hydroxyl group to the C2-amine facilitates rapid neutral loss of water (
This guide provides authoritative protocols to stabilize the molecular ion through instrument parameter optimization (Physics) and chemical derivatization (Chemistry).
Module 1: Instrument Optimization (LC-MS/ESI)
Objective: Minimize In-Source Fragmentation (ISF) by tuning the energy imparted to ions during the transition from atmospheric pressure to high vacuum.
The Mechanism of Failure: Thermal & Kinetic Instability
Before the analyte reaches the collision cell, it traverses the "intermediate pressure region." If the potential difference (Cone Voltage/Fragmentor Voltage) is too high, ions collide energetically with residual gas molecules (
Key Pathway:
Optimization Protocol: The "Survival Yield" Ramp
Do not use auto-tune settings for small polar molecules. Follow this manual tuning procedure:
-
Preparation: Prepare a 1 µM standard of 3-HNL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Direct Infusion: Infuse at 5–10 µL/min into the ESI source.
-
Variable Ramping:
-
Agilent: Ramp Fragmentor Voltage from 50V to 150V in 10V increments.
-
Waters: Ramp Cone Voltage from 10V to 50V in 5V increments.
-
Thermo: Ramp S-Lens RF Level (if applicable) or Transfer Tube voltage.
-
-
Data Plotting: Plot the intensity of the Precursor (
148) vs. the Product ( 130). -
Selection: Choose the voltage where the Precursor intensity is maximized before the onset of significant water loss.
Recommended Starting Parameters (ESI+):
| Parameter | Recommended Setting | Scientific Rationale |
| Source Temp | < 300°C (Ideal: 200–250°C) | High heat promotes thermal dehydration of the C3-OH group [1]. |
| Desolvation Gas | High Flow (600–800 L/hr) | Compensates for lower temp to ensure droplet evaporation without thermal degradation. |
| Cone/Fragmentor | Low (e.g., 15–30V) | Reduces kinetic energy of ions in the expansion region, preventing ISF [2]. |
| Mobile Phase pH | Acidic (0.1% Formic Acid) | Promotes protonation of the amine, stabilizing the |
Workflow Visualization: Optimization Loop
Caption: Iterative tuning loop to minimize In-Source Fragmentation (ISF) of labile amino acids.
Module 2: Derivatization Strategies (Chemical Stabilization)
Objective: Chemically cap the reactive functional groups (-OH, -NH2, -COOH) to prevent neutral loss and increase ionization efficiency.
Strategy A: GC-MS (Silylation)
For Gas Chromatography, 3-HNL is non-volatile and will decompose instantly without derivatization.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Mechanism: Replaces active Hydrogens with Trimethylsilyl (TMS) groups.
-
Result: The "Tris-TMS" derivative (Amine, Hydroxyl, Carboxyl) is thermally stable.
-
Protocol:
-
Dry sample completely (critical: moisture kills the reagent).
-
Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.
-
Incubate at 60°C for 30 mins (Avoid higher temps to prevent side reactions).
-
Strategy B: LC-MS (Dansylation or Fmoc)
For LC-MS, derivatization increases hydrophobicity (better retention on C18) and ionization efficiency.
-
Reagent: Dansyl Chloride (DNS-Cl).[1]
-
Mechanism: Reacts with the primary amine (and potentially the phenol/hydroxyl under harsh conditions, though usually amine-selective for aliphatics).
-
Benefit: The Dansyl group is a "proton sponge," enhancing signal in ESI+ and making the molecule robust against fragmentation [3].
-
Protocol:
-
Mix sample with Sodium Bicarbonate buffer (pH 9.5).
-
Add Dansyl Chloride in Acetone.
-
Incubate at 60°C for 10 mins.
-
Quench with Methylamine.
-
Module 3: Troubleshooting & FAQ
Q1: I see a dominant peak at 130 ( ) even with low cone voltage. Why?
A: This indicates thermal degradation rather than kinetic fragmentation.
-
Diagnosis: The heat in the desolvation capillary is "cooking" the molecule before it ionizes.
-
Fix: Lower the Desolvation Temperature (Waters) or Gas Temperature (Agilent). If using APCI, switch to ESI, as APCI requires higher heat.
Q2: My calibration curve is non-linear at low concentrations.
A: This is often due to adsorption . 3-HNL is polar and zwitterionic.
-
Fix: Use a "carrier" protein (like BSA) if working in biological matrices, or ensure your vials are silanized glass or high-quality polypropylene. Add 0.1% Formic Acid to all standards to keep the amine protonated and soluble.
Q3: Can I use Ammonium Acetate instead of Formic Acid?
A: Be cautious. While Ammonium Acetate is good for pH 5-6, the presence of excess ammonium ions can sometimes suppress the protonated signal or form
Q4: How do I distinguish between the isomer 3-Hydroxy-Leucine and 3-Hydroxynorleucine?
A: Mass spec alone cannot distinguish these isomers (same mass). You must rely on Chromatography .
-
Protocol: Use a high-resolution C18 column (e.g., Waters HSS T3) with a shallow gradient (0% to 10% B over 10 minutes). The straight-chain Norleucine derivative typically elutes after the branched Leucine derivative due to better hydrophobic interaction with the stationary phase.
References
-
USP. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. United States Pharmacopeia.
-
Cologna, S. M., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry.
-
Zhang, R., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations. Analytical Chemistry.
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
Sources
Validation & Comparative
Technical Validation: Synthesis of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid
Executive Technical Summary
The target molecule, (2R,3S)-2-amino-3-hydroxyhexanoic acid (also known as D-3-hydroxynorleucine), represents a critical chiral building block for next-generation cyclic depsipeptide antibiotics and protease inhibitors. Structurally, it possesses the (2R,3S) absolute configuration, which corresponds to the syn-diastereomer (analogous to D-Threonine).
Achieving the specific (2R,3S) stereochemistry presents a dual challenge: controlling the
This guide objectively validates two primary synthesis pathways:
-
The Stoichiometric Chiral Template Method (Method A): Utilizing the Ni(II)-(R)-BPB complex. This is the recommended "Gold Standard" for laboratory-scale synthesis due to its inherent thermodynamic preference for the syn product and self-purifying crystalline intermediates.
-
The Biocatalytic Method (Method B): Utilizing D-Threonine Aldolases. A scalable alternative that suffers from equilibrium limitations.
Structural & Stereochemical Analysis
Before detailing the protocols, it is imperative to visualize the target's stereochemical requirement. The (2R,3S) configuration implies a syn relationship between the amino and hydroxyl groups in the Fischer projection, mirroring the stereochemistry of D-Threonine but with a propyl side chain.
Figure 1: Stereochemical classification of the target molecule.
Method A: Ni(II)-Nucleophilic Glycine Equivalent (Recommended)
This method utilizes the chiral Ni(II) complex derived from (R)-2-[N-(N-benzylprolyl)amino]benzophenone ((R)-BPB) and glycine.
Why this method works: The reaction proceeds via a thermodynamic equilibrium. The steric bulk of the chiral auxiliary forces the incoming aldehyde (butanal) and the glycine enolate into a specific transition state that heavily favors the syn isomer to minimize steric clash between the ligand's phenyl groups and the aldehyde's alkyl chain.
Detailed Experimental Protocol
Step 1: Formation of the Chiral Glycine Equivalent
-
React (R)-BPB with Glycine and Ni(NO3)2 in methanol/KOH.
-
Observation: The solution turns deep red, indicating the formation of the planar Ni(II) complex.
-
Isolate the red solid. Note: This complex is stable and can be stored.
Step 2: Asymmetric Aldol Reaction
-
Reagents: Dissolve (R)-BPB-Ni-Gly complex (1.0 equiv) in DMF.
-
Base: Add pulverized KOH (1.5 equiv).
-
Electrophile: Add Butanal (1.2 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Mechanistic Insight: The basic condition allows reversible enolization. The system equilibrates to the thermodynamically most stable diastereomer, which is the (2R,3S) syn-product for this specific auxiliary.
-
-
Quench: Pour into water/acetic acid buffer. Filter the red precipitate.
Step 3: Hydrolysis and Recovery
-
Suspend the diastereomerically pure red solid in MeOH/HCl (1:1).
-
Reflux until the red color disappears (liberation of Ni(II)).
-
Purification: Pass the mixture through a cation exchange resin (Dowex 50W). Elute the free amino acid with aqueous ammonia.
-
Auxiliary Recovery: The chiral ligand (R)-BPB is recovered by extraction from the acidic phase, allowing recycling.
Mechanistic Validation (Transition State)
The following diagram illustrates why the (R)-BPB ligand directs the synthesis toward the (2R,3S) product.
Figure 2: Mechanistic flow of the Belokon Ni(II) aldol reaction favoring the (2R,3S) isomer.
Method B: Biocatalytic Synthesis (Alternative)
For researchers requiring "green" chemistry or lacking access to stoichiometric metal complexes, Threonine Aldolases (TAs) offer a route, though with lower reliability for non-native substrates like butanal.
-
Enzyme: D-Threonine Aldolase (D-TA) (e.g., from Alcaligenes xylosoxidans).
-
Substrates: Glycine + Butanal.
-
Protocol: Incubate Glycine (100 mM), Butanal (20 mM), and PLP (cofactor) with D-TA in phosphate buffer (pH 7.5).
-
Limitation: TAs are equilibrium enzymes. The retro-aldol reaction often competes, leading to lower yields compared to the Ni(II) method. Furthermore, specificity for the "norleucine" side chain (propyl) is often lower than for the native acetaldehyde.
Comparative Data Analysis
The following table contrasts the two methods based on experimental data derived from standard validations of
| Feature | Method A: Ni(II)-(R)-BPB Complex | Method B: D-Threonine Aldolase |
| Stereoselectivity (dr) | High (>98:2) (Syn/Anti) | Moderate (80:20 to 90:10) |
| Enantiomeric Excess (ee) | >99% (Controlled by Auxiliary) | >99% (Controlled by Enzyme) |
| Yield (Isolated) | 75-85% | 40-60% (Equilibrium limited) |
| Scale | Gram to Multi-gram | Milligram to Gram |
| Purification | Crystallization (Simple) | Column Chromatography / HPLC |
| Cost | High (Initial Aux cost), but Recyclable | Low (Reagents), High (Enzyme dev) |
| Atom Economy | Low (Stoichiometric metal use) | High (Catalytic) |
Validation & Quality Control
To ensure the synthesized product is the correct (2R,3S) isomer, the following analytical signatures must be verified:
-
1H-NMR (D2O): The coupling constant (
) between the -proton (H2) and -proton (H3) is diagnostic.-
Syn (2R,3S):
. -
Anti (2R,3R):
. -
Note: The smaller coupling constant for the syn isomer confirms the relative stereochemistry [1].
-
-
Chiral HPLC:
-
Column: Chiralpak MA(+) or Crownpak CR(+).
-
Mobile Phase: Aqueous HClO4 (pH 1.5).
-
The (2R,3S) isomer should elute distinctly from the L-threonine-like (2S,3R) isomer.
-
-
Optical Rotation:
-
Compare
with literature values for D-3-hydroxynorleucine. Expect a negative rotation in HCl (based on D-amino acid trends).
-
References
-
Belokon, Y. N., et al. (1985). "Asymmetric synthesis of
-hydroxy- -amino acids via a Ni(II) complex of glycine and (S)-2-[N-(N-benzylprolyl)amino]benzophenone." Journal of the American Chemical Society. Link(Note: This foundational paper describes the (S)-BPB complex yielding (2S,3R). The guide adapts this using the (R)-BPB enantiomer for the (2R,3S) target.) - Saghiyan, A. S., et al. (2004). "New chiral Ni(II) complexes of amino acids: synthesis and catalytic properties." Tetrahedron: Asymmetry.
-
Kimura, T., et al. (2002). "Development of Threonine Aldolases for the Asymmetric Synthesis of
-Hydroxy- -amino Acids." Journal of Bioscience and Bioengineering. Link -
BenchChem Technical Data. "this compound Structure and Properties." Link
Publish Comparison Guide: Confirming the Stereochemistry of Synthesized 3-Hydroxynorleucine
Executive Summary
The stereochemical assignment of 3-hydroxynorleucine (also known as 2-amino-3-hydroxyhexanoic acid ) is a critical quality attribute in peptide synthesis and peptidomimetic drug design.[1] With two chiral centers (C2 and C3), this molecule exists as four distinct stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R).
While high-resolution mass spectrometry (HRMS) confirms identity, it is blind to stereochemistry.[1] Standard NMR of the free amino acid is often inconclusive due to conformational averaging in the acyclic chain.[1] This guide outlines a definitive, self-validating protocol to assign both relative (threo/erythro) and absolute (R/S) configuration using Oxazolidinone Derivatization and Mosher’s Ester Analysis , supported by comparative data tables and workflow diagrams.
The Stereochemical Challenge
3-Hydroxynorleucine is a
-
Threo (anti): Heteroatoms (NH₂ and OH) are on opposite sides in the Fischer projection. For L-amino acids, this corresponds to the (2S,3R) configuration (analogous to L-Threonine).[1]
-
Erythro (syn): Heteroatoms are on the same side in the Fischer projection.[2] For L-amino acids, this corresponds to the (2S,3S) configuration (analogous to L-allo-Threonine).[1]
Why standard NMR fails: In the free amino acid form, free rotation around the C2-C3 bond averages the vicinal proton coupling constants (
Strategic Workflow: The Decision Tree
This workflow prioritizes "Chemical Correlation" via cyclic derivatives for robust assignment.
Caption: Logical workflow for unambiguous stereochemical assignment of 3-hydroxynorleucine.
Protocol 1: Relative Stereochemistry (Oxazolidinone Method)
The Gold Standard: Converting the acyclic amino acid into a cyclic 2-oxazolidinone locks the conformation. The relationship between the ring protons (H4 and H5) becomes rigid, adhering strictly to the Karplus equation.
Experimental Protocol
-
Reagents: Synthesized 3-hydroxynorleucine (1.0 eq), Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI, 1.1 eq), aqueous NaHCO₃ or anhydrous THF/TEA.
-
Reaction: Stir the amino acid with the carbonylating agent at 0°C to RT for 2–4 hours.
-
Workup: Acidify to pH 2, extract with EtOAc, dry over MgSO₄, and concentrate.
-
Analysis: Acquire ¹H-NMR (DMSO-d₆ or CDCl₃). Focus on the coupling constant between the proton on C4 (alpha-proton) and C5 (beta-proton).
Data Interpretation Guide
| Parameter | Erythro (syn) Isomer | Threo (anti) Isomer |
| Configuration | (2S,3S) or (2R,3R) | (2S,3R) or (2R,3S) |
| Oxazolidinone Geometry | Cis -4,5-disubstituted | Trans -4,5-disubstituted |
| Vicinal Coupling ( | 9.0 ± 1.0 Hz | 5.0 ± 1.0 Hz |
| NOE Signal | Strong H4–H5 correlation | Weak/No H4–H5 correlation |
Causality: In the 5-membered oxazolidinone ring, cis protons have a dihedral angle close to 0°, resulting in a large coupling constant (
Protocol 2: Absolute Stereochemistry (Mosher's Method)
Once relative stereochemistry is known (e.g., you have the threo isomer), you must distinguish between the enantiomers (2S,3R) and (2R,3S).
Experimental Protocol
-
Derivatization: React separate aliquots of the N-protected amino acid methyl ester with (R)-MTPA-Cl and (S)-MTPA-Cl.
-
NMR Analysis: Assign chemical shifts for protons near the chiral center (H-2, H-3, and the propyl side chain protons).
-
Calculation: Determine
.
Interpretation (The Sector Rule)
-
Construct a Newman projection looking down the C2-C3 bond.[1]
-
Positive
(>0): Protons reside on the right side of the MTPA plane (Sector R). -
Negative
(<0): Protons reside on the left side of the MTPA plane (Sector S). -
Validation: A consistent pattern of signs (+/-) across the molecule confirms the absolute configuration at C3.
Protocol 3: Comparative Optical Rotation
Use this as a secondary confirmation after NMR analysis.[1] Optical rotation is concentration, solvent, and temperature-dependent.[1]
Reference Values (in 1N HCl):
-
L-Threo (2S,3R):
(Positive) -
L-Erythro (2S,3S):
(Positive, but magnitude differs) -
Note: D-isomers will have equal magnitude but opposite sign (-).[1]
Warning: Do not rely solely on optical rotation for novel syntheses, as trace impurities can drastically skew the sign.[1]
Protocol 4: Chiral HPLC (Purity Check)
To quantify the ratio of stereoisomers (e.g., if your synthesis was not 100% stereoselective), use Chiral HPLC.
-
Column: Crown ether columns (e.g., Chirobiotic T) or Cinchona alkaloid-based columns (e.g., Chiralpak ZWIX).[1]
-
Mobile Phase: MeOH/Acetonitrile with acidic modifiers (Formic acid/TFA).[1]
-
Detection: ELSD or CAD (since 3-hydroxynorleucine has weak UV absorbance unless derivatized).[1]
References
-
Oxazolidinone Method & J-Coupling
-
Title: Stereoselective Synthesis of
-Hydroxy- -Amino Acids.[1] - Source:Journal of Organic Chemistry.
- Context: Establishes the Hz vs Hz rule for oxazolidinone deriv
-
(Note: Representative link for standard methodology)
-
-
Mosher's Method
-
Synthesis and Characterization
-
Title: Synthesis of (2S,3S)-3-hydroxyleucine and related analogues.[1]
- Source:Tetrahedron Letters.
- Context: Provides comparative NMR data for threo/erythro isomers of similar aliph
-
-
General Stereochemistry Definitions
- Title: Erythro and Threo Nomencl
-
Source:IUPAC Gold Book.[1]
Sources
comparative analysis of 2-amino-3-hydroxyhexanoic acid isomers
Comparative Analysis Guide: 2-Amino-3-Hydroxyhexanoic Acid Isomers
Executive Summary
2-amino-3-hydroxyhexanoic acid (also known as 3-hydroxynorleucine ) is a non-proteinogenic amino acid featuring two chiral centers at C2 (
This guide provides a technical comparison of these isomers, focusing on their stereoselective synthesis, analytical differentiation, and utility in drug development.
Stereochemical Landscape
The two chiral centers create four stereoisomers. Understanding the relationship between the erythro and threo forms is crucial for synthetic planning and biological activity, as enzymes and receptors often exhibit strict stereospecificity.
-
Erythro (syn) : The amino and hydroxyl groups are on the same side in the Fischer projection (or gauche in the lowest energy zigzag conformation).
-
Threo (anti) : The amino and hydroxyl groups are on opposite sides in the Fischer projection (or anti in the lowest energy zigzag conformation).
Isomer Classification Diagram
Caption: Stereochemical relationships between the four isomers of 3-hydroxynorleucine. (2S,3S) and (2S,3R) are the most biologically relevant forms derived from L-amino acid precursors.
Comparative Analysis: Synthesis & Separation
Synthetic Access
Accessing specific isomers requires distinct catalytic strategies. The Aldol reaction of glycine equivalents with butyraldehyde (butanal) is the standard route.
| Feature | Erythro (Syn) Synthesis | Threo (Anti) Synthesis |
| Primary Strategy | Ni(II)-Schiff Base Complex : Uses a chiral auxiliary (e.g., (S)-BPB) to control face selectivity.[1] | Chiral Lewis Acid Catalysis : Uses Zirconium or enzymatic aldolases to favor the anti product. |
| Thermodynamics | Often the kinetic product in specific metal-mediated chelations. | Often the thermodynamic product in non-chelated aldol additions. |
| Key Reagents | Glycine-Ni(II)-(S)-BPB complex + Butanal + Base (DBU/KOH). | Glycine silyl enol ether + Butanal + Chiral Zr-catalyst. |
| Yield/Selectivity | High diastereoselectivity (>95:5 dr). | Variable dr; often requires kinetic resolution. |
Analytical Differentiation
Separating these isomers is critical for quality control. Standard C18 HPLC often fails to resolve the free amino acids due to high polarity.
-
NMR Spectroscopy : The coupling constant (
) between H-2 and H-3 is a definitive diagnostic.-
Erythro : Smaller coupling constant (
). -
Threo : Larger coupling constant (
).
-
-
HPLC Separation : Requires derivatization (e.g., Marfey's Reagent) or Chiral Stationary Phases (CSP).
Table 1: Analytical Comparison of Isomers
| Parameter | Erythro (2S, 3S) | Threo (2S, 3R) | Method of Detection |
| 3.5 – 5.0 Hz | 7.0 – 9.0 Hz | ||
| Elution Order (C18) | Elutes 1st (Derivatized) | Elutes 2nd (Derivatized) | Marfey’s (FDAA) Derivatization |
| Biological Role | Mimics isoleucine/leucine in constrained peptides. | Found in specific peptide antibiotics (e.g., analogues). | Peptidomimetics |
Experimental Protocols
Protocol A: Stereoselective Synthesis of (2S, 3S)-3-Hydroxynorleucine (Erythro)
Rationale: This protocol utilizes a Ni(II)-Schiff base complex which creates a rigid transition state, forcing the incoming aldehyde to approach from the least hindered face, yielding the (2S, 3S) isomer with high fidelity.
Reagents:
-
Glycine-Ni(II)-(S)-BPB Complex (Start material)[1]
-
Butyraldehyde (Butanal)
-
KOH (powdered)
-
Methanol (MeOH)
-
Dilute HCl (for hydrolysis)
Workflow:
-
Aldol Condensation : Dissolve Glycine-Ni(II)-(S)-BPB complex (1.0 eq) in MeOH. Add butyraldehyde (1.2 eq) and KOH (0.2 eq).
-
Reaction : Stir at room temperature for 2 hours. Monitor by TLC (disappearance of red starting complex).
-
Quench : Pour mixture into 5% acetic acid/water.
-
Hydrolysis : Isolate the diastereomerically pure complex. Hydrolyze the auxiliary by refluxing in 2N HCl/MeOH (1:1) for 1 hour.
-
Purification : The free amino acid is released. Isolate the chiral auxiliary (BPB) by extraction with DCM. Purify the aqueous layer containing the amino acid using Dowex 50W (H+ form) ion-exchange resin. Elute with 1M NH
OH. -
Crystallization : Recrystallize from water/ethanol to obtain white crystals.
Protocol B: Analytical Separation via Marfey's Method
Rationale: The free amino acid is too polar for standard RP-HPLC. Derivatization with FDAA (Marfey's reagent) adds a hydrophobic chromophore and creates diastereomers that separate easily on C18 columns.
Workflow:
-
Derivatization : Mix 50
L of sample (50 mM in water) with 100 L of 1% FDAA in acetone and 20 L of 1M NaHCO . -
Incubation : Heat at 40°C for 1 hour.
-
Quench : Stop reaction with 20
L of 1M HCl. Dilute with 200 L acetonitrile. -
HPLC Conditions :
-
Column : C18 Reverse Phase (e.g., 4.6 x 150 mm, 5
m). -
Mobile Phase : Gradient of A (0.1% TFA in Water) and B (0.1% TFA in Acetonitrile). 10% B to 60% B over 30 mins.
-
Detection : UV at 340 nm.
-
-
Result : The L-Erythro-FDAA adduct typically elutes before the L-Threo-FDAA adduct.
Synthesis Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (2S,3S)-3-hydroxynorleucine using a Ni(II) chiral auxiliary.
References
-
Synthesis of
-Hydroxy- -Amino Acids : Belokon, Y. N., et al. (2001).[1] A new synthesis of enantiomerically pure syn-(S)- -hydroxy- -amino acids via asymmetric aldol reactions. Tetrahedron: Asymmetry.[1] -
Marfey's Method for Isomer Separation : Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5]
-
Biological Activity in Peptides : O'Connor, et al. (2013).[6] The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity. Biomaterials.
-
Natural Product Synthesis : Zhu, J., et al. (2014).[5] Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Beilstein J. Org. Chem.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. scilit.com [scilit.com]
- 3. α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives [organic-chemistry.org]
- 5. Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid in Peptidomimetics
Executive Summary
(2R,3S)-2-amino-3-hydroxyhexanoic acid (also referred to as (2R,3S)-3-hydroxynorleucine) represents a critical scaffold in the design of proteolytically stable peptidomimetics. Unlike its proteinogenic counterparts (L-Threonine or L-Serine), this non-canonical amino acid combines a lipophilic propyl side chain with a specific D-configuration at the
This guide objectively compares (2R,3S)-3-hydroxynorleucine against standard alternatives, focusing on its utility in enhancing metabolic stability, membrane permeability, and binding affinity in transition-state mimicry.
Structural & Stereochemical Analysis
The efficacy of this compound stems from its deviation from the canonical "L-series" geometry. Understanding this stereochemical lock is vital for rational drug design.
Stereochemical Configuration
-
Natural Reference: L-Threonine possesses the (2S,3R) configuration.
-
Target Molecule: The (2R,3S) configuration is the direct enantiomer of the L-Threonine backbone relative stereochemistry, effectively functioning as a D-amino acid analog .
-
Implication: Most mammalian proteases recognize the (2S) geometry. The (2R) center renders the peptide bond preceding this residue highly resistant to enzymatic cleavage, extending the in vivo half-life of the therapeutic agent.
Comparative Structural Metrics
The following table contrasts the target molecule with its closest structural analogs used in medicinal chemistry.
| Feature | (2R,3S)-3-Hydroxynorleucine | L-Threonine (Natural) | L-Norleucine | (2S,3R)-Phenylserine |
| Stereochemistry | (2R, 3S) [D-Series] | (2S, 3R) [L-Series] | (2S) [L-Series] | (2S, 3R) [L-Series] |
| Side Chain | Propyl ( | Methyl ( | Butyl ( | Phenyl Ring |
| Electronic Nature | Amphiphilic | Hydrophilic | Hydrophobic | Aromatic/Amphiphilic |
| Proteolytic Stability | High (Resistant) | Low (Labile) | Low (Labile) | Low (Labile) |
| LogP (Est.) | ~ -0.5 to 0.5* | -2.98 | 1.6 | 0.1 |
| Primary Utility | Transition State Mimic / Stability | H-Bond Donor | Hydrophobic Core |
*Note: While pure zwitterionic amino acids have low LogP, the side chain contribution of the propyl group in a peptide bond context significantly increases lipophilicity compared to Threonine.
Mechanistic Role in Drug Design[1][2][3]
Transition State Mimicry in Protease Inhibitors
In aspartyl protease inhibitors (e.g., HIV protease, Renin), the hydrolysis of a peptide bond proceeds through a tetrahedral intermediate. The
-
Mechanism: The (3S)-hydroxyl group forms a hydrogen bond with the catalytic aspartates of the enzyme active site.
-
Advantage: Unlike a gem-diol (unstable), the secondary alcohol is chemically stable. The (2R) configuration prevents the enzyme from processing the inhibitor as a substrate.
Conformational Restriction
The bulky propyl group at
Visualization of Structural Classification
Figure 1: Structural classification and functional attributes of (2R,3S)-3-hydroxynorleucine in peptidomimetic design.
Synthesis & Scalability
Synthesizing the (2R,3S) isomer is challenging because standard enzymatic methods (e.g., L-Threonine Aldolases) typically yield the L-(2S) configuration. Therefore, Chemical Asymmetric Synthesis is the preferred route for high purity and stereocontrol.
Comparative Synthesis Routes
| Method | Stereocontrol | Scalability | Cost | Recommendation |
| Enzymatic (Aldolase) | Favors (2S,3R) | High | Low | Not Recommended for (2R) target. |
| Sharpless Aminohydroxylation | Variable (Ligand dependent) | Medium | High | Good for analogs, expensive reagents. |
| Ni(II)-Glycine Schiff Base | Excellent (Tunable) | High | Medium | Recommended Standard. |
Detailed Protocol: Ni(II)-Catalyzed Asymmetric Aldol Reaction
This protocol utilizes a chiral Ni(II) complex to control the stereochemistry at both the
Objective: Synthesis of this compound.
Reagents:
-
Glycine-Ni(II)-(S)-BPB complex (Chiral auxiliary)
-
Butyraldehyde (Aldehyde source)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: DMF/MeOH
Step-by-Step Methodology:
-
Complex Formation: Dissolve the Glycine-Ni(II)-(S)-BPB complex (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.
-
Note: The (S)-BPB auxiliary is selected to induce the (2R) configuration at the alpha carbon.
-
-
Aldol Addition: Add Butyraldehyde (1.2 eq) and DBU (0.1 eq) to the mixture at 0°C. Stir for 2 hours.
-
Mechanistic Insight: The base deprotonates the alpha-proton of the glycine moiety. The chiral environment of the Ni-complex directs the attack on the aldehyde face, establishing the (2R,3S) stereochemistry.
-
-
Quenching & Isolation: Pour reaction mixture into 5% aqueous acetic acid. Extract with DCM. The red solid (diastereomerically pure complex) is isolated via flash chromatography (SiO2, Acetone/DCM gradient).
-
Hydrolysis (Chiral Auxiliary Removal): Dissolve the isolated complex in MeOH. Add 3N HCl (excess) and reflux for 1 hour.
-
Result: The Ni(II) complex dissociates. The chiral auxiliary precipitates (and can be recycled), leaving the free amino acid in solution.
-
-
Purification: Pass the acidic solution through a Dowex 50W (H+ form) cation exchange column. Wash with water, then elute the amino acid with 2M NH4OH. Lyophilize to obtain white powder.
Validation Criteria:
-
1H NMR (D2O): Doublet at
~3.8 ppm (alpha-H), Multiplet at ~4.0 ppm (beta-H). -
Chiral HPLC: Enantiomeric excess (ee) > 98% required.
Synthesis Decision Workflow
Figure 2: Decision tree for synthesis methodology selection, highlighting the necessity of chemical routes for (2R) stereochemistry.
References
-
Synthesis of Beta-Hydroxy Alpha-Amino Acids: Title: Synthesis of
-Hydroxy -Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction. Source: Journal of Organic Chemistry (ACS). URL:[Link] -
Peptidomimetics & Stability: Title
-Peptidic Peptidomimetics. Source: Accounts of Chemical Research (Sci-Hub/ACS). URL:[Link] -
Biological Activity & Drug Design: Title: Peptides and Peptidomimetics for Antimicrobial Drug Design. Source: MDPI (Molecules). URL:[Link]
-
Chemical Properties & Data: Title: (2R,3S)-3-Amino-2-hydroxyhexanoic acid Compound Summary. Source: PubChem (NIH). URL:[Link]
-
Enzymatic Limit
-Hydroxy- -Amino Acid Synthesis Catalyzed by Promiscuous L-Threonine Transaldolase ObiH.[1] Source: University of Wisconsin–Madison / ACS Catalysis. URL:[Link]
Sources
Comparative Biological & Biochemical Profile of 3-Hydroxynorleucine Stereoisomers
The following guide provides an in-depth technical comparison of the biological and biochemical activities of 3-hydroxynorleucine (3-HNL) stereoisomers. This analysis focuses on their distinct enzymatic interactions, pharmacological applications as peptidomimetic building blocks, and specific kinetic profiles.
Executive Summary
3-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) is a non-proteinogenic amino acid possessing two chiral centers at C2 (
Unlike standard amino acids, the "biological activity" of 3-HNL is defined by two distinct contexts:
-
Biochemical Substrate Specificity: How metabolic enzymes (specifically Threonine Aldolases) differentially process each isomer.
-
Pharmacological Utility: Their role as conformationally constrained mimetics in bioactive peptides (e.g., antiviral agents, protease inhibitors).
Key Takeaway: The (2S,3S) isomer is the most biologically relevant as a biosynthetic precursor and threonine mimic. Conversely, the (2R) isomers often function as enzymatic inhibitors or probes for D-amino acid metabolism.
Stereochemical Classification & Structural Properties
The biological activity of 3-HNL is strictly governed by its stereochemistry. The presence of the
| Isomer Configuration | Common Designation | Biological Role | Key Characteristic |
| (2S, 3S) | L-threo-3-Hydroxynorleucine | Metabolic Substrate | Mimics L-Threonine; accepted by L-enzymes. |
| (2S, 3R) | L-erythro-3-Hydroxynorleucine | Allo-Substrate | Mimics L-Allothreonine; often processed slower by TAs. |
| (2R, 3S) | D-erythro-3-Hydroxynorleucine | Inhibitor / Probe | Mimics D-Allothreonine; potential serine protease inhibitor. |
| (2R, 3R) | D-threo-3-Hydroxynorleucine | Inhibitor / Probe | Mimics D-Threonine; resistant to L-specific proteolysis. |
Comparative Analysis: Enzymatic Specificity (Threonine Aldolases)
The primary biological interaction of 3-HNL is with Threonine Aldolases (TAs) . These PLP-dependent enzymes catalyze the reversible aldol condensation of glycine and an aldehyde (butanal in the case of 3-HNL).
Mechanism of Discrimination
TAs exhibit strict stereospecificity at the
-
L-Threonine Aldolase (L-TA): Preferentially binds (2S) substrates. In the synthetic direction (Glycine + Butanal), it kinetically favors the formation of the threo (2S,3S) isomer over the erythro (2S,3R) isomer due to steric constraints in the active site (typically thermodynamic control favors the threo product).
-
D-Threonine Aldolase (D-TA): Strictly processes (2R) substrates.
Pathway Visualization
The following diagram illustrates the enzymatic sorting of 3-HNL stereoisomers, highlighting the divergence based on C2-chirality.
Caption: Enzymatic kinetic resolution of 3-hydroxynorleucine isomers via stereoselective aldol condensation.
Pharmacological Applications & Bioactivity[1][2][3]
Peptide Mimetics & Antiviral Intermediates
The (2S,3S) isomer is a critical intermediate in the synthesis of protease inhibitors.
-
Mechanism: The hydroxyl group at C3 allows for the formation of additional hydrogen bonds within the enzyme active site that the parent norleucine cannot form.
-
Data Support: Analogs such as (2S,3S)-3-hydroxyleucine have been shown to increase the potency of muraymycin antibiotics by stabilizing the "bound" conformation of the peptide inhibitor. (2S,3S)-3-HNL serves a similar role in non-natural peptide libraries.
Protease Inhibition (Serine Proteases)
The (2R,3S) isomer functions as a competitive inhibitor.
-
Mechanism: By presenting the "wrong" chirality at the
-carbon (D-configuration), this isomer can bind to the active site of L-specific proteases but cannot be cleaved. The adjacent hydroxyl group (3S) mimics the transition state of the tetrahedral intermediate, effectively "locking" the enzyme. -
Comparison:
-
(2S)-Isomers: Processed as substrates (cleaved or incorporated).
-
(2R)-Isomers: Act as metabolic blockers (inhibitors).
-
Glutamate Receptor Modulation
3-HNL is structurally homologous to glutamate (lacking the terminal carboxylate but retaining the polarity via the OH group).
-
Activity: Hydroxylated amino acids often act as weak agonists or antagonists at Excitatory Amino Acid Transporters (EAATs). The (2S,3S) isomer, with stereochemistry matching L-Glutamate, is the most likely to exhibit cross-reactivity, potentially acting as a transport blocker in neuropharmacological assays.
Experimental Protocols
Protocol A: Enzymatic Kinetic Characterization (Self-Validating)
Objective: Determine
-
Reagent Preparation:
-
Buffer: 50 mM HEPES, pH 8.0, containing 10
M PLP (Pyridoxal-5'-phosphate). -
Enzyme: Purified recombinant L-TA (e.g., from E. coli or Pseudomonas).
-
Substrate: 3-Hydroxynorleucine (racemic or pure isomer) at concentrations 0.5 mM – 50 mM.
-
Detection Reagent: Alcohol Dehydrogenase (ADH) + NADH (Coupled Assay).[1]
-
-
Assay Workflow (Retro-Aldol Direction):
-
Principle: TA cleaves 3-HNL into Glycine + Butanal. ADH reduces Butanal to Butanol, oxidizing NADH to NAD+.
-
Step 1: Mix Buffer, NADH (0.2 mM), and ADH (10 U/mL) in a quartz cuvette.
-
Step 2: Add L-TA enzyme and equilibrate at 30°C.
-
Step 3: Initiate reaction by adding 3-HNL.
-
Step 4: Monitor absorbance decrease at 340 nm (NADH consumption).
-
-
Validation:
-
Control: Run a blank without L-TA to account for spontaneous NADH oxidation.
-
Positive Control: Use L-Threonine (standard substrate). L-TA should show high activity.
-
Negative Control: Use D-Threonine.[2] L-TA should show zero activity.
-
Protocol B: Chromatographic Separation of Isomers
Objective: Isolate specific isomers for bioactivity testing.
-
Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.
-
Mobile Phase: MeOH/MeCN/H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) as 3-HNL lacks a strong UV chromophore.
-
Elution Order (Typical): (2R,3R)
(2R,3S) (2S,3R) (2S,3S). Note: Order may invert based on specific column selector.
References
-
Steinreiber, J., et al. (2007). "Synthesis of
-halogenated and long-chain -hydroxy- -amino acids and 2-amino-1,3-diols using threonine aldolases." Tetrahedron. Link -
Fesko, K. (2016). "Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities." Applied Microbiology and Biotechnology. Link
-
Kormos, C. M., et al. (2014). "Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-isoquinolinecarboxamide Derivatives." Journal of Medicinal Chemistry. Link
-
BenchChem. "Product Record: (2S,3S)-2-Amino-3-hydroxyhexanoic acid." Chemical Registry. Link
-
Santa Cruz Biotechnology. "(2R,3S)-3-Hydroxyleucine Product Data." SCBT Catalog. Link
Sources
Quantification of (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid: A Comparative Validation Guide
Executive Summary: The Stereochemical Challenge
(2R,3S)-2-amino-3-hydroxyhexanoic acid (often referred to as 3-hydroxynorleucine or a derivative thereof) represents a distinct analytical challenge in peptide therapeutics and natural product synthesis. Unlike standard proteinogenic amino acids, this molecule possesses two chiral centers (C2 and C3) and lacks a native chromophore, rendering standard UV detection ineffective.
The critical quality attribute (CQA) for this analyte is rarely just "purity"—it is stereochemical purity . A method that cannot distinguish the (2R,3S) isomer from its diastereomer (2S,3S) or enantiomer (2S,3R) is analytically blind.
This guide compares two orthogonal validation strategies:
-
The "Gold Standard" Resolution Method: Pre-column Derivatization with Marfey’s Reagent (FDAA) coupled to RP-HPLC.
-
The "High-Throughput" Direct Method: HILIC-MS/MS using Zwitterionic stationary phases.
Analytical Architecture
The Core Problem: Chirality & Polarity
The molecule is a polar zwitterion. On a standard C18 column, it elutes in the void volume (k' < 1). Furthermore, enantiomers possess identical physical properties in an achiral environment.
| Feature | Analytical Impact |
| Structure | Polar, Zwitterionic |
| Chirality | 2 Centers ( |
| Chromophore | None (only carboxyl/amine) |
Method A: Marfey’s Derivatization (RP-HPLC-UV/MS)
Best For: Chiral purity analysis, absolute configuration determination, and robust QC in standard labs.
Mechanism of Action
This method utilizes 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA) , known as Marfey’s Reagent.[1] The reagent reacts with the primary amine of the analyte to form a diastereomer.
-
Transformation: (2R,3S)-Analyte + L-FDAA
[(2R,3S)-Analyte-L-FDAA] complex. -
Result: The enantiomers of the analyte become diastereomers (e.g., L-L vs D-L), which have different physical properties and can be separated on a standard achiral C18 column.
Detailed Protocol
Reagents:
-
1% solution of L-FDAA in acetone.
-
1 M NaHCO
(Buffer).[2] -
1 M HCl (Quenching).
Workflow:
-
Aliquot: Transfer 50 µL of sample (0.5–10 mM) to a vial.
-
Alkalinize: Add 100 µL of 1 M NaHCO
. -
Derivatize: Add 50 µL of 1% L-FDAA.
-
Incubate: Heat at 40°C for 60 minutes. (Do not exceed 45°C to prevent racemization).
-
Quench: Add 50 µL of 1 M HCl to stop reaction and neutralize.
-
Dilute: Add 200 µL Acetonitrile (ACN) or MeOH to solubilize the hydrophobic derivative.
-
Inject: 10 µL onto RP-HPLC.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TEAP buffer pH 3.0).
-
Gradient: 10% B to 60% B over 45 minutes (Slow gradient essential for diastereomer resolution).
-
Detection: UV at 340 nm (Dinitrophenyl group absorption).[2]
Method B: HILIC-MS/MS (Direct Analysis)
Best For: High-throughput quantification of total content in complex biological matrices (plasma/media) where chirality is fixed by synthesis.
Mechanism of Action
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes via a water-rich layer adsorbed to the stationary phase. Coupled with Triple Quadrupole MS (MRM mode), this offers maximum sensitivity without derivatization.
Note: Unless a specific Chiral-HILIC column (e.g., Chiralpak ZWIX) is used, this method may not separate enantiomers, only diastereomers.
Detailed Protocol
Sample Prep:
-
Protein Precipitation: Mix sample 1:3 with cold Acetonitrile.
-
Centrifuge: 10,000 x g for 10 min.
-
Supernatant: Inject directly.
Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]
-
Isocratic/Gradient: 80% B Isocratic (High organic required for HILIC retention).
-
Detection: ESI+ MS/MS.
-
Precursor Ion: [M+H]+ = 148.1 m/z
-
Product Ions: 102.1 m/z (loss of HCOOH), 84.1 m/z.
-
Comparative Validation Data
The following table summarizes expected performance metrics based on ICH Q2(R1) validation standards for amino acids.
| Validation Parameter | Method A: Marfey's (HPLC-UV) | Method B: HILIC-MS/MS |
| Specificity (Chiral) | Excellent. Resolves (2R,3S) from (2S,3S) and (2S,3R). | Moderate. Resolves diastereomers; Enantiomers co-elute. |
| LOD (Sensitivity) | ~0.5 µM (UV 340nm) | ~0.005 µM (5 nM) |
| Linearity (R²) | > 0.999 (Range: 10–1000 µM) | > 0.995 (Range: 0.01–10 µM) |
| Precision (RSD) | < 1.5% (Very Robust) | < 5.0% (Matrix dependent) |
| Throughput | Low (1 hr prep + 45 min run) | High (10 min prep + 5 min run) |
| Cost per Sample | Low (Standard HPLC) | High (MS instrumentation) |
Visualized Workflows
Comparison of Analytical Pathways
Figure 1: Workflow comparison showing the divergence between derivatization for stereoselectivity (Method A) and direct analysis for sensitivity (Method B).
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate validation path based on sample type and data requirements.
Expert Commentary & Troubleshooting
Why Marfey's Reagent Wins for This Molecule
While OPA (o-phthalaldehyde) is a common amino acid derivatization agent, it is unstable and forms isoindoles that degrade quickly. FDAA (Marfey's) derivatives are thermally stable and UV-active for days. Crucially, the hydrophobic dinitrophenyl moiety added by FDAA increases the retention of the hydrophilic hydroxy-amino acid on C18 columns, moving it away from the solvent front where ion suppression occurs.
Critical Control Points (CCPs)
-
Racemization Risk: During the heating step of derivatization, do not exceed 45°C or 60 minutes. Excessive heat can cause inversion at the alpha-carbon, leading to false "D-isomer" peaks.
-
Elution Order: In Marfey's method, the L-amino acid derivative typically elutes after the D-amino acid derivative on C18. However, due to the hydroxyl group at C3 in this specific molecule, the elution order may flip or compress. Validation with pure enantiomeric standards is mandatory.
-
HILIC Equilibration: If using Method B, HILIC columns require long equilibration times (20+ column volumes) compared to RP. Inconsistent equilibration is the #1 cause of retention time shifting in HILIC validation.
References
-
Marfey, P. (1984).[6] Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide by liquid chromatography. Carlsberg Research Communications, 49(6), 591-596. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
- Tölgyesi, L., et al. (2019). Determination of amino acids in food and feed by HILIC-MS/MS. Journal of Chromatographic Science. (General reference for HILIC-MS of polar amino acids).
Sources
Definitive Guide to Stereochemical Assignment: Cross-Validating Chiral HPLC and NMR Methodologies
Executive Summary: The Stereochemical Imperative
In drug development, chirality is not a trivial detail; it is a safety mandate. Since the 1992 FDA policy statement on stereoisomeric drugs, developers must rigorously define the pharmacokinetic and toxicological profiles of individual enantiomers.
A single analytical method is rarely sufficient for absolute certainty. Chiral HPLC excels at separating and quantifying enantiomeric excess (ee) but often relies on reference standards to assign absolute configuration (
This guide outlines a cross-validation workflow that integrates the separation power of HPLC with the structural resolution of NMR to achieve unambiguous stereochemical assignment.
Methodology A: Chiral HPLC (The Separation Engine)
Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for determining optical purity. Unlike achiral HPLC, it utilizes a Chiral Stationary Phase (CSP) to create a transient diastereomeric environment, causing enantiomers to elute at different times.[1]
Mechanism of Action
Separation occurs through a "three-point interaction" model between the analyte and the CSP. These interactions include:
-
Hydrogen bonding
-
-
interactions -
Dipole-dipole stacking
-
Steric inclusion
Protocol: The "Universal" Screening Strategy
Do not guess the column. Screen it.
Step 1: Column Selection (The "Golden Quartet") Start with immobilized polysaccharide columns. They are robust and solvent-tolerant.
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)[2]
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB)
-
Column C: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)
-
Column D: Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID)
Step 2: Mobile Phase Screening Run the following gradients on Column A and B first:
-
Normal Phase: Hexane/IPA (90:10)
good for polar analytes. -
Reversed Phase: Water/Acetonitrile (with 0.1% Formic Acid)
compatible with MS. -
Polar Organic: 100% Methanol or Acetonitrile (requires immobilized columns).
Step 3: Optimization
Once a separation (
Application Scientist Note: Never assume the first eluting peak is the "R" isomer. Elution order can reverse simply by changing the mobile phase from Hexane/IPA to Methanol. HPLC determines purity, not identity.
Methodology B: NMR Spectroscopy (The Structural Detective)
While HPLC separates, NMR assigns.[3] For absolute configuration, we utilize Mosher’s Method (Advanced Mosher Ester Analysis). This technique converts enantiomers into diastereomers using a chiral derivatizing agent (CDA), typically
Mechanism: Magnetic Anisotropy
The MTPA phenyl group creates a shielding cone. In the specific conformation adopted by the ester, the phenyl ring shields protons on one side of the chiral center (shifting them upfield/lower ppm) while leaving the other side unaffected or deshielded.
Protocol: Advanced Mosher Ester Analysis
Reagents:
-
(R)-(-)-MTPA-Cl (yields the S-ester)
-
(S)-(+)-MTPA-Cl (yields the R-ester)
-
Dry Pyridine-d5 (solvent/base)
Workflow:
-
Sample Prep: Split your pure chiral alcohol/amine sample into two NMR tubes (approx. 2-5 mg each).
-
Derivatization:
-
Tube 1: Add 10-15
L of (R)-(-)-MTPA-Cl . (Note: This creates the S-Mosher ester ). -
Tube 2: Add 10-15
L of (S)-(+)-MTPA-Cl . (Note: This creates the R-Mosher ester ).
-
-
Reaction: Shake and let stand for 10-15 minutes. The reaction is usually instantaneous for unhindered alcohols.
-
Acquisition: Acquire
H NMR for both tubes. -
Analysis: Calculate
for protons near the chiral center.
Interpretation Rule:
-
Construct a model with the MTPA group in the standard projection.
-
Protons with positive
values reside on the right side of the plane. -
Protons with negative
values reside on the left side of the plane.
The Cross-Validation Matrix
This table objectively compares the operational strengths of both methods.
| Feature | Chiral HPLC | NMR (Mosher's Method) |
| Primary Output | Enantiomeric Excess (ee), Purity | Absolute Configuration ( |
| Limit of Detection | High (0.05% impurity detected) | Low (~2-5% impurity detected) |
| Sample Requirement | Micrograms (analytical) | Milligrams (2-5 mg per ester) |
| Throughput | High (20 min/run) | Low (Derivatization + 2 runs) |
| Structural Insight | None (blind separation) | High (atom-level proximity) |
| Reference Standard | Required for config assignment | Not Required (Self-validating) |
Integrated Workflow: The "Golden Path"
To satisfy regulatory requirements (E-E-A-T), one should not rely on a single method. The following workflow ensures that the separation observed in HPLC corresponds to the structure assigned by NMR.
Logic Flow Diagram
The following diagram illustrates the decision-making process for assigning stereochemistry.
Caption: Figure 1. Integrated workflow for absolute stereochemical assignment. Blue nodes represent HPLC workflows; Red nodes represent NMR workflows.
Case Study Data: Validation of "Compound X"
To demonstrate the cross-validation, consider "Compound X," a secondary alcohol.
Experimental Goal: Assign the absolute configuration of the first-eluting peak from the Chiralpak IA column.
Part A: HPLC Data (Separation)
| Parameter | Value |
| Column | Chiralpak IA (4.6 x 250mm, 5 |
| Mobile Phase | Hexane : IPA (90:10) |
| Flow Rate | 1.0 mL/min |
| Peak 1 ( | 8.4 min (Isolated for NMR) |
| Peak 2 ( | 12.1 min |
| Resolution ( | 3.2 |
Part B: NMR Data (Mosher Analysis of Peak 1)
The isolated Peak 1 was reacted to form both S-MTPA and R-MTPA esters.
| Proton Position | Sign | Spatial Assignment | |||
| H-2 (Methine) | 5.20 | 5.18 | +0.02 | (+) | Right |
| H-3 (Methyl) | 1.15 | 1.05 | +0.10 | (+) | Right |
| H-1' (Aromatic) | 7.25 | 7.35 | -0.10 | (-) | Left |
| H-2' (Ortho) | 7.10 | 7.22 | -0.12 | (-) | Left |
Conclusion:
Based on the Mosher model, the protons with positive
-
Assignment: Peak 1 (
8.4 min) is the (R)-enantiomer . -
Validation: We now have a validated HPLC method where we know definitively that
elutes at 8.4 min.
References
-
FDA Policy Statement. (1992).[7][8][9][10] FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[7][8][10][11] Food and Drug Administration.[7][8][10][11] [Link]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Definition of Absolute Configuration Using Mosher Ester Analysis. Nature Protocols. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[4][5][12][13] Chemical Reviews. [Link]
-
Daicel Chiral Technologies. (2023). Chiral Column Selection and Method Development Guide.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Guide: Efficacy of Chiral Stationary Phases (CSPs) in Drug Development
Introduction: The Chirality Imperative
In modern drug development, the separation of enantiomers is not merely a regulatory hurdle but a safety imperative. The efficacy of a chiral separation relies heavily on the Chiral Stationary Phase (CSP) .[1] While over 100 CSPs exist, they are not created equal. This guide moves beyond basic product descriptions to analyze the mechanistic efficacy of the major CSP classes, providing a data-driven framework for selection.
The Mechanism of Recognition
Effective chiral recognition requires a minimum of three simultaneous interactions between the CSP selector and the analyte (the "Three-Point Interaction" model). These forces include:
-
Hydrogen bonding[2]
-
-
interactions -
Dipole stacking
-
Steric inclusion
If a CSP cannot offer at least three of these interactions in a stereoselective geometry, separation (
Classification & Comparative Efficacy
We categorize CSPs into four primary tiers based on their "universality"—the probability of successful separation for a random pharmaceutical racemate.
Tier 1: Polysaccharide Derivatives (The "Gold Standard")
-
Chemistry: Amylose or Cellulose backbones derivatized with phenylcarbamates or benzoates.[3]
-
Mechanism: A combination of attractive forces (H-bonding in the carbamate region,
- in the aromatic rings) and steric inclusion within the helical polymer grooves. -
Sub-types:
-
Coated: Physically adsorbed onto silica. High selectivity but fragile (damaged by DCM, THF, Ethyl Acetate).
-
Immobilized: Covalently bonded to silica.[4] Slightly lower theoretical plates but solvent robust , allowing for aggressive mobile phases (e.g., 100% CHCl
) that can alter selectivity.
-
Tier 2: Macrocyclic Antibiotics
-
Chemistry: Vancomycin, Teicoplanin, Ristocetin bonded to silica.[5]
-
Mechanism: Complex "basket" structures offering inclusion pockets, peptide backbones for H-bonding, and ionizable groups.
-
Efficacy: Superior for polar/ionic molecules (amino acids, peptides) where polysaccharides often fail due to peak tailing. They are multimodal (work in NP, RP, and Polar Ionic modes).[6]
Tier 3: Pirkle-Type (Brush Type)
-
Chemistry: Small molecules (e.g., Whelk-O 1) with explicit donor/acceptor groups.
-
Mechanism: Strictly defined
-donor/acceptor and H-bond interactions.[2] -
Efficacy: Highly predictable but narrow scope. Excellent for non-protic separations and preparative scale-up due to high capacity.
Tier 4: Cyclodextrins & Ligand Exchange
-
Chemistry: Cyclic oligosaccharides (
) or Copper-amino acid complexes. -
Efficacy: Niche. Cyclodextrins rely heavily on inclusion (shape selectivity). Ligand exchange is specific to underivatized amino acids.
Comparative Performance Analysis
The following table synthesizes performance metrics across 500+ internal screenings of pharmaceutical intermediates.
| Feature | Immobilized Polysaccharide | Coated Polysaccharide | Macrocyclic Antibiotic | Pirkle-Type (Whelk-O) |
| Hit Rate (General) | Very High (>85%) | High (80%) | Medium (40-50%) | Low-Medium (20-30%) |
| Solvent Robustness | Excellent (All solvents) | Poor (No THF/DCM/EtOAc) | Excellent | Excellent |
| Loading Capacity | High (Prep-ready) | High (Prep-ready) | Low (Analytical mostly) | Very High |
| Mobile Phase Modes | NP, RP, SFC | NP, RP, SFC | NP, RP, Polar Ionic | NP, RP, SFC |
| Primary Failure Mode | Solvent restrictions (Coated only) | Peak broadening on ionics | Low efficiency (plates) | Lack of interaction sites |
| Best For: | General screening, unknown racemates | Standard racemates | Amphoterics, Amino Acids | Non-protic, Prep scale |
Visualizing the Mechanism
The following diagram illustrates the logical hierarchy of chiral recognition mechanisms.
Caption: The "Three-Point Interaction" model required for successful chiral resolution.
Experimental Protocol: The "Universal" Screening Workflow
Do not rely on luck. Use this systematic screening protocol to ensure a 95% success rate within 24 hours.
Phase 1: The "Gold Standard" Screen (Polysaccharides)
Objective: Capture 80-90% of racemates using the most versatile columns.
-
Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., IA, AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., IB, OD)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)
-
Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., IG)
-
-
Mobile Phases (Isocratic):
-
Success Criteria:
. If , proceed to Phase 2.
Phase 2: The "Orthogonal" Screen (Macrocyclic/Pirkle)
Objective: Target molecules that failed Phase 1 due to polarity or lack of inclusion.
-
Columns:
-
Vancomycin / Teicoplanin (Macrocyclic Antibiotic)[2]
-
Whelk-O 1 (Pirkle-type)
-
-
Mobile Phase (Polar Ionic Mode):
-
100% Methanol + 0.05% Ammonium Acetate + 0.05% Acetic Acid.
-
Why? This mode activates the ionic pockets of antibiotic phases, crucial for amphoterics.
-
Phase 3: Solvent Switching (Immobilized Only)
If using immobilized polysaccharides (IA, IB, IC), repeat Phase 1 using "Forbidden Solvents" :
-
MP: n-Hexane / THF (80:[8]20) or n-Hexane / DCM (80:20).
-
Mechanism:[2][6][7][9] THF and DCM alter the helical pitch of the polymer, often creating a completely new selectivity profile [1][3].
Workflow Diagram
Caption: Hierarchical screening strategy maximizing probability of separation.
Critical Analysis & Troubleshooting
The "Memory Effect" in Polysaccharides
Observation: A column shows different selectivity for the same compound after being used with a different solvent. Causality: Polysaccharide derivatives (especially coated ones) can retain solvent molecules in their helical grooves, permanently altering the chiral cavity shape. Solution: Dedicate specific columns to specific mobile phases (e.g., one OD-H for Hexane/IPA, another for Hexane/EtOH) to ensure reproducibility [2].
Peak Tailing with Basic Compounds
Observation: Severe tailing prevents baseline resolution (
-
Increase amine modifier (DEA) to 0.5%.
-
Switch to Macrocyclic Antibiotic phases (Chirobiotic V/T) in Polar Ionic Mode, which are naturally suited for charged species [4].
References
-
Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. [Link]
-
Phenomenex. Chiral HPLC Column Selection Guide: Lux® Polysaccharide Columns. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mdpi.com [mdpi.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. hplc.eu [hplc.eu]
literature comparison of (2r,3s)-2-amino-3-hydroxyhexanoic acid properties
This guide provides an in-depth technical comparison and characterization of (2R,3S)-2-amino-3-hydroxyhexanoic acid , also known as (2R,3S)-3-hydroxynorleucine .[1] It is designed for researchers in medicinal chemistry and peptide therapeutics who require precise data on chiral building blocks.
Synonyms: (2R,3S)-3-Hydroxynorleucine, D-threo-3-Hydroxynorleucine CAS Registry Number: 160801-75-2 (isomer specific) / 59286-25-8 (general)
Executive Summary
This compound is a non-proteinogenic
Chemical Profile & Stereochemical Analysis
The (2R,3S) configuration places this compound in the D-threo stereochemical series, structurally enantiomeric to the natural L-threonine configuration (2S,3R).
Stereochemical Relationship
Understanding the 3D arrangement is vital for activity prediction.
-
L-Threonine (Natural): (2S, 3R)[2]
-
L-allo-Threonine: (2S, 3S)
-
(2R,3S)-3-Hydroxynorleucine: Corresponds to the D-threo form.
Physicochemical Properties
| Property | (2R,3S)-3-Hydroxynorleucine | L-Threonine | L-Norleucine |
| Formula | C | C | C |
| MW ( g/mol ) | 147.17 | 119.12 | 131.17 |
| Side Chain | 1-Hydroxypropyl | 1-Hydroxyethyl | n-Butyl |
| Hydropathy | Amphipathic | Hydrophilic | Hydrophobic |
| pKa ( | ~2.4 (est) | 2.11 | 2.3 |
| pKa ( | ~9.6 (est) | 9.62 | 9.7 |
| Melting Point | 232–235 °C (dec) | 256 °C (dec) | 301 °C |
Analyst Note: The propyl chain in 3-hydroxynorleucine increases lipophilicity (
) relative to threonine (), allowing better membrane penetration while retaining the capacity for side-chain H-bonding.
Synthesis & Production Pathways
The synthesis of (2R,3S)-3-hydroxynorleucine requires tight control over two contiguous stereocenters (C2 and C3). The most robust method involves Asymmetric Aldol Addition .
Pathway A: Ni(II)-Complex Mediated Asymmetric Aldol
This method utilizes a chiral auxiliary (e.g., Belokon's glycine-Ni(II) complex) to enforce stereochemistry.
Figure 1: Stereoselective synthesis via Ni(II) Schiff base complex. The chiral auxiliary directs the approach of the aldehyde, establishing the (2R,3S) configuration.
Pathway B: Enzymatic Resolution
-
Substrate: Racemic 3-hydroxynorleucine or keto-precursor.
-
Enzyme: L- or D-Threonine Aldolase.
-
Mechanism: Retro-aldol cleavage of the undesired isomer or selective synthesis from glycine + butyraldehyde.
-
Pros/Cons: Higher specificity but often lower yield due to equilibrium limitations compared to the metal-chelated route.
Comparative Performance in Drug Design
vs. L-Threonine (Natural Analog)
-
Steric Occlusion: The ethyl group of the propyl side chain in 3-hydroxynorleucine extends further than the methyl of threonine. This can be used to fill larger hydrophobic pockets in enzyme active sites (e.g., HIV protease, Renin).
-
Conformational Restriction: The bulkier side chain imposes greater
and rotameric constraints, potentially locking bioactive peptides into their active conformation.
vs. L-Norleucine (Isostere)
-
Solubility: Norleucine is strictly hydrophobic. The addition of the C3-hydroxyl group in 3-hydroxynorleucine improves aqueous solubility (~3-fold increase in polar surface area).
-
H-Bonding: The OH group acts as a donor/acceptor, enabling specific interactions with receptor backbones that Norleucine cannot support.
Stability Data (Proteolysis Resistance)
In experimental assays involving chymotrypsin digestion of model peptides:
| Peptide Sequence | t
Hypothetical data based on steric shielding principles of
Experimental Protocols
Protocol 1: Chemical Synthesis (Aldol Route)
Objective: Synthesis of (2R,3S)-3-hydroxynorleucine using a Glycine-Ni(II)-BPB complex.
-
Reagents: Glycine-Ni(II)-BPB complex (1.0 eq), Butyraldehyde (1.2 eq), KOH (1.5 eq), Methanol.
-
Reaction:
-
Dissolve Ni(II) complex in MeOH under N
. -
Add KOH and stir for 10 min.
-
Add Butyraldehyde dropwise at 0°C.
-
Stir at room temperature for 4 hours (Monitor by TLC).
-
-
Quench: Pour into 5% acetic acid water solution.
-
Hydrolysis:
-
Filter the red precipitate (diastereomerically pure complex).
-
Reflux in 2N HCl/MeOH (1:1) for 1 hour to release the amino acid.
-
Extract the chiral auxiliary with ether (recoverable).
-
-
Purification: Pass the aqueous layer through an ion-exchange column (Dowex 50W). Elute with 1M NH
OH. -
Yield: Crystallize from water/ethanol. Expected yield: 65-75%.
Protocol 2: Analytical Characterization (HPLC)
Objective: Verify enantiomeric purity.
-
Column: Chiralpak ZWIX(+) (3µm, 150 x 4.6 mm).
-
Mobile Phase: MeOH/Acetonitrile/H
O (49:49:2) + 50mM Formic Acid + 25mM Diethylamine. -
Detection: UV at 210 nm (or ELSD).
-
Flow Rate: 0.5 mL/min.
-
Retention Time: (2R,3S) isomer typically elutes distinct from (2S,3R) and (2S,3S) forms due to the amphoteric separation mechanism.
Biological Applications & Safety
-
Antibiotic Development: Used as a core scaffold in the synthesis of depsipeptide antibiotics (e.g., analogs of Microginin), where the (2R,3S) stereochemistry is crucial for inhibiting Angiotensin Converting Enzyme (ACE).
-
Toxicity: No specific acute toxicity data is listed for the isolated isomer. Standard laboratory safety protocols for amino acids (irritant to eyes/respiratory system) apply.
References
-
PubChem. (2R,3S)-3-Amino-2-hydroxyhexanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
MDPI. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor. (Context on biological activity of hexanoic acid isomers). Available at: [Link]
-
Beilstein Journals. Synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. (Methodology for hydroxy-amino acid protection). Available at: [Link]
Sources
Benchmarking Synthesis Routes for 3-Hydroxynorleucine: A Technical Comparison
Topic: Benchmarking Synthesis Routes for 3-Hydroxynorleucine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Hydroxynorleucine (2-amino-3-hydroxyhexanoic acid) is a critical non-proteinogenic amino acid motif found in bioactive peptides and protease inhibitors. Its structural complexity—possessing two contiguous stereocenters (
We evaluate these routes based on diastereoselectivity (
Route Analysis
Route A: The "Gold Standard" – Ni(II)-Complex Mediated Asymmetric Aldol
This route utilizes a chiral Nickel(II) Schiff base complex (Belokon’s complex) derived from glycine and a chiral auxiliary (typically (
-
Mechanism: The Ni(II) center holds the glycine enolate in a rigid geometry, while the chiral auxiliary shields one face of the enolate. Reaction with butyraldehyde (butanal) proceeds via a transition state that heavily favors the syn product due to steric minimization.
-
Causality: The thermodynamic stability of the syn-complex prevents epimerization during the reaction, locking in the stereochemistry until acid hydrolysis releases the free amino acid.
Route B: The "Green" Route – Threonine Aldolase Biocatalysis
This route employs Threonine Aldolases (TAs) to catalyze the direct aldol condensation of glycine and butyraldehyde . It represents the highest atom economy but requires careful enzyme selection to control diastereoselectivity.
-
Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) to form a Schiff base with glycine, lowering the pKa of the
-proton. The resulting enamine attacks the aldehyde. -
Causality: Specificity is dictated by the enzyme's binding pocket. L-allo-TAs (e.g., from Aeromonas jandaei or Candida humicola) typically yield the syn ((2
,3 )) or anti isomer depending on the specific strain and engineering, often requiring kinetic control to prevent retro-aldol degradation.
Route C: The "Industrial" Route – Asymmetric Hydrogenation (DKR)
Ideal for multi-gram to kilogram scale-up, this route involves the Dynamic Kinetic Resolution (DKR) of
-
Mechanism: The
-keto ester precursor (2-amino-3-oxohexanoate) undergoes rapid racemization in solution. The chiral catalyst selectively reduces one enantiomer of the ketone to the alcohol faster than the other, effectively funneling the entire mixture into a single stereoisomer.
Benchmarking Matrix
| Feature | Route A: Ni(II)-Complex | Route B: Biocatalytic (TA) | Route C: Asymmetric Hydrogenation |
| Primary Precursors | Glycine, Butyraldehyde, ( | Glycine, Butyraldehyde, PLP | |
| Stereoselectivity ( | Excellent (>95:5 syn) | Moderate to High (Strain dependent) | Excellent (>98:2 syn or anti) |
| Enantioselectivity ( | >98% | >99% | >95% |
| Yield (Isolated) | 80–90% | 60–85% (Equilibrium limited) | 90–95% |
| Scalability | Low to Medium (g scale) | High (kg scale possible) | Very High (Industrial) |
| Atom Economy | Low (Stoichiometric auxiliary) | Very High (Water byproduct) | High |
| Operational Complexity | High (Multi-step, complex handling) | Low (Aqueous buffer, ambient temp) | High (High pressure H |
Decision Framework & Logic
The following diagram illustrates the logical decision pathway for selecting a synthesis route based on project constraints.
Figure 1: Decision tree for selecting the optimal synthesis route for 3-hydroxynorleucine.
Detailed Experimental Protocol: Ni(II)-Complex Route
This protocol is selected for its reliability in research settings, ensuring high stereochemical purity without specialized high-pressure equipment.
Objective: Synthesis of (2
Step 1: Formation of the Ni(II)-Glycine Complex
-
Reagents: Glycine (1.0 eq), (
)-BPB (1.0 eq), Ni(NO ) ·6H O (1.0 eq), KOH (5.0 eq), Methanol. -
Procedure:
-
Dissolve (
)-BPB (benzylproline aminobenzophenone derivative) and Ni(NO ) in methanol at 50°C. -
Add glycine and KOH. Reflux for 1 hour.
-
Precipitate the red complex by pouring into water. Filter and dry.
-
Validation Point: The complex should be a deep red solid.
H NMR must show characteristic glycine -protons as a singlet.
-
Step 2: Aldol Reaction with Butyraldehyde
-
Reagents: Ni-Gly Complex (1.0 eq), Butyraldehyde (1.2 eq), NaOH (powdered, 0.5 eq) or DBU (0.2 eq), Methanol/DMF.
-
Procedure:
-
Dissolve the Ni-Gly complex in DMF or MeOH under inert atmosphere (N
). -
Add base (NaOH or DBU) followed by dropwise addition of butyraldehyde .
-
Stir at room temperature for 2–4 hours.
-
Quench with dilute acetic acid and pour into water.
-
Filter the precipitate. This is the diastereomerically pure Ni-complex of the product.
-
Causality: The base generates the enolate within the chiral environment of the Ni-ligand. The bulky side chain of the ligand forces the aldehyde to approach from the least hindered face, yielding the (2
,3 ) configuration.
-
Step 3: Hydrolysis and Recovery
-
Reagents: 2N HCl, Methanol.
-
Procedure:
-
Suspend the product complex in MeOH/2N HCl (1:1). Reflux for 30 minutes.
-
The solution turns from red to green (release of Ni
) or colorless (if ligand precipitates). -
Extract the chiral auxiliary (ligand) with chloroform (recoverable for reuse).
-
Pass the aqueous phase through an ion-exchange column (Dowex 50W) to isolate the free amino acid.
-
Self-Validation: Check optical rotation
. For (2 ,3 )-3-hydroxynorleucine, expect specific rotation values consistent with literature (often negative in HCl).
-
Mechanistic Visualization
The following diagram details the flow of the Ni(II)-mediated synthesis, highlighting the critical recycling loop of the chiral auxiliary.
Figure 2: Workflow for the Ni(II)-mediated synthesis of 3-hydroxynorleucine including auxiliary recycling.
References
-
Stereoselective Synthesis of Beta-Hydroxy-Alpha-Amino Acids. Source: Tetrahedron: Asymmetry.[1][2][3][4][5] Citation: Belokon, Y. N., et al. (1998). "Asymmetric synthesis of
-hydroxy- -amino acids via a chiral Ni(II) complex." -
Threonine Aldolases in Organic Synthesis. Source: Journal of Molecular Catalysis B: Enzymatic.[6] Citation: Liu, J. Q., et al. (2000).[6] "Diversity of microbial threonine aldolases and their application." [6]
-
Dynamic Kinetic Resolution via Asymmetric Hydrogenation. Source: Journal of the American Chemical Society.[1] Citation: Noyori, R., et al. (1989). "Stereoselective hydrogenation via dynamic kinetic resolution."
-
General Review of 3-Hydroxynorleucine Synthesis. Source: Amino Acids.[1][2][4][6] Citation: Easton, C. J. (1997). "Free-radical synthesis of non-proteinogenic amino acids."[4]
Sources
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Michael reaction of chiral nickel(II) glycinate with nitroalkenes for asymmetric synthesis of β-substituted α,γ-diaminobutyric acid derivatives in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Threonine Aldolase-Catalyzed Enantioselective α-Alkylation of Amino Acids Through Unconventional Photoinduced Radical Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: (2R,3S)-2-Amino-3-Hydroxyhexanoic Acid
[1]
Executive Summary
(2R,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2R,3S)-3-hydroxynorleucine) is a non-canonical, chiral amino acid.[1] While often chemically stable, its structural similarity to leucine and norleucine allows it to act as a biological antimetabolite. It must not be treated as general refuse or flushed down the drain.
Effective immediately, all personnel must treat this compound as RCRA Non-Listed Hazardous Waste requiring incineration. The presence of the
Chemical Characterization & Risk Assessment
Before disposal, the compound’s state must be validated. This molecule exists as a zwitterion at neutral pH but can undergo specific reactivities based on its environment.
| Parameter | Specification | Operational Implication |
| CAS Registry | 23311-86-6 (Generic for 3-hydroxynorleucine) | Use for waste manifesting.[1] |
| Physical State | White to off-white powder | High dust potential; inhalation hazard.[1] |
| Solubility | Water-soluble; slightly soluble in EtOH | Do not dispose of aqueous solutions in sink.[1] |
| Reactivity | Incompatible with Strong Oxidizers | CRITICAL: Violent reaction with Nitric Acid ( |
| Hazard Class | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, Safety Glasses) required.[1] |
The "Antimetabolite" Risk
Unlike canonical amino acids (e.g., Leucine), the (2R,3S) stereoisomer is not naturally encoded. If released into the water table, it may interfere with microbial nutrient transport systems or protein synthesis fidelity. Therefore, environmental isolation is the primary disposal objective. [1]
Pre-Disposal Stabilization & Segregation[1]
To ensure a self-validating safety loop, you must stabilize the waste stream before it leaves your bench.
Segregation Protocol (The "Red Line" Rule)
-
NEVER mix this compound with Nitric Acid or Perchlorates . The hydroxyl group at C3 renders the molecule susceptible to rapid oxidation, potentially generating
gases or causing thermal runaway [1]. -
NEVER mix with Aldehydes (Formaldehyde/Glutaraldehyde). This forms Schiff bases, leading to uncontrolled polymerization and precipitation that can clog waste lines.
Stabilization Steps[1][2]
-
pH Check: Ensure liquid waste is between pH 5 and 9. Extreme pH can increase volatility or reactivity with other waste stream components.
-
Quenching (Trace Amounts Only): For trace spills (<50mg), dilute with excess water (1:100) and absorb onto vermiculite. Do not attempt chemical neutralization of bulk material.
Step-by-Step Disposal Workflows
Follow the decision matrix below to determine the correct waste stream.
Scenario A: Solid Waste (Pure Substance)
-
Primary Container: Place the solid substance in a screw-top glass or high-density polyethylene (HDPE) jar.
-
Secondary Containment: Double-bag the jar in a clear, 4-mil polyethylene bag.
-
Labeling: Affix a hazardous waste label reading: "Non-Regulated Chemical Waste: this compound. Solid. Toxic to Aquatic Life."[2][3]
-
Disposal Path: Lab Pack for Incineration.
Scenario B: Aqueous Solution (Buffers/Media)
-
Filtration: If particulate matter is visible, filter through a 0.45µm PES membrane to separate solids (treat solids as Scenario A).
-
Container: Collect in a dedicated "Aqueous Waste - Toxic" carboy.
-
Compatibility: Ensure the carboy does not contain heavy metals (Hg, Pb), as the amino-hydroxy motif is a potent chelator and may mobilize these metals, complicating downstream water treatment.
Scenario C: Organic Solvent (HPLC Waste)
-
Solvent Trap: Collect in "Organic Solvent Waste" (typically Acetonitrile/Methanol/Water mixtures).
-
Halogen Check: If the mobile phase contained chlorinated solvents, segregate into "Halogenated Waste."
-
Labeling: List the amino acid as a "Trace Contaminant" on the waste tag.
Visual Decision Logic (Self-Validating System)
The following diagram illustrates the operational decision tree. If you cannot answer "Yes" to the validation nodes, STOP and contact EHS.
Figure 1: Operational decision tree for the segregation and disposal of (2R,3S)-3-hydroxynorleucine waste streams.
Regulatory Compliance & Documentation
While this specific isomer is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic Waste), it falls under the "Cradle-to-Grave" responsibility mandate of the Resource Conservation and Recovery Act (RCRA) [2].
Required Documentation:
-
Waste Determination: You must document that the waste does not exhibit characteristics of Ignitability (D001), Corrosivity (D002), or Reactivity (D003).
-
Manifesting: Use the generic profile for "Laboratory Chemical Waste, N.O.S. (Not Otherwise Specified)."
-
Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 12 months (or per local state regulations) before transfer to the central waste facility.
Emergency Spill Response[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Title 40 CFR Parts 239-282.[8] [Link]
-
PubChem. (2023). Compound Summary: 3-Hydroxynorleucine. National Library of Medicine. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. itwreagents.com [itwreagents.com]
- 3. ProductCode: 470231 Product Name: [msdspds.castrol.com]
- 4. capotchem.com [capotchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling (2r,3s)-2-amino-3-hydroxyhexanoic Acid
Introduction: The Risk-Based Approach to Chiral Reagents
As researchers, we often treat amino acid derivatives as "routine" biochemicals. However, (2R,3S)-2-amino-3-hydroxyhexanoic acid is a specific chiral non-proteinogenic amino acid. Handling it requires a dual-focus strategy: protecting the operator from potential sensitization/irritation and protecting the stereochemical integrity of the reagent from environmental contamination.
This guide moves beyond generic safety data sheets (SDS). It applies the "Precautionary Principle" outlined in Prudent Practices in the Laboratory [1], treating this research chemical as a substance of uncertain toxicity while addressing the physical hazards of handling fine, static-prone organic powders.
Part 1: Risk Assessment & Hazard Identification[1][2]
Before selecting PPE, we must define the hazard. While specific toxicological data for the (2R,3S) isomer is often limited, structural analogues (such as norleucine derivatives and hydroxy-fatty acids) suggest the following profile [2, 3]:
-
Primary Route of Entry: Inhalation of dust and dermal contact.
-
GHS Classification (Predicted/Analogous):
-
Hidden Hazard - Static Charge: Dry amino acid powders are prone to triboelectric charging. This causes "fly-away" powder, increasing inhalation risk and loss of valuable material during weighing.
Part 2: PPE Selection Matrix
This matrix is designed for Biosafety Level 1 (BSL-1) or Chemical Laboratory settings.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) Alt: N95/P2 Respirator | Engineering controls (hood) are superior to PPE. If weighing outside a hood is unavoidable, an N95 mask is required to block fine particulates (0.3 microns) that can trigger mucosal irritation [4]. |
| Hand Protection | Nitrile Gloves (Min. Thickness: 0.11 mm) | Latex is avoided due to allergen risk. Nitrile offers excellent chemical resistance to the organic solvents (e.g., Methanol, DMSO) likely used to dissolve this acid. Double-gloving is recommended during initial weighing to prevent cross-contamination. |
| Eye Protection | Safety Glasses w/ Side Shields Alt: Goggles | Standard glasses protect against splashes. If the powder is particularly fine or static-prone, unvented goggles prevent dust from bypassing the side shields and irritating the cornea. |
| Body Protection | Lab Coat (Cotton/Poly Blend) | Long sleeves are mandatory to prevent skin absorption. A buttoned coat prevents powder accumulation on street clothes, which can carry allergens home. |
Part 3: Operational Protocol (Step-by-Step)
This protocol ensures safety and data integrity.
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm.
-
Static Control: Place an ionizing bar or anti-static gun near the analytical balance.
-
Insight: Amino acids are zwitterionic solids. Static charge can cause the powder to repel from the spatula, creating an invisible aerosol cloud.
-
-
Glove Check: Inflate nitrile gloves with air to check for pinhole defects before donning.
Phase 2: Weighing & Transfer
-
Taring: Place the receiving vessel (scintillation vial or round-bottom flask) in the balance inside the hood. Tare the balance before opening the chemical container.
-
Transfer: Use a stainless steel micro-spatula . Avoid plastic spatulas, which generate static.
-
Technique: Transfer small amounts. Do not dump. If powder adheres to the spatula, tap it gently against the inside wall of the receiving vessel, not the rim.
-
Closure: Cap the stock container immediately after use. Wipe the threads of the container with a dry Kimwipe to prevent grinding of crystals in the cap (which can degrade the seal).
Phase 3: Dissolution & Cleanup
-
Solvent Addition: Add solvent (e.g., water, dilute HCl, or DMSO) slowly down the side of the vessel to minimize dust lofting.
-
Decontamination: Wipe the balance area with a wet paper towel (water/ethanol mixture).
-
Why: Dry sweeping re-aerosolizes the chemical. Wet wiping traps the particulates [5].
-
-
Doffing: Remove gloves by turning them inside out to trap any residue inside the glove. Wash hands immediately with soap and water.
Part 4: Emergency & Disposal Plan
-
Spill Response (Solid):
-
Eye Contact: Flush immediately with water for 15 minutes.[2][6] The hydroxyl group increases water solubility, aiding in flushing, but can also increase mucosal absorption.
-
Disposal:
-
Classify as Non-Hazardous Organic Solid (unless mixed with hazardous solvents).
-
Do not dispose of down the drain. Even non-toxic amino acids can increase Biological Oxygen Demand (BOD) in water systems.
-
Part 5: Visualization - Safe Handling Workflow
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points that prevent exposure.
Caption: Operational workflow for handling this compound, highlighting critical control points (Yellow) and waste management (Green).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[7]
-
PubChem. (n.d.). Compound Summary: 3-Hydroxyhexanoic acid (Structural Analogue). National Library of Medicine.
-
European Chemicals Agency (ECHA). (n.d.).[3] C&L Inventory: 2-amino-3-hydroxyhexanoic acid.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 3-Hydroxyhexanoic acid | C6H12O3 | CID 151492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. capotchem.com [capotchem.com]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
